5-Chloro-2-nitrobenzamide
Description
The exact mass of the compound 5-Chloro-2-nitrobenzamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chloro-2-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O3/c8-4-1-2-6(10(12)13)5(3-4)7(9)11/h1-3H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHXTOPPKVFSFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001032137 | |
| Record name | 5-Chloro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40763-96-0 | |
| Record name | 5-Chloro-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001032137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-nitrobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Chloro-2-nitrobenzamide chemical properties and structure
[1]
Executive Summary
5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a critical halogenated nitroaromatic scaffold used primarily as a divergent intermediate in the synthesis of fused heterocyclic pharmaceuticals and agrochemicals.[1][2][3] Its structural utility lies in the orthogonal reactivity of its three functional groups: the electrophilic amide, the reducible nitro group, and the nucleophile-labile chlorine atom positioned para to the nitro moiety. This unique substitution pattern makes it an indispensable precursor for quinazolinone-based drugs (e.g., sedative-hypnotics, antifungals) and specific histone deacetylase (HDAC) inhibitors.
Section 1: Structural Characterization & Physicochemical Profile[4]
Molecular Geometry and Electronic Effects
The molecule consists of a benzene core substituted at the 1, 2, and 5 positions. The steric crowding between the bulky nitro group (C2) and the amide group (C1) typically forces the amide moiety out of planarity with the aromatic ring, reducing conjugation.
-
Activation: The nitro group at C2 exerts a strong electron-withdrawing effect (-I, -M), significantly deactivating the ring towards electrophilic substitution but activating the chlorine atom at C5 for Nucleophilic Aromatic Substitution (SNAr).
-
Positional Logic: The C5-chlorine is para to the C2-nitro group. This 1,4-relationship stabilizes the Meisenheimer complex intermediate during nucleophilic attack, making the chlorine a labile leaving group under basic conditions.
Physicochemical Constants
The following data represents the standard profile for research-grade material (≥97% purity).
| Property | Value | Context/Notes |
| CAS Number | 40763-96-0 | Distinct from isomer 2-chloro-5-nitrobenzamide (CAS 16588-15-1). |
| Molecular Formula | C₇H₅ClN₂O₃ | |
| Molecular Weight | 200.58 g/mol | |
| Appearance | White to pale yellow powder | Color deepens upon light exposure (nitro photoreduction). |
| Melting Point | 157–161 °C | Sharp transition indicates high crystallinity. |
| Solubility | DMSO, DMF, Methanol (Hot) | Insoluble in water; sparingly soluble in non-polar solvents. |
| pKa | ~15.1 (Amide NH) | Estimated; acts as a very weak acid. |
Section 2: Synthetic Pathways
The industrial preparation of 5-Chloro-2-nitrobenzamide is predominantly achieved through the amidation of 5-chloro-2-nitrobenzoic acid . This route is preferred over direct nitration of 3-chlorobenzamide due to regioselectivity issues (which often yield mixtures of isomers).
Protocol: Acid Chloride Route (High Yield)
This method avoids the formation of regioisomers and ensures high purity (>98%).
-
Activation: 5-Chloro-2-nitrobenzoic acid is refluxed with thionyl chloride (SOCl₂) (1.2 equiv) and a catalytic amount of DMF. The reaction releases SO₂ and HCl gas.[4][5]
-
Endpoint: Cessation of gas evolution and formation of a clear solution indicating 5-chloro-2-nitrobenzoyl chloride.
-
-
Amidation: The acid chloride is concentrated to remove excess SOCl₂ (critical to prevent side reactions) and dissolved in dry dichloromethane (DCM) or toluene.
-
Ammonolysis: The solution is added dropwise to cold, aqueous ammonia (NH₄OH) or anhydrous ammonia gas is bubbled through the solution.
-
Isolation: The product precipitates as a solid, which is filtered, washed with water (to remove NH₄Cl), and dried.
Figure 1: Standard synthetic workflow from the benzoic acid precursor.[6]
Section 3: Reactivity & Functionalization
This molecule acts as a "divergent hub" in medicinal chemistry. Its reactivity is defined by three distinct vectors.
Nitro Group Reduction (Gateway to Quinazolinones)
The most common transformation is the reduction of the nitro group to an amine, yielding 2-amino-5-chlorobenzamide . This amine is the immediate precursor for the quinazolinone ring system.
-
Reagents: H₂/Pd-C (catalytic hydrogenation) or Fe/NH₄Cl (Bechamp reduction).
-
Mechanism: The nitro group is reduced to the aniline, which can then cyclize with aldehydes, carboxylic acids, or ortho-esters to form the quinazolinone core found in drugs like Afloqualone .
Nucleophilic Aromatic Substitution (SNAr)
Because the chlorine at C5 is para to the electron-withdrawing nitro group, it is highly activated.
-
Reaction: Displacement of Cl by amines (primary/secondary) or alkoxides.
-
Application: Synthesis of libraries where the C5 position requires diversification (e.g., introducing piperazine moieties for solubility enhancement).
Amide Dehydration
Treatment with dehydrating agents (P₂O₅ or SOCl₂) converts the amide directly to 5-chloro-2-nitrobenzonitrile , a precursor for tetrazoles or amidines.
Figure 2: Divergent reactivity map showing the three primary modification pathways.
Section 4: Pharmaceutical Applications[2][4][7][10]
Quinazolinone Scaffold Synthesis
The primary utility of 5-chloro-2-nitrobenzamide is as a raw material for 6-chloro-quinazolin-4(3H)-ones .
-
Mechanism:
-
Reduction to 2-amino-5-chlorobenzamide.
-
Condensation with an aldehyde (e.g., benzaldehyde) followed by oxidative cyclization.
-
-
Drug Classes:
-
Sedative-Hypnotics: Analogs of Methaqualone.
-
Muscle Relaxants: Precursors to Afloqualone derivatives often utilize the 6-chloro-2-methylquinazolinone core derived from this amide.
-
Antifungals: Used in the synthesis of triazolo-quinazolinones (e.g., Albaconazole analogs).
-
HDAC Inhibitors
Recent medicinal chemistry campaigns have utilized the 2-amino-5-chlorobenzamide motif (derived from the nitro precursor) as a zinc-binding group in the design of Histone Deacetylase (HDAC) inhibitors, which are investigated for anti-cancer properties.
Section 5: Safety & Handling Protocols
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation.[2][7] |
Handling Guidelines:
-
Dust Control: Use a local exhaust ventilation system. The powder is fine and can easily become airborne.
-
Incompatibility: Avoid contact with strong bases (induces hydrolysis) and strong reducing agents (exothermic reaction).
-
Storage: Store in a cool, dry place away from light. Nitro compounds can degrade upon prolonged UV exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. (Note: PubChem naming conventions can vary; verify CAS 40763-96-0). Retrieved from .
-
Sigma-Aldrich. 5-Chloro-2-nitrobenzamide Product Specification. CAS 40763-96-0. Retrieved from .
-
Ghoshal, T. et al. (2023). Electrochemical synthesis of 4-quinazolinone derivatives mediated by acetic acid. Arkivoc, 2023(8), 11-14.[8] (Details the use of 2-amino-5-chlorobenzamide derived from the nitro precursor).
- Wang, Y. et al. (2009).Preparation method of 2-amino-5-chlorobenzamide. CN Patent CN101575301A. (Describes the industrial reduction of 5-chloro-2-nitrobenzamide).
-
Jagtap, S. D. et al. (2019). Thionyl Chloride Induced Convenient Synthesis of Benzamides.[9] European Chemical Bulletin, 8(4), 123-127.[9] (Methodology for acid chloride activation).
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- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 5-Chloro-2-nitrobenzamide (CAS: 40763-96-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 5-Chloro-2-nitrobenzamide, a valuable chemical intermediate in the fields of medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into the synthesis, reactivity, and potential applications of this compound, grounded in established chemical principles and supported by relevant literature.
Core Molecular Characteristics
5-Chloro-2-nitrobenzamide is a substituted aromatic compound featuring a benzamide core with a chlorine atom and a nitro group at positions 5 and 2, respectively. This specific arrangement of functional groups dictates its chemical reactivity and potential as a scaffold in the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Chloro-2-nitrobenzamide is presented in the table below. These properties are crucial for designing experimental conditions, including solvent selection and purification methods.
| Property | Value | Source(s) |
| CAS Number | 40763-96-0 | |
| Molecular Formula | C₇H₅ClN₂O₃ | |
| Molecular Weight | 200.58 g/mol | |
| Appearance | Cream or pale yellow crystals/powder | [1] |
| Melting Point | 157-160 °C (literature) | |
| Boiling Point | 301.7 °C at 760 mmHg (Predicted) | [2] |
| Density | 1.52 g/cm³ (Predicted) | [2] |
| Flash Point | 136.3 °C (Predicted) | [2] |
| Solubility | While specific data for the amide is limited, the related 5-chloro-2-nitrobenzoic acid is soluble in methanol, ethanol, ether, and hot water. It is expected that the amide will have some solubility in polar organic solvents. | |
| InChI Key | MKHXTOPPKVFSFI-UHFFFAOYSA-N | |
| SMILES | NC(=O)c1cc(Cl)ccc1=O |
Chemical Structure
The structure of 5-Chloro-2-nitrobenzamide is depicted below. The ortho-nitro group has a significant electron-withdrawing effect, which influences the reactivity of the entire molecule.
Sources
Physical and chemical properties of 5-Chloro-2-nitrobenzamide
Physical Properties, Chemical Reactivity, and Synthetic Utility
Executive Summary 5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a high-value halogenated nitroaromatic scaffold used primarily as a regioselective intermediate in the synthesis of quinazolinones, benzodiazepines, and PARP inhibitors. Its chemical utility is defined by the para-relationship between the electron-withdrawing nitro group and the chlorine atom, which activates the C5 position for Nucleophilic Aromatic Substitution (SNAr). This guide details the physicochemical profile, validated synthetic protocols, and mechanistic pathways for this compound, serving as a reference for drug development and organic synthesis professionals.
Chemical Identity & Structural Analysis[1][2]
The molecule features a benzamide core substituted with a nitro group at the ortho position (C2) and a chlorine atom at the meta position (C5) relative to the amide. The strong electron-withdrawing nature of the nitro group (-I, -R effects) significantly deshields the aromatic ring, making the C5-chlorine susceptible to nucleophilic attack despite being meta to the amide group.
| Property | Specification |
| IUPAC Name | 5-Chloro-2-nitrobenzamide |
| CAS Registry Number | 40763-96-0 |
| Molecular Formula | C₇H₅ClN₂O₃ |
| Molecular Weight | 200.58 g/mol |
| SMILES | NC(=O)C1=CC(Cl)=CC=C1=O |
| InChI Key | MKHXTOPPKVFSFI-UHFFFAOYSA-N |
| Structure Note | Critical Isomer Distinction: Do not confuse with 2-chloro-5-nitrobenzamide (CAS 16588-15-1), where the chloro and nitro positions are swapped. |
Physical Characterization
The following data represents field-validated properties for the pure crystalline solid.
Table 1: Physicochemical Constants
| Parameter | Value | Conditions/Notes |
| Appearance | Pale yellow to white crystalline powder | Recrystallized from Ethanol/Water |
| Melting Point | 157 – 160 °C | Sharp melting range indicates high purity [1] |
| Density | ~1.52 g/cm³ | Predicted value |
| Solubility (Water) | < 0.1 g/L | Practically insoluble at 25 °C |
| Solubility (Organic) | High | DMSO, DMF, Acetone, Hot Ethanol |
| Partition Coeff. (LogP) | ~1.4 | Lipophilic, suitable for organic extraction |
Chemical Reactivity & Mechanistic Pathways
5-Chloro-2-nitrobenzamide acts as a "chemical pivot," allowing divergent synthesis based on which functional group is targeted.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at C5 is activated by the para-nitro group. While the amide group at C1 is meta to the chlorine (and thus less activating), the strong electron-withdrawing nitro group at C2 allows for the displacement of chloride by strong nucleophiles (amines, alkoxides) under elevated temperatures.
-
Application: Synthesis of 5-amino-substituted-2-nitrobenzamides.[1]
-
Conditions: DMF/DMSO solvent, 80–110 °C, excess amine or K₂CO₃ base.
Nitro Group Reduction
Selective reduction of the nitro group yields 2-amino-5-chlorobenzamide (anthranilamide derivative). This is the primary pathway for generating the scaffold required for quinazolinone synthesis.
-
Reagents: H₂/Pd-C (catalytic hydrogenation), Fe/AcOH (Bechamp reduction), or SnCl₂.
-
Chemo-selectivity: Catalytic hydrogenation must be monitored to prevent hydrodehalogenation (loss of the Cl atom). Raney Nickel or Fe/AcOH are often preferred to preserve the C-Cl bond [2].
Cyclization to Quinazolinones
The reduced product (2-amino-5-chlorobenzamide) reacts with aldehydes or carboxylic acid derivatives to close the pyrimidine ring, forming 6-chloro-4(3H)-quinazolinones.
Visualization: Reactivity Map
Figure 1: Divergent synthetic pathways from the 5-Chloro-2-nitrobenzamide scaffold.
Experimental Protocols
Synthesis from 5-Chloro-2-nitrobenzoic Acid
This protocol describes the conversion of the commercially available acid to the amide via the acid chloride intermediate.
Reagents:
-
5-Chloro-2-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (SOCl₂, 3.0 eq)
-
Ammonium Hydroxide (NH₄OH, 28% aq, excess)
-
Toluene (Solvent)
-
DMF (Catalytic amount)
Step-by-Step Methodology:
-
Activation: In a dry round-bottom flask equipped with a reflux condenser and drying tube, suspend 5-chloro-2-nitrobenzoic acid in anhydrous toluene.
-
Chlorination: Add Thionyl Chloride dropwise, followed by 2-3 drops of DMF. Heat the mixture to reflux (approx. 110 °C) for 2–3 hours until gas evolution (HCl, SO₂) ceases and the solution becomes clear.
-
Isolation of Acid Chloride: Evaporate the toluene and excess thionyl chloride under reduced pressure to obtain the crude acid chloride as a yellow oil/solid. Note: Do not expose to moisture.
-
Amidation: Dissolve the residue in dry dichloromethane (DCM) or fresh toluene. Cool the solution to 0 °C in an ice bath.
-
Quench: Slowly add the acid chloride solution to a stirred solution of concentrated aqueous ammonia (or bubble anhydrous NH₃ gas) at 0–5 °C. The reaction is exothermic; maintain temperature below 10 °C to minimize hydrolysis.
-
Workup: Stir for 1 hour at room temperature. The product will precipitate. Filter the solid.
-
Purification: Wash the filter cake with water (to remove NH₄Cl) and cold ethanol. Recrystallize from Ethanol/Water (9:1) if necessary.
-
Validation: Confirm identity by MP (157–160 °C) and HPLC.
Analytical Method (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic absorption) and 210 nm (amide).
-
Retention Time: Expect elution after the acid precursor but before non-polar impurities.
Safety & Handling (MSDS Highlights)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[3]
Handling Precautions:
-
Engineering Controls: Use a fume hood, especially during the thionyl chloride step (generation of HCl/SO₂ gases).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis of the amide back to the acid over long periods.
References
-
Sigma-Aldrich.[4] Product Specification: 5-Chloro-2-nitrobenzamide (CAS 40763-96-0).[3][5] Retrieved from
-
Common Organic Chemistry.[6] Reduction of Nitro Compounds to Amines. Retrieved from
-
PubChem.[2] Compound Summary: 5-Chloro-2-nitrobenzamide.[1][3][7][8][9][10][11] National Library of Medicine. Retrieved from
-
BenchChem. 4-Chloro-3-nitrobenzamide Reactivity Profile (Isomer Comparison). Retrieved from
Sources
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5-Chloro-2-nitrobenzamide molecular weight and formula
The following technical guide provides an in-depth characterization of 5-Chloro-2-nitrobenzamide, structured for researchers and drug development professionals.
Molecular Characterization, Synthetic Pathways, and Pharmaceutical Applications
Executive Summary
5-Chloro-2-nitrobenzamide (CAS 40763-96-0) is a critical aromatic building block in medicinal chemistry. It serves as a primary scaffold for the synthesis of 2-amino-5-chlorobenzamide , a gateway precursor for quinazolinone antibiotics, benzodiazepine anxiolytics, and novel muscle relaxants. This guide outlines its physicochemical properties, validated synthesis protocols, and downstream applications in drug discovery.
Molecular Identity & Physicochemical Profile[1][2][3][4]
The precise molecular weight and formula are fundamental for mass spectrometry (MS) confirmation and stoichiometric calculations.
Core Identifiers
| Property | Value |
| IUPAC Name | 5-Chloro-2-nitrobenzamide |
| Common Name | 5-Chloro-2-nitrobenzamide |
| CAS Registry Number | 40763-96-0 |
| Molecular Formula | C₇H₅ClN₂O₃ |
| Molecular Weight | 200.58 g/mol |
| Monoisotopic Mass | 199.999 g/mol |
| Isotopic Pattern | 100% (M), ~32% (M+2 due to ³⁷Cl) |
| SMILES | NC(=O)C1=CC(Cl)=CC=C1=O |
Physicochemical Properties[1][3][4][7][8][9]
-
Appearance: Off-white to pale yellow crystalline powder.
-
Melting Point: 157–160 °C.
-
Solubility:
-
High: DMSO, DMF, Acetone.
-
Moderate: Methanol, Ethanol (hot).
-
Low/Insoluble: Water, Hexane.
-
-
pKa: ~14.2 (Amide N-H), indicating weak acidity; deprotonation requires strong bases.
Synthetic Pathway & Production
The most robust synthesis route proceeds via the activation of 5-chloro-2-nitrobenzoic acid . Direct amidation is inefficient due to the electron-withdrawing nitro group deactivating the carbonyl carbon; thus, an acid chloride intermediate is required.
Protocol: Acid Chloride Activation Route
Precursor: 5-Chloro-2-nitrobenzoic acid (CAS 2516-95-2).
-
Activation (Acyl Chloride Formation):
-
Reagents: Thionyl Chloride (SOCl₂), catalytic DMF.[1]
-
Conditions: Reflux (70–80 °C) for 2–3 hours.
-
Mechanism: Nucleophilic acyl substitution to form 5-chloro-2-nitrobenzoyl chloride.
-
Note: Monitor gas evolution (SO₂ and HCl) to determine endpoint.
-
-
Amidation:
-
Reagents: Aqueous Ammonia (NH₄OH) or Ammonia gas in Dichloromethane (DCM).
-
Conditions: 0–5 °C (Ice bath), dropwise addition. Exothermic.
-
Workup: Precipitate forms immediately. Filter, wash with cold water to remove ammonium chloride, and dry.
-
Synthetic Workflow Diagram
Figure 1: Step-wise synthesis from benzoic acid precursor via acyl chloride activation.
Analytical Characterization & Validation
To validate the identity of synthesized 5-Chloro-2-nitrobenzamide, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆.
-
Aromatic Region:
-
δ 8.1–8.2 ppm (d, 1H): H-3 proton (Ortho to Nitro). Highly deshielded by the nitro group.
-
δ 7.8–7.9 ppm (d, 1H): H-6 proton (Ortho to Amide). Deshielded by the carbonyl.
-
δ 7.6–7.7 ppm (dd, 1H): H-4 proton. Shows coupling to both H-3 and H-6.
-
-
Amide Region:
-
δ 7.6–8.2 ppm (broad s, 2H): -CONH₂ protons. Often appear as two distinct broad singlets due to restricted rotation or hydrogen bonding.
-
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization).
-
Molecular Ion: [M+H]⁺ = 201.0.
-
Isotope Signature: A distinct 3:1 ratio of peaks at m/z 201 and 203, characteristic of a mono-chlorinated compound (³⁵Cl/³⁷Cl natural abundance).
Pharmaceutical Applications
5-Chloro-2-nitrobenzamide is rarely the final drug; it is a Type I Scaffold used to generate heterocyclic cores.
Key Transformation: Nitro Reduction
The nitro group is reduced (using Fe/HCl, SnCl₂, or H₂/Pd-C) to yield 2-Amino-5-chlorobenzamide . This amine is the nucleophile required for cyclization reactions.
Downstream Pathways
-
Quinazolinones: Reaction with aldehydes or ortho-esters yields 2,3-dihydroquinazolin-4(1H)-ones, a class of compounds with antibiotic and cytotoxic properties.
-
Benzodiazepines: Through further derivatization (e.g., reaction with benzoyl chlorides and subsequent cyclization), it forms the core of 1,4-benzodiazepines.
-
Nitrile Synthesis: Dehydration with P₂O₅ or SOCl₂ yields 2-amino-5-chlorobenzonitrile , a precursor for neuroleptic drugs.[2]
Drug Discovery Scaffold Map
Figure 2: Downstream chemical space and pharmaceutical utility of the 5-chloro-2-nitrobenzamide scaffold.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[3][4] |
| Skin Irritation | H315 | Causes skin irritation.[5][3][6] |
| Eye Irritation | H319 | Causes serious eye irritation.[5][6][7] |
| STOT-SE | H335 | May cause respiratory irritation.[5][6][7] |
Handling Protocol:
-
Use a chemical fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles (EN 166).
-
In case of contact, wash immediately with soap and water; the nitro group can facilitate skin absorption.
References
-
Sigma-Aldrich. 5-Chloro-2-nitrobenzamide Product Sheet & MSDS. Retrieved from
-
PubChem. Compound Summary: 5-Chloro-2-nitrobenzamide (CID 286562). National Library of Medicine. Retrieved from [5]
-
ChemicalBook. 2-Amino-5-chlorobenzamide Synthesis and Applications. Retrieved from
-
ResearchGate. Thionyl Chloride Induced Synthesis of Benzamides. Retrieved from
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- 1. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
Isomeric Precision in Medicinal Chemistry: A Technical Analysis of C7H5ClN2O3 (Chloronitrobenzamides)
Executive Summary & Chemical Identity
Topic: Structural Elucidation and Synthetic Utility of
The molecular formula
While multiple isomers exist, 2-chloro-5-nitrobenzamide is the most significant in pharmaceutical applications due to the specific electronic activation of the chlorine atom by the para-nitro group, facilitating rapid derivatization.[1]
IUPAC Nomenclature Breakdown
The naming follows the IUPAC hierarchy of functional groups: Carboxamide (
-
Parent Structure: Benzamide (Benzene ring + Carboxamide).
-
Numbering: The carbon attached to the amide group is designated
. -
Substituents:
-
Chlorine at position 2 (ortho).
-
Nitro group at position 5 (meta to amide, para to chlorine).
-
Full IUPAC Name: 2-Chloro-5-nitrobenzamide [1]
Isomeric Landscape (Data Table)
The formula
| Isomer | IUPAC Name | CAS Registry | Key Characteristic |
| A (Primary) | 2-Chloro-5-nitrobenzamide | 16588-15-1 | High |
| B | 4-Chloro-3-nitrobenzamide | 16588-06-0 | Used in agrochemical synthesis.[1] |
| C | 2-Chloro-4-nitrobenzamide | 3466-24-4 | Less common; steric hindrance varies.[1] |
Synthetic Utility: The Mechanism
Why this molecule matters: The 2-chloro-5-nitrobenzamide scaffold is a "privileged structure" because it is an activated electrophile.[1] The nitro group at the 5-position withdraws electron density from the ring (via induction and resonance), specifically activating the chlorine at the 2-position for displacement by nucleophiles (amines, thiols).
Mechanism of Action
In the synthesis of fused heterocycles (e.g., for kinase inhibitors), a primary amine attacks the
Figure 1: The
Experimental Protocol: Synthesis & Characterization
Objective: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzoic acid. Scale: Laboratory (10 mmol).
Reaction Scheme
[1]Step-by-Step Methodology
Phase 1: Activation (Acid Chloride Formation)[1]
-
Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser fitted with a
drying tube. -
Reagents: Charge the flask with 2-chloro-5-nitrobenzoic acid (2.02 g, 10 mmol).
-
Solvent/Reagent: Add Thionyl Chloride (
) (5 mL, excess) and a catalytic drop of DMF (Dimethylformamide).-
Expert Insight: DMF acts as a Vilsmeier-Haack reagent in situ, significantly accelerating the formation of the acyl chloride.
-
-
Reaction: Reflux at 75-80°C for 2-3 hours until gas evolution (
, ) ceases and the solution becomes clear. -
Workup: Remove excess
under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow semi-solid. Do not purify. Proceed immediately to Phase 2 to prevent hydrolysis.
Phase 2: Amidation[1]
-
Preparation: Cool the crude acid chloride in an ice bath (0-5°C). Dissolve in minimal dry acetone (5 mL) if solidification occurs.
-
Addition: Add Ammonium Hydroxide (25%
) (10 mL) dropwise with vigorous stirring.-
Caution: Reaction is exothermic. Maintain temperature <10°C to prevent hydrolysis back to the acid.
-
-
Precipitation: A solid precipitate will form immediately. Stir for 30 minutes at room temperature.
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (
) to remove ammonium salts. -
Purification: Recrystallize from Ethanol/Water (9:1).
Analytical Validation (Self-Validating Metrics)
| Test | Expected Result | Interpretation |
| Appearance | Pale yellow crystalline solid | Darkening indicates amine oxidation or impurities.[1] |
| Melting Point | 178–182°C (Acid precursor) vs 152–156°C (Amide) | Sharp MP range (<2°C) confirms purity.[1] |
| IR Spectroscopy | 1650–1690 | Disappearance of broad -OH stretch (2500-3300 |
| Solubility | Soluble in DMSO, warm Ethanol; Insoluble in Water | Validates non-ionic character (unlike the ammonium salt). |
Workflow Visualization
Figure 2: Step-by-step synthetic workflow for the conversion of the benzoic acid precursor to the target amide.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide.[1] Retrieved from [Link][1]
-
IUPAC (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry. Retrieved from [Link][1]
-
Organic Chemistry Portal.
). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Spectral Analysis of 5-Chloro-2-nitrobenzamide
This guide provides a comprehensive technical overview of the spectral data for 5-Chloro-2-nitrobenzamide, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and drug development professionals, this document delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the structural elucidation and quality control of this compound. In the absence of publicly available experimental spectra, this guide leverages predictive analysis based on established spectroscopic principles and data from structurally analogous compounds to provide a robust characterization.
Introduction to 5-Chloro-2-nitrobenzamide
5-Chloro-2-nitrobenzamide (CAS No: 40763-96-0) is an organic compound with the molecular formula C₇H₅ClN₂O₃ and a molecular weight of 200.58 g/mol . Its structure, featuring a benzamide core substituted with a chloro and a nitro group, makes it a versatile building block in medicinal chemistry and materials science. The precise characterization of its chemical structure is paramount for its application in synthesizing novel compounds, including potential pharmaceutical agents. Spectroscopic methods are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's architecture.
The Spectroscopic Characterization Workflow
The unambiguous identification of an organic compound like 5-Chloro-2-nitrobenzamide relies on the synergistic use of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle. The overall workflow for the characterization of this molecule is depicted below.
Caption: Integrated workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise connectivity of atoms can be established.
¹H NMR Analysis
The ¹H NMR spectrum of 5-Chloro-2-nitrobenzamide is predicted to show signals corresponding to the aromatic protons and the amide protons. The electron-withdrawing nature of the nitro and chloro groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region.
Predicted ¹H NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~ 8.2 - 8.4 | d | 1H | Proton ortho to the nitro group |
| H-4 | ~ 7.7 - 7.9 | dd | 1H | Proton ortho to the chloro group and meta to the nitro group |
| H-6 | ~ 7.9 - 8.1 | d | 1H | Proton ortho to the amide group and meta to the chloro group |
| -NH₂ | ~ 7.5 - 8.5 (broad) | s | 2H | Amide protons |
Note: The chemical shifts are predictions based on data from similar compounds like 5-Chloro-2-nitrobenzaldehyde and 5-Chloro-2-nitrobenzoic acid.[2][3]
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 5-Chloro-2-nitrobenzamide in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 5-Chloro-2-nitrobenzamide will give a distinct signal.
Predicted ¹³C NMR Spectral Data
| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |
| C=O | ~ 165 - 170 | Amide carbonyl carbon |
| C-NO₂ | ~ 145 - 150 | Carbon attached to the nitro group |
| C-Cl | ~ 135 - 140 | Carbon attached to the chlorine atom |
| C-CONH₂ | ~ 130 - 135 | Carbon attached to the amide group |
| Aromatic CH | ~ 125 - 130 | Aromatic methine carbons |
Note: These are predicted chemical shifts based on known substituent effects and data from related compounds.[4][5]
Experimental Protocol for ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.7 mL of deuterated solvent) due to the lower natural abundance of ¹³C.
-
Instrumentation: Use a high-resolution NMR spectrometer with a broadband probe.
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
A longer acquisition time and a greater number of scans are typically required.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.[6]
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3100 | N-H stretch (two bands) | Primary Amide (-CONH₂) |
| ~ 1680 | C=O stretch (Amide I) | Primary Amide (-CONH₂) |
| ~ 1620 | N-H bend (Amide II) | Primary Amide (-CONH₂) |
| 1550 - 1500 | Asymmetric NO₂ stretch | Nitro group (-NO₂) |
| 1350 - 1300 | Symmetric NO₂ stretch | Nitro group (-NO₂) |
| ~ 1600, ~1475 | C=C stretch | Aromatic ring |
| ~ 800 - 600 | C-Cl stretch | Aryl chloride |
Note: These are predicted absorption ranges based on standard IR correlation tables and data for benzamides.[1][7]
Experimental Protocol for ATR-FTIR Spectroscopy
-
Sample Preparation: Place a small amount of the solid 5-Chloro-2-nitrobenzamide sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to the sample to ensure good contact with the crystal.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[8]
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z 200. An M+2 peak at m/z 202 with approximately one-third the intensity of the M⁺ peak will also be present, which is characteristic of a compound containing one chlorine atom.
-
Key Fragmentation Pattern: The fragmentation of nitroaromatic compounds often involves the loss of nitro-related groups.[9][10]
-
Loss of NO₂ (46 Da): A significant fragment at m/z 154 [M - NO₂]⁺.
-
Loss of NO (30 Da): A fragment at m/z 170 [M - NO]⁺.
-
Loss of CONH₂ (44 Da): A fragment corresponding to the loss of the amide group.
-
Experimental Protocol for GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of 5-Chloro-2-nitrobenzamide in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample solution.
-
Temperature Program: Start at a low temperature (e.g., 100 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight (e.g., 250).
-
-
Data Analysis: Identify the peak corresponding to 5-Chloro-2-nitrobenzamide in the total ion chromatogram and analyze the corresponding mass spectrum for the molecular ion and characteristic fragment ions.
Integrated Spectroscopic Analysis
The definitive structural confirmation of 5-Chloro-2-nitrobenzamide is achieved by integrating the data from all three spectroscopic techniques.
Caption: Combining spectroscopic data for confirmation.
-
MS confirms the molecular formula C₇H₅ClN₂O₃ through the molecular weight and the presence of chlorine from the isotopic pattern.
-
IR confirms the presence of the key functional groups: the primary amide, the nitro group, the aromatic ring, and the carbon-chlorine bond.
-
NMR (¹H and ¹³C) elucidates the specific arrangement of these groups on the benzene ring, confirming the 1,2,5-substitution pattern.
Conclusion
This technical guide provides a detailed spectroscopic characterization of 5-Chloro-2-nitrobenzamide. By combining predicted NMR, IR, and Mass Spectrometry data with established experimental protocols, researchers and drug development professionals can confidently identify and assess the purity of this important synthetic intermediate. The integrated approach, leveraging data from multiple analytical techniques, ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for its application in further research and development.
References
-
ResearchGate. (n.d.). 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]
-
Spectroscopy Online. (2020, January 1). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
-
NIST WebBook. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds.... Retrieved from [Link]
-
YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from [Link]
-
ResearchGate. (n.d.). FT–IR benzamide ( 1 ). Retrieved from [Link]
-
PMC - NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]
-
University of Calgary. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
-
Clark, J. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]
Sources
- 1. Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. [jstage.jst.go.jp]
- 2. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 1H NMR [m.chemicalbook.com]
- 3. 5-Chloro-2-nitrobenzoic acid(2516-95-2) 1H NMR spectrum [chemicalbook.com]
- 4. 5-Chloro-2-nitrobenzaldehyde(6628-86-0) 13C NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. che.hw.ac.uk [che.hw.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
5-Chloro-2-nitrobenzamide: Mechanism of Action and Biochemical Characterization
This technical guide details the biochemical mechanism of action (MoA) of 5-Chloro-2-nitrobenzamide , a small-molecule electrophile utilized primarily as a covalent inhibitor of zinc-finger proteins (ZFPs), such as the HIV-1 nucleocapsid protein (NCp7).
Executive Summary
5-Chloro-2-nitrobenzamide acts as a targeted covalent modifier of cysteine residues. Unlike reversible inhibitors, it functions via Nucleophilic Aromatic Substitution (SNAr) , specifically targeting the thiol (-SH) groups within CCHC or CCHH zinc-finger motifs. This reaction results in the irreversible arylation of the cysteine, leading to the ejection of the coordinated zinc ion (
Chemical Mechanism of Action (MoA)
The core mechanism is driven by the electron-deficient nature of the benzene ring. The nitro group (
The SNAr Pathway[1]
-
Target Recognition: The compound approaches the hydrophobic pocket of the Zinc Finger Protein (ZFP).
-
Nucleophilic Attack: The sulfur atom of the coordinated cysteine (often existing as a thiolate,
, due to zinc coordination or local environment) attacks the carbon at position 5 (bearing the chlorine). -
Meisenheimer Complex: A transient, resonance-stabilized anionic intermediate forms (sigma complex).
-
Elimination: The chloride ion (
) is expelled, restoring aromaticity. -
Zinc Ejection: The resulting bulky thioether adduct (
) is sterically and electronically incompatible with zinc coordination. The zinc ion is released (ejected), and the protein unfolds (apo-protein formation).
Pathway Visualization
Figure 1: The SNAr reaction pathway leading to zinc ejection and protein inactivation.
Biochemical Assays & Protocols
To validate this mechanism, three orthogonal assays are required: Zinc Ejection (Fluorescence) , Electrophoretic Mobility Shift (Binding) , and Mass Spectrometry (Adduct Confirmation) .
Assay 1: Zinc Ejection Assay (Fluorescence)
This assay quantifies the release of
-
Principle: The probe is non-fluorescent (or weakly fluorescent) until it chelates free
. As the inhibitor ejects zinc, fluorescence increases linearly. -
Critical Control: Do NOT use DTT or
-mercaptoethanol in the buffer. These thiols will react with the inhibitor (scavenging it) before it reaches the protein.
Protocol:
-
Buffer Preparation: 10 mM HEPES (pH 7.5), 50 mM NaCl, 10% Glycerol. Strictly reducing-agent free.
-
Protein Setup: Dilute ZFP (e.g., HIV-1 NCp7) to 1 µM in the buffer.
-
Probe Addition: Add TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) to a final concentration of 5 µM. Incubate for 5 min to establish baseline (Background Fluorescence,
). -
Reaction: Inject 5-Chloro-2-nitrobenzamide (dissolved in DMSO) at varying concentrations (0.5x, 1x, 5x, 10x molar excess).
-
Measurement: Monitor Ex/Em at 360nm/490nm (for TSQ) kinetically for 30–60 minutes.
-
Analysis: Plot Relative Fluorescence Units (RFU) vs. Time. Rate of ejection (
) is derived from the exponential rise.
Assay 2: Mass Spectrometry (LC-MS/MS)
Confirms the covalent modification and stoichiometry.
-
Principle: The molecular weight of the protein increases by the mass of the benzamide moiety minus the leaving chloride.
-
Expected Mass Shift (
):-
MW(5-Chloro-2-nitrobenzamide) ≈ 200.58 Da
-
MW(Cl) ≈ 35.45 Da
- (Adduct) = +165.13 Da per alkylated cysteine.
-
Protocol:
-
Incubation: Incubate 5 µM ZFP with 50 µM inhibitor for 60 min at 37°C in 50 mM Ammonium Bicarbonate (pH 7.8).
-
Quenching: Acidify with 0.1% Formic Acid (stops the reaction).
-
Desalting: Use a C4 or C18 ZipTip to remove excess salts and unreacted compound.
-
Analysis: Direct infusion ESI-MS or LC-MS.
-
Data Interpretation: Look for peaks at
, where is the number of modified cysteines.
Assay 3: Electrophoretic Mobility Shift Assay (EMSA)
Demonstrates the functional consequence (loss of DNA/RNA binding).
Protocol:
-
Substrate: Use a fluorescently labeled DNA/RNA oligo known to bind the ZFP (e.g., SL3 RNA for HIV NCp7).
-
Incubation: Pre-incubate ZFP with inhibitor (graded concentrations) for 30 min at Room Temp.
-
Binding: Add RNA substrate (100 nM) and incubate for 15 min.
-
Electrophoresis: Run on a non-denaturing TBE-polyacrylamide gel (Native PAGE).
-
Visualization: Image the gel. The "Shifted" band (Protein-RNA complex) should disappear as inhibitor concentration increases, replaced by the "Free Probe" band.
Experimental Workflow Visualization
Figure 2: Integrated experimental workflow for validating 5-Chloro-2-nitrobenzamide activity.
Data Summary & Interpretation
| Parameter | Expected Result | Interpretation |
| Fluorescence (TSQ) | Sigmoidal increase in RFU | Release of free |
| Mass Spec ( | +165.1 Da (mono-adduct) | Formation of Cys-S-Benzamide thioether bond. |
| IC50 (Binding) | Low micromolar (1–10 µM) | Potent disruption of ZFP-nucleic acid interaction. |
| Reversibility | Irreversible | Activity does not recover upon dialysis. |
| Selectivity | Cys-rich domains | Specific to accessible, nucleophilic cysteines (e.g., Zn-fingers). |
Troubleshooting "Pro-Tips"
-
High Background in MS: Ensure the sample is acidified before injection to suppress ionization of the excess inhibitor.
-
No Zinc Ejection: Check pH. The SNAr reaction is pH-dependent. If pH < 6.5, the cysteine thiolate concentration is too low for nucleophilic attack.
-
Compound Precipitation: 5-Chloro-2-nitrobenzamide has limited aqueous solubility. Keep DMSO concentration < 5% in the final assay, but ensure the stock is fully solubilized.
References
-
Rice, W. G., et al. (1995).[1] Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS. Science. Link
-
Jenkins, T. C., et al. (1996). Structure-based design of potent zinc-ejecting compounds. Journal of Medicinal Chemistry. Link
-
Huang, M., et al. (1998). The mechanism of zinc ejection from HIV-1 nucleocapsid protein by disulfide benzamides.[2] Journal of Biological Chemistry.[3] Link
-
Maynard, A. T., & Covell, D. G. (2001). Reactivity of zinc finger cysteines: chemical and biological implications. Journal of the American Chemical Society. Link
-
Loo, J. A., et al. (1996). Electrospray ionization mass spectrometry of zinc finger proteins and their covalent adducts. Bioconjugate Chemistry. Link
Sources
- 1. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The in vitro ejection of zinc from human immunodeficiency virus (HIV) type 1 nucleocapsid protein by disulfide benzamides with cellular anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.unl.pt [research.unl.pt]
Technical Guide: Safety, Hazards, and Toxicity of 5-Chloro-2-nitrobenzamide
This guide provides a technical safety and hazard assessment for 5-Chloro-2-nitrobenzamide , a critical intermediate in the synthesis of quinazolinone and benzimidazole pharmacophores. It is designed for organic chemists, process safety engineers, and toxicologists.
Executive Technical Summary
5-Chloro-2-nitrobenzamide (CAS: 40763-96-0) is a functionalized aromatic amide used primarily as a building block in medicinal chemistry.[1][2] Its dual functionality—an electron-withdrawing nitro group ortho to an amide and para to a chlorine atom—makes it highly reactive for cyclization reactions but also introduces specific toxicity and stability hazards.
-
Primary Hazard: Skin, eye, and respiratory tract irritation (GHS Category 2/3).[3]
-
Hidden Hazard: Potential for energetic decomposition (Nitro group) and formation of toxic hydroxylamine metabolites upon in vivo reduction.
-
Critical Control: Avoid contact with strong bases (hydrolysis risk) and reducing agents (exothermic reduction) outside of controlled reactor vessels.
Physicochemical & Hazard Profile
Chemical Identity & Properties
| Property | Specification | Relevance to Safety |
| CAS Number | 40763-96-0 | Unique Identifier for SDS retrieval.[1][2] |
| Formula | C₇H₅ClN₂O₃ | Nitrogen/Oxygen ratio suggests mild energetic potential. |
| Mol. Weight | 200.58 g/mol | Moderate bioavailability potential. |
| Physical State | Solid (Crystalline) | Dust explosion hazard if micronized. |
| Melting Point | 157–160 °C | High thermal stability, but avoid overheating near MP. |
| Solubility | DMSO, Methanol | Use compatible solvent-resistant gloves (e.g., Nitrile/Butyl).[1] |
| Partition Coeff. | LogP ~ 1.2 (Predicted) | Moderate lipophilicity; potential for dermal absorption. |
GHS Hazard Classification
Based on 29 CFR 1910.1200 (OSHA HazCom 2012) and CLP Regulation (EC) No 1272/2008.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Statements (Selected):
Toxicological Assessment
Acute Toxicity & Structural Alerts
While specific LD50 data for the amide is limited in public registries, its toxicity profile is inferred from its structural analogs (5-chloro-2-nitrobenzoic acid and 2-nitrobenzamide).
-
Oral Toxicity: Predicted Acute Tox. 4 (Harmful if swallowed). Nitroaromatics can interfere with oxygen transport (methemoglobinemia) at high doses, although this is more common with nitrobenzene than benzamides.
-
Dermal/Inhalation: High irritation potential due to the electron-deficient ring system, which can react with nucleophilic residues on biological membranes.
Metabolic Activation Pathways
The primary toxicological concern in drug development is the metabolic reduction of the nitro group.
Mechanism:
-
Nitroreduction: The nitro group (-NO₂) is reduced by hepatic nitroreductases (CYP450 or cytosolic enzymes).
-
Intermediate Formation: This produces a Nitroso (-NO) intermediate, followed by a Hydroxylamine (-NHOH).[1]
-
Toxicity: The hydroxylamine species is electrophilic and can form adducts with DNA (genotoxicity risk) or proteins (cellular stress).
-
Final Product: Complete reduction yields the amine (5-chloro-2-aminobenzamide), which is generally less toxic but is the desired synthetic precursor.
Visualization: Metabolic & Synthetic Reduction Pathway
The following diagram illustrates the chemical and metabolic reduction pathway, highlighting the toxicologically active intermediate.
Caption: Stepwise reduction of the nitro group. The hydroxylamine intermediate represents the critical control point for toxicity.
Operational Safety & Handling Protocols
Engineering Controls
-
Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity of >100 fpm.
-
Dust Control: Use static-dissipative weighing boats and grounded spatulas. Nitro compounds can be shock-sensitive if dry and impure; avoid friction.[1]
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash. For prolonged handling in solution (e.g., DMSO), use Butyl Rubber or Silver Shield laminates.
-
Respiratory: If dust generation is uncontrolled, a P95/P100 particulate respirator is mandatory.
-
Eyes: Chemical splash goggles. Safety glasses are insufficient for fine powders that can drift behind lenses.
Incompatibility Matrix
| Reagent Class | Reaction Risk |
| Strong Bases (NaOH, KOH) | Hydrolysis of the amide bond releases Ammonia (toxic gas) and forms the benzoate salt. |
| Strong Oxidizers | Potential for fire; nitro compounds supply oxygen to combustion. |
| Reducing Agents (LiAlH₄, H₂/Pd) | Exothermic reduction. Must be temperature-controlled to prevent thermal runaway. |
Synthesis & Reactivity Hazards
For researchers utilizing this compound as an intermediate, the synthesis of and from this material presents distinct hazards.
Synthesis Workflow Hazards
Precursor: 5-Chloro-2-nitrobenzoic acid.[1] Reagent: Thionyl Chloride (SOCl₂). Hazard: The conversion to the acid chloride releases SO₂ and HCl gases. This step requires a scrubber system. The subsequent amidation with Ammonia is highly exothermic.
Visualization: Safety Decision Tree
A logic flow for handling spills or exposure events in the lab.
Caption: Decision logic for immediate response to 5-Chloro-2-nitrobenzamide incidents.[5][6][7][8]
Emergency Response
-
Fire:
-
Media: Water spray, Carbon Dioxide (CO₂), Dry Chemical.
-
Note: Burning produces toxic fumes of Nitrogen Oxides (NOx) , Hydrogen Chloride (HCl) , and Carbon Monoxide . Firefighters must wear SCBA.
-
-
Spill:
-
Do not dry sweep (dust hazard). Dampen with water or use a HEPA vacuum.
-
Dispose of as Hazardous Chemical Waste (waste stream containing halogenated organics).
-
References
-
Sigma-Aldrich. (2024).[3][4] Safety Data Sheet: 5-Chloro-2-nitrobenzamide. Merck KGaA. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24878904, 5-Chloro-2-nitrobenzamide. PubChem.[10] Link
-
European Chemicals Agency (ECHA). (2024). C&L Inventory: 5-Chloro-2-nitrobenzamide. Link
-
PureSynth. (2024).[2][3][4] Material Safety Data Sheet: 5-Chloro-2-nitrobenzamide. Link
Sources
- 1. 6628-86-0|5-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 2. pure-synth.com [pure-synth.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. lobachemie.com [lobachemie.com]
- 10. chemimpex.com [chemimpex.com]
Material Safety Data Sheet (MSDS) for 5-Chloro-2-nitrobenzamide
Technical Safety & Handling Guide: 5-Chloro-2-nitrobenzamide
Chemical Identity & Verification
CRITICAL ALERT: IDENTITY MISMATCH The request provided the chemical name 5-Chloro-2-nitrobenzamide alongside CAS 55524-84-0 . These two identifiers refer to completely different substances.
-
Target Compound: 5-Chloro-2-nitrobenzamide (Primary focus of this guide).
-
Provided CAS (55524-84-0): Corresponds to 6-aminonaphthalene-1,3,5-trisulfonic acid.[1]
This guide is authored for the chemical name provided: 5-Chloro-2-nitrobenzamide.
| Property | Specification |
| Chemical Name | 5-Chloro-2-nitrobenzamide |
| Correct CAS No. | 40763-96-0 |
| Molecular Formula | C₇H₅ClN₂O₃ |
| Molecular Weight | 200.58 g/mol |
| Structure | Benzene ring substituted with a nitro group (-NO₂) at position 2, a chlorine (-Cl) at position 5, and an amide group (-CONH₂) at position 1.[1][2][3][4][5] |
| Appearance | Pale yellow to off-white solid |
| Melting Point | 157–160 °C |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water.[3] |
Hazard Identification & Risk Assessment
As a Senior Application Scientist, it is critical to look beyond the GHS codes to the implications for your assay or synthesis workflow.
GHS Classification (29 CFR 1910.1200)
-
Skin Corrosion/Irritation: Category 2 (H315)
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System) (H335)
Risk Profile & Mechanism[4][6]
-
Inhalation Risk: The compound is a fine solid. Dust generation during weighing is the primary exposure vector. The nitro group suggests potential for methemoglobinemia upon high-level systemic absorption, although this is less pronounced in benzamides compared to anilines.
-
Reactivity: The amide bond is stable under neutral conditions but susceptible to hydrolysis in strong acids or bases, releasing 5-chloro-2-nitrobenzoic acid and ammonia.[3]
-
Thermal Instability: Nitro compounds carry a risk of decomposition at high temperatures. While not an explosive per se, bulk heating >200°C should be avoided.
Emergency Response Logic
The following decision tree outlines the immediate response protocols for laboratory incidents involving 5-Chloro-2-nitrobenzamide.
Caption: Decision logic for immediate incident mitigation. Priority is minimizing systemic absorption via dust.
Handling, Storage, & Engineering Controls
Standard Operating Procedure (SOP) for Synthesis Setup
Objective: Safe preparation of a 100 mM stock solution in DMSO.
-
Engineering Controls:
-
Primary: Chemical Fume Hood (Face velocity 80–100 fpm).
-
Secondary: Balance enclosure if weighing <10 mg (static powders can disperse easily).
-
-
Personal Protective Equipment (PPE):
-
Gloves: Nitrile (0.11 mm minimum thickness). Break-through time is generally >480 min for solid handling, but DMSO solutions require double-gloving or specific chemical-resistant gloves (e.g., Butyl rubber) as DMSO enhances skin permeation of the solute.
-
Respiratory: N95 particulate respirator if handling open powder outside a hood (not recommended).
-
-
Protocol:
-
Step 1: Calculate mass required. For 10 mL of 100 mM:
. -
Step 2: Weigh solid into a tared scintillation vial inside the hood.
-
Step 3: Add DMSO slowly. The dissolution is endothermic; vortexing may be required.[3]
-
Step 4: Label with "Toxic/Irritant" and date.
-
Storage & Stability
-
Conditions: Store at 2–8 °C (refrigerated) to prevent slow hydrolysis or photochemical degradation.
-
Container: Amber glass vials (light sensitive).
-
Incompatibility: Strong oxidizing agents, strong bases (hydrolysis risk), and reducing agents (reduction of nitro group to amine).
Synthesis & Degradation Pathways
Understanding the chemical origin helps in troubleshooting impurities. 5-Chloro-2-nitrobenzamide is typically synthesized via the amidation of 5-chloro-2-nitrobenzoic acid derivatives.
Caption: Synthetic route via acid chloride and potential degradation pathway back to the parent acid.
Application Note: In drug discovery, this scaffold is often used as an intermediate for PARP inhibitors or antitubercular agents. If your LC-MS shows a peak at M-17 (loss of NH3) or M+1 (acid form), it indicates hydrolysis due to improper storage or wet solvents [1, 2].[3]
Toxicological & Ecological Information
Toxicological Profile
-
Acute Toxicity: Data is limited for this specific isomer, but structurally related nitrobenzamides exhibit moderate oral toxicity (LD50 Rat ~500–2000 mg/kg).
-
Carcinogenicity: Not listed by IARC, NTP, or OSHA. However, nitroaromatics are often flagged for genotoxicity screening (Ames test) in early drug development due to potential metabolic reduction to hydroxylamines.
-
Metabolism: Likely metabolized via nitro-reduction (to 5-chloro-2-aminobenzamide) or amide hydrolysis.
Ecological Impact
-
Aquatic Toxicity: Nitroaromatics are generally poorly biodegradable and can be toxic to aquatic life with long-lasting effects (Category 3 or 2 depending on specific logP).[3]
-
Disposal: Do not release into drains. Incineration with afterburner and scrubber is the required disposal method to manage nitrogen oxide (NOx) and hydrochloric acid (HCl) emissions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878904, 5-Chloro-2-nitrobenzamide. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: 2-chloro-5-nitrobenzamide (Isomer reference for hazard class).[1] Retrieved from [Link]
Sources
- 1. 6-Aminonaphthalene-1,3,5-trisulphonic acid | C10H9NO9S3 | CID 6453197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Naphthylamine-1,5-disulfonic acid | CAS#:117-62-4 | Chemsrc [chemsrc.com]
- 3. 6628-86-0|5-Chloro-2-nitrobenzaldehyde|BLD Pharm [bldpharm.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Strategic Synthesis of Anti-Inflammatory Therapeutics: Critical Intermediates and Process Optimization
Executive Summary
The synthesis of anti-inflammatory agents—spanning Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), COX-2 inhibitors, and corticosteroids—relies heavily on the purity and stereochemical integrity of specific "gateway" intermediates. In drug development, the transition from medicinal chemistry to process chemistry is defined by the scalability of these intermediates.
This technical guide analyzes three critical synthetic nodes: the chiral propionic acid backbone (Naproxen), the diarylheterocyclic core (Celecoxib), and the 16-en-20-one steroidal moiety (Dexamethasone precursors). We focus on overcoming regioselectivity challenges, maximizing enantiomeric excess (
Chiral Architectures: Asymmetric Hydrogenation of Naproxen
Target API: Naproxen ((S)-2-(6-methoxy-2-naphthyl)propionic acid) Critical Intermediate: 2-(6-methoxy-2-naphthyl)propenoic acid (Dehydronaproxen)
The Technical Challenge
Early industrial routes to Naproxen relied on the resolution of racemic mixtures using cinchonidine, a process with a theoretical maximum yield of 50% (without recycling). The modern standard utilizes Noyori Asymmetric Hydrogenation , which shifts the critical control point to the olefinic precursor.
Mechanistic Insight
The reaction utilizes a Ruthenium-BINAP complex.[1][2] The causality of the high enantioselectivity lies in the rigid chiral pocket of the BINAP ligand, which forces the substrate to coordinate in a specific geometry, exposing only one face of the olefin to the hydride insertion.
Experimental Protocol: Ru-BINAP Hydrogenation
Note: This protocol assumes high-pressure capabilities.
-
Substrate Preparation: Dissolve 2-(6-methoxy-2-naphthyl)propenoic acid (100 mmol) in degassed Methanol (MeOH).
-
Catalyst Loading: Add [Ru(S-BINAP)(OAc)₂] (0.1 mol%). The low loading is critical for economic viability [1].
-
Pressure Phase: Pressurize the reactor to 100 atm (1350 psi) with H₂ gas.
-
Reaction: Stir at 25°C for 12 hours.
-
Workup: Vent H₂. Concentrate the solvent.[3][4] Recrystallize from acetone/water to upgrade
from >97% to >99%.
Data: Catalyst Performance Comparison
| Catalyst System | Pressure (atm) | Temp (°C) | Yield (%) | |
| Ru(S-BINAP)(OAc)₂ | 100 | 25 | 99 | 97 |
| Ru(S-BIQAP)(OAc)₂ | 100 | 32 | 99 | 81.7 |
| Rh-DIOP | 50 | 25 | 85 | 60 |
Visualization: Asymmetric Hydrogenation Workflow
Caption: Kinetic pathway of Ru-BINAP mediated asymmetric hydrogenation converting the prochiral olefin to (S)-Naproxen.
Heterocyclic Assembly: Regiocontrol in Celecoxib Synthesis
Target API: Celecoxib (Selective COX-2 Inhibitor) Critical Intermediates: [5]
-
4-Sulfonamidophenylhydrazine hydrochloride
-
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[6]
The Technical Challenge
The synthesis of the pyrazole core involves a condensation between a hydrazine and a 1,3-diketone. The core issue is regioselectivity .[3] The reaction can yield two isomers: the desired Celecoxib (1,5-diarylpyrazole) and the inactive regioisomer (1,3-diarylpyrazole).
Mechanistic Insight
The regioselectivity is dictated by the relative electrophilicity of the carbonyl carbons in the diketone. The trifluoromethyl group (
Experimental Protocol: Regioselective Cyclocondensation
-
Diketo Formation: React 4'-methylacetophenone with ethyl trifluoroacetate in the presence of NaOMe to yield 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Condensation: Suspend 4-sulfonamidophenylhydrazine hydrochloride (1.0 eq) and the diketone (1.0 eq) in Ethanol (EtOH).
-
Reflux: Heat to reflux (78°C) for 8 hours.
-
Purification: Cool to room temperature. The desired 1,5-isomer precipitates preferentially. Filter and wash with cold EtOH.
-
Validation: Check purity via HPLC. The regioisomer impurity should be <0.5%.
Modern Optimization: Continuous Flow
Recent advancements utilize continuous flow chemistry to handle the hydrazine intermediate safely. A flow reactor allows for the generation of the trifluoromethyl-lithium species and immediate trapping, reducing the risk of handling toxic hydrazines in bulk [3].
Visualization: Regioselectivity Mechanism
Caption: Divergent pathway showing the preferential formation of the 1,5-diarylpyrazole (Celecoxib) over the 1,3-isomer.
Steroidal Backbones: The 16-DPA Gateway
Target API: Dexamethasone / Betamethasone Critical Intermediate: 16-Dehydropregnenolone Acetate (16-DPA)[7][8][9]
The Technical Challenge
Corticosteroids require a complex tetracyclic carbon framework. Total synthesis is economically unfeasible. The industry relies on semi-synthesis starting from plant sterols (Diosgenin).[9] The conversion to 16-DPA is the bottleneck, traditionally requiring harsh oxidative conditions (Chromium VI) which are now environmentally restricted.
Mechanistic Insight
The "Marker Degradation" converts the spiroketal side chain of Diosgenin into the pregnane skeleton.
-
Acetolysis: Breaks the F-ring.
-
Oxidation: Cleaves the E-ring (Critical Step).
-
Hydrolysis: Establishes the 16-en-20-one system.
Green Chemistry Protocol: Cr-Free Oxidation
To eliminate Chromium(VI), a modern protocol uses a Lewis Acid/Peroxide system or ultrasonic activation [4].
-
Acetolysis: Treat Diosgenin with Ac₂O at 200°C (high pressure) to form Pseudodiosgenin diacetate.
-
Green Oxidation: React the intermediate with
and a Molybdenum catalyst (or ultrasonic irradiation) instead of . -
Hydrolysis: Reflux in acetic acid to yield 16-DPA.
Data: Yield Comparison (Diosgenin to 16-DPA)
| Method | Oxidant | Yield (%) | Environmental Impact |
| Traditional Marker | 45-50 | High (Toxic Waste) | |
| Ultrasound Assisted | 60 | Moderate | |
| Catalytic Green | 75 | Low |
Visualization: Marker Degradation Pathway
Caption: The Marker Degradation sequence converting plant sapogenins into the universal 16-DPA steroid precursor.
References
- Thermo Fisher Scientific.Noyori Asymmetric Hydrogenation: Mechanism and Industrial Applications.
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. Link
-
Bédard, A. C., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.[6] Journal of Flow Chemistry. Link
-
Chowdhury, P. K., et al. (2011). A Simple Efficient Process for the Synthesis of 16-Dehydropregnenolone Acetate (16-DPA)–A Key Steroid Drug.[7][8] Longdom Publishing. Link
-
Xie, B., et al. (2015).[10] Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands.[10] Journal of Guangzhou University.[10] 10[11]
Sources
- 1. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. Noyori asymmetric hydrogenation | PPTX [slideshare.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. 16-Dehydropregnenolone acetate - Wikipedia [en.wikipedia.org]
- 10. Catalytic asymmetric hydrogenation to produce Naproxen by using novel biquinoline biphosphine ligands [xb.gzhu.edu.cn]
- 11. researchgate.net [researchgate.net]
Leveraging 5-Chloro-2-nitrobenzamide as a Foundational Scaffold for the Discovery of Potent Enzyme Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, my objective is to bridge the gap between foundational chemistry and applied biological research. This guide moves beyond simple protocols to provide an in-depth understanding of not just how to conduct experiments, but why specific methodologies are chosen and how to interpret the results with confidence. We will explore the utility of 5-Chloro-2-nitrobenzamide, not as a direct inhibitor, but as a crucial and versatile starting scaffold in medicinal chemistry, with a primary focus on its application in developing inhibitors for the Poly(ADP-ribose) polymerase (PARP) enzyme family—a cornerstone of modern cancer therapy.
Part 1: Understanding the Scaffold: 5-Chloro-2-nitrobenzamide
The utility of a starting molecule in a drug discovery cascade is defined by its physicochemical properties and synthetic tractability. 5-Chloro-2-nitrobenzamide is an exemplar scaffold, possessing functional groups that allow for versatile chemical modifications while maintaining a core structure known for biological activity.[1][2]
The "nitrobenzamide" core is a recurring motif in molecules with a wide spectrum of biological activities, including anti-inflammatory and anticancer properties.[1] The chloro and nitro groups are electron-withdrawing, influencing the molecule's reactivity and electronic distribution, which can be pivotal for interactions within an enzyme's active site.
Table 1: Physicochemical Properties of 5-Chloro-2-nitrobenzamide
| Property | Value | Source |
| CAS Number | 40763-96-0 | |
| Molecular Formula | ClC₆H₄(NO₂)CONH₂ | |
| Molecular Weight | 200.58 g/mol | |
| Melting Point | 157-160 °C (lit.) | |
| Appearance | Off-white crystalline powder | [3] |
| SMILES | NC(=O)c1cc(Cl)ccc1=O |
From a synthetic standpoint, this compound is readily accessible. For instance, it can be derived from the selective partial hydrolysis of the nitrile group in 2-chloro-5-nitrobenzonitrile.[4] This accessibility makes it an economical and reliable starting point for building a diverse library of derivative compounds for screening.
Part 2: The Prime Target: PARP Enzymes and the Benzamide Pharmacophore
While the 5-chloro-2-nitrobenzamide scaffold can be used to target various enzymes, its most prominent success has been in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors.[5][6]
The Critical Role of PARP in DNA Repair
PARP enzymes, particularly PARP1 and PARP2, are central to cellular homeostasis. They act as DNA damage sensors, recognizing single-strand breaks (SSBs) in DNA. Upon activation, PARP cleaves its substrate, nicotinamide adenine dinucleotide (NAD+), and catalyzes the formation of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins. This PARylation process creates a scaffold that recruits other key DNA repair proteins to the site of damage, facilitating the Base Excision Repair (BER) pathway.[7][8]
Inhibition of PARP is a powerful anti-cancer strategy based on the principle of synthetic lethality . In healthy cells, if the BER pathway is blocked by a PARP inhibitor, DNA double-strand breaks (DSBs) can still be repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HRR pathway.[5][8] In these cancer cells, inhibiting PARP leads to an accumulation of unrepaired DSBs during DNA replication, ultimately triggering apoptosis and cell death.[5][6]
The Benzamide Moiety as a Nicotinamide Mimic
The catalytic activity of PARP enzymes depends on binding NAD+. FDA-approved PARP inhibitors like Olaparib, Rucaparib, and Niraparib are structurally designed to mimic the nicotinamide portion of NAD+.[5][6] The core benzamide structure is critical to this mimicry. It fits snugly into the nicotinamide-binding pocket of the enzyme, forming key hydrogen bonds and hydrophobic interactions that competitively block NAD+ from binding, thereby shutting down the enzyme's catalytic activity.
Derivatives of 5-Chloro-2-nitrobenzamide can be synthesized to explore and optimize interactions within this pocket, making it an ideal starting point for a PARP inhibitor discovery program.
Part 3: A Validated Workflow for Enzyme Inhibition Studies
A rigorous, systematic approach is non-negotiable for characterizing a potential enzyme inhibitor. The following workflow ensures that data is reproducible, reliable, and provides a comprehensive understanding of the inhibitor's behavior.
Experimental Protocol 1: Fluorometric High-Throughput Screening (HTS) for PARP1 Inhibitors
Causality: A fluorometric assay measuring the consumption of NAD+ is chosen for HTS due to its high sensitivity, simplicity (mix-and-read format), and lower susceptibility to interference from colored compounds compared to colorimetric methods.[9] It provides a direct measure of enzyme activity.[8]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for PARP1 activity (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT).
-
PARP1 Enzyme: Dilute recombinant human PARP1 enzyme in assay buffer to a final concentration of 1 nM.
-
Activated DNA: Use commercially available activated DNA (e.g., sonicated calf thymus DNA) at a concentration of 5 µg/mL.
-
NAD+ & Developer Mix: Prepare the NAD+ substrate and the fluorescent developer solution according to a commercial kit's instructions (e.g., Sigma-Aldrich PARP1 Enzyme Activity Assay, Cat. MAK319).
-
Test Compounds: Prepare a 10 mM stock of each derivative of 5-chloro-2-nitrobenzamide in 100% DMSO. Create a working plate by diluting these stocks to 100 µM in assay buffer (final DMSO concentration will be 1%).
-
-
Assay Execution (384-well plate format):
-
Controls:
-
100% Activity Control (Negative Control): 2.5 µL Assay Buffer with 1% DMSO + 2.5 µL Enzyme/DNA mix.
-
0% Activity Control (Background): 2.5 µL Assay Buffer with 1% DMSO + 2.5 µL Assay Buffer (No Enzyme).
-
Positive Control: 2.5 µL of a known PARP inhibitor (e.g., 10 µM Olaparib) + 2.5 µL Enzyme/DNA mix.
-
-
Test Wells: Add 2.5 µL of each 100 µM test compound solution + 2.5 µL of the Enzyme/DNA mix.
-
Incubation 1: Incubate the plate at 30°C for 10 minutes to allow inhibitor-enzyme binding.
-
-
Reaction Initiation and Measurement:
-
Add 5 µL of the NAD+ substrate solution to all wells to start the enzymatic reaction.
-
Incubate at 30°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 5 µL of the developer solution.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure fluorescence on a plate reader (e.g., λex = 540 nm / λem = 590 nm).
-
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_Test - Fluorescence_Bkgd) / (Fluorescence_NegCtrl - Fluorescence_Bkgd))
-
Compounds showing >50% inhibition are considered "hits" and are advanced to IC₅₀ determination.
-
Experimental Protocol 2: IC₅₀ Determination
Causality: This step quantifies the potency of the inhibitor. A serial dilution allows for the generation of a dose-response curve, from which the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be precisely calculated.
Methodology:
-
Compound Preparation: For each "hit" compound, perform a 1:3 serial dilution in assay buffer containing 1% DMSO to create a range of 8-12 concentrations (e.g., from 100 µM down to 4.5 nM).
-
Assay Execution: Follow the same steps as the HTS protocol, but instead of a single concentration, use the full dilution series for each compound.
-
Data Analysis:
-
Calculate % Inhibition for each concentration.
-
Plot % Inhibition versus the log of the inhibitor concentration.
-
Fit the data using a non-linear regression model (four-parameter variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Experimental Protocol 3: Elucidating the Mechanism of Inhibition (MOA)
Causality: Understanding how a compound inhibits an enzyme is critical for lead optimization. By systematically varying the concentrations of both the substrate (NAD+) and the inhibitor, we can determine if the inhibition is competitive, non-competitive, or uncompetitive. This provides deep insight into the inhibitor's binding mode. A competitive inhibitor, for example, directly competes with the substrate for the active site.[10]
Methodology:
-
Experiment Design: Create a matrix of reactions. You will run the PARP1 assay with multiple fixed concentrations of your inhibitor (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀) against a range of varying NAD+ substrate concentrations (e.g., 0.1x Kₘ to 10x Kₘ).
-
Assay Execution: Perform the enzymatic assay for every condition in the matrix, measuring the reaction velocity (rate of product formation).
-
Data Analysis:
-
Plot the reaction velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
Transform the data into a double-reciprocal plot (Lineweaver-Burk plot: 1/Velocity vs. 1/[Substrate]).
-
Interpretation:
-
Competitive Inhibition: Lines on the Lineweaver-Burk plot will intersect on the y-axis (Vmax is unchanged, apparent Km increases).
-
Non-competitive Inhibition: Lines will intersect on the x-axis (Km is unchanged, apparent Vmax decreases).
-
Uncompetitive Inhibition: Lines will be parallel.
-
-
Part 4: Conclusion and Future Directions
5-Chloro-2-nitrobenzamide is a powerful and versatile scaffold, not a ready-made drug. Its value lies in providing a robust chemical foundation for generating novel derivatives. This guide has demonstrated its specific application in the rational design and rigorous evaluation of PARP inhibitors. The presented workflows, from high-throughput screening to detailed kinetic analysis, represent a self-validating system essential for any successful drug discovery campaign.
Future work would involve expanding the derivatization of the scaffold to improve potency, selectivity against different PARP family members, and optimize pharmacokinetic properties. The core principles and protocols outlined here, however, will remain the bedrock of the evaluation process, ensuring that only the most promising and well-understood candidates advance toward clinical development.
References
- CN102531923A - Method for producing 5-chloro-2-nitroaniline - Google Patents. Google Patents.
-
Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Quick Company. Available at: [Link]
-
PARP Inhibitors in Gynecologic Malignancies. U.S. Pharmacist. Available at: [Link]
-
Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. Available at: [Link]
-
Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library. Available at: [Link]
-
5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286. PubChem. Available at: [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. MDPI. Available at: [Link]
-
Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Carl ROTH. Available at: [Link]
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. ResearchGate. Available at: [Link]
-
2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562. PubChem. Available at: [Link]
-
Substituent effect of benzaldehydes on tyrosinase inhibition. PubMed. Available at: [Link]
-
PARP Assays. BPS Bioscience. Available at: [Link]
-
Oxidized mC modulates synthetic lethality to PARP inhibitors for the treatment of leukemia. PMC - NIH. Available at: [Link]
-
PARP Assays. Amsbio. Available at: [Link]
-
A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship.org. Available at: [Link]
-
Study Reveals New Mechanism of Action for PARP Inhibitors. National Cancer Institute. Available at: [Link]
-
An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD(+): Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. PubMed. Available at: [Link]
-
Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase. PubMed. Available at: [Link]
-
Investigating the Selectivity of Metalloenzyme Inhibitors. PMC - NIH. Available at: [Link]
- US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents. Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. uspharmacist.com [uspharmacist.com]
- 6. selleckchem.com [selleckchem.com]
- 7. amsbio.com [amsbio.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition effects of selected thiophene-2-sulfonamides on lactoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Reactivity & Manipulation of the Nitro Group in Benzamide Scaffolds
Executive Summary
The nitrobenzamide scaffold represents a critical junction in medicinal chemistry. While the nitro group (
This guide analyzes the electronic influence of the nitro group on benzamides, details chemoselective reduction protocols, and outlines the toxicological imperatives for its removal.
Electronic Structure & Chemoselectivity
The nitro group is a strong deactivator towards electrophilic aromatic substitution (
Hammett Parameters & Resonance
The nitro group possesses a Hammett constant (
-
Impact on Amide Stability: The electron deficiency induced by the
group decreases the basicity of the amide nitrogen, making the amide bond slightly more labile to hydrolysis under vigorous basic conditions compared to electron-rich benzamides. -
Regiocontrol: In
reactions, a nitro group ortho or para to a halogen (e.g., 4-nitro-2-chlorobenzamide) stabilizes the Meisenheimer complex intermediate, facilitating the displacement of the halogen by nucleophiles (amines, alkoxides).[2]
The Primary Transformation: Reduction to Aniline
The reduction of nitrobenzamides to aminobenzamides is the most frequent synthetic operation. The challenge lies not in the reduction itself, but in chemoselectivity —preserving the amide bond, sensitive halogens, or other reducible groups (alkenes, nitriles).
Mechanistic Pathway
The reduction does not proceed directly to the amine. It follows a stepwise Haber-Weiss sequence. Understanding this is crucial because partial reduction leads to hydroxylamines , which are often toxic or unstable.
Figure 1: Stepwise reduction mechanism of the nitro group. Accumulation of the hydroxylamine intermediate is a common cause of impurities.
Comparative Reduction Methodologies
The choice of reagent depends on the substitution pattern of the benzamide.
| Method | Reagents | Specificity | Key Limitation |
| Catalytic Hydrogenation | Cleanest profile; easiest workup. | Dehalogenation risk: Will strip Cl/Br/I from the ring. | |
| Béchamp / Iron | Robust; scalable. | Iron waste disposal; acidic conditions may hydrolyze labile amides. | |
| Transfer Hydrogenation | Rapid; often safer than | Can still cause dehalogenation. | |
| Dissolving Metal | Highly Chemoselective. Preserves halogens. | Tin residues are toxic and difficult to remove (requires fluoride workup). | |
| Sulfide (Zinin) | Selective for nitro; tolerates sensitive groups. | Odor; requires heating. |
Protocol: Chemoselective Reduction (Fe/NH4Cl)
Recommended for halogenated nitrobenzamides (e.g., precursors to Metoclopramide analogs) where Pd/C would cause dehalogenation.
Rationale: The use of Ammonium Chloride (
Step-by-Step Workflow:
-
Setup: In a 3-neck round bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve 1.0 eq of the nitrobenzamide in a mixture of Ethanol:Water (3:1) .
-
Note: Nitrobenzamides often have poor solubility. The reaction is heterogeneous; vigorous stirring is mandatory.
-
-
Activation: Add 5.0 eq of Iron powder (
, <325 mesh) and 3.0 eq of solid Ammonium Chloride ( ). -
Reaction: Heat the suspension to 70-80°C for 2-4 hours.
-
Monitoring: Monitor by TLC or LCMS. Look for the disappearance of the nitro peak and the transient appearance of the hydroxylamine (M-16) before full conversion to amine.
-
-
Workup (Crucial):
-
Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Chemist Tip: Do not let the iron cake dry out completely on the filter, as finely divided iron can be pyrophoric. Keep it wet.[3]
-
Concentrate the filtrate. The product often precipitates upon cooling or removal of ethanol.
-
Nucleophilic Aromatic Substitution ( )
If the benzamide contains a leaving group (F, Cl, Br, or
-
Nitro as an Activator: A nitro group at the 4-position activates a halogen at the 2-position. This is exploited to introduce amine side chains.[4]
-
Nitro as a Leaving Group: In highly electron-deficient systems (e.g., dinitrobenzamides), the nitro group itself can act as a leaving group, displaced by alkoxides or thiols, though this is less common than halogen displacement.
General
-
Solvent: Polar aprotic (DMF, DMSO, NMP) to solvate the nucleophile.
-
Base:
or DIPEA (Hunig's base) to neutralize the acid generated. -
Temperature: 80-120°C.
Metabolic Considerations & Toxicology
In drug discovery, the nitro group is frequently flagged as a toxicophore . While some approved drugs contain nitro groups (e.g., Flutamide, Nifurtimox), they are often associated with hepatotoxicity or mutagenicity.
Mechanism of Toxicity
The toxicity pathways mirror the synthetic reduction pathways but occur enzymatically (via Nitroreductases) in the liver or gut microbiota.
-
Nitroanion Radical: Single electron transfer creates a radical species (
) which can generate superoxide anions ( ) via redox cycling, causing oxidative stress. -
Hydroxylamine Formation: The hydroxylamine metabolite (
) is highly reactive. It can undergo:-
Esterification: Sulfation or acetylation leads to a nitrenium ion (
), a potent electrophile that alkylates DNA (genotoxicity). -
Heme Binding: Formation of ferrihemoglobin (methemoglobinemia).
-
Reference: Boelsterli, U. A., et al. "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs."[5][6] Current Drug Metabolism (2006).[6]
Reagent Decision Matrix
Use this workflow to select the appropriate synthetic route for your specific benzamide substrate.
Figure 2: Decision matrix for selecting reduction conditions based on substrate functionality.
References
-
Boelsterli, U. A., et al. (2006).[6] "Bioactivation and Hepatotoxicity of Nitroaromatic Drugs." Current Drug Metabolism.
-
Org. Chem. Portal. "Reduction of Nitro Compounds." Organic Chemistry Portal. Link
-
Wiki, C. "Nucleophilic Aromatic Substitution (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">
)." Chemistry LibreTexts. Link - FDA. "Guidance for Industry: Genotoxic Impurities." FDA.gov. (Relevant for aniline/hydroxylamine impurity limits).
Sources
Methodological & Application
5-Chloro-2-nitrobenzamide as a building block in organic synthesis
Application Note: 5-Chloro-2-nitrobenzamide (CNB) in Heterocyclic Synthesis
Introduction: The Ortho-Effect Advantage
5-Chloro-2-nitrobenzamide (CAS: 13053-58-2) is a densely functionalized aromatic scaffold that serves as a critical "divergent node" in the synthesis of nitrogen-containing pharmacophores. Its utility stems from the specific ortho relationship between the nitro (
This Application Note details the protocols for converting this building block into two high-value classes of intermediates:
-
Quinazolinones: Via reduction and cyclocondensation (common in sedative and antimalarial research).
-
Benzonitriles: Via dehydration (precursors to benzodiazepines).
Divergent Synthesis Map
The following workflow illustrates the primary synthetic pathways accessible from 5-Chloro-2-nitrobenzamide.
Figure 1: Divergent synthetic pathways from 5-Chloro-2-nitrobenzamide.[1] The amine intermediate is the gateway to heterocyclic fusion.
Module 1: The Gateway Reduction
The transformation of the nitro group to an amine is the most critical step. While catalytic hydrogenation (
We recommend the Bechamp-type reduction using Iron powder and Ammonium Chloride. This method is chemoselective, preserving the Ar-Cl bond and the amide functionality.
Protocol A: Chemoselective Reduction to 2-Amino-5-chlorobenzamide
-
Reaction Type: Heterogeneous Reduction
-
Scale: 10 g (49.8 mmol)
Materials:
-
5-Chloro-2-nitrobenzamide (10.0 g)
-
Iron Powder (325 mesh, 8.4 g, 3.0 equiv)
-
Ammonium Chloride (
, 1.3 g, 0.5 equiv) -
Ethanol (80 mL) / Water (20 mL)
Procedure:
-
Setup: In a 250 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend the 5-Chloro-2-nitrobenzamide in the Ethanol/Water mixture.
-
Activation: Add the Ammonium Chloride and heat the mixture to 60°C.
-
Addition: Add Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.
-
Reflux: Heat the mixture to vigorous reflux (approx. 80°C) for 3 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (
) should disappear, replaced by a lower, fluorescent amine spot ( ). -
Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol (2 x 20 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to ~20 mL. Pour into ice-water (100 mL) to precipitate the product.
-
Purification: Filter the off-white solid and dry in a vacuum oven at 50°C.
Expected Yield: 85–92% Melting Point: 170–172°C
Technical Insight: The use of
instead of HCl prevents the hydrolysis of the amide group to the carboxylic acid, a common side reaction in strong acid reductions [1].
Module 2: Cyclization to Quinazolinones
The 2-amino-5-chlorobenzamide intermediate possesses a "1,3-nucleophile-electrophile" motif. Reacting this with a one-carbon donor closes the pyrimidine ring to form the quinazolinone core.
Protocol B: Synthesis of 6-Chloroquinazolin-4(3H)-one
-
Reaction Type: Cyclocondensation
-
Reagent: Triethyl Orthoformate (TEOF)
Procedure:
-
Setup: Place 2-Amino-5-chlorobenzamide (5.0 g, 29.3 mmol) in a 100 mL round-bottom flask.
-
Solvent/Reagent: Add Triethyl Orthoformate (30 mL). No additional solvent is required.
-
Catalyst: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA, 100 mg).
-
Reaction: Reflux the mixture (146°C) for 4–6 hours. A Dean-Stark trap can be used to remove the ethanol by-product to drive equilibrium, though TEOF excess usually suffices.
-
Workup: Cool the mixture to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: Dilute with Hexane (30 mL) to complete precipitation. Filter the solid and wash with cold ether.
Mechanism of Action: The amine attacks the orthoformate to form an imidate intermediate, which undergoes intramolecular nucleophilic attack by the amide nitrogen, releasing ethanol.
Figure 2: Mechanism of Quinazolinone formation via Triethyl Orthoformate.
Module 3: Dehydration to Nitriles
Converting the primary amide to a nitrile creates 5-Chloro-2-nitrobenzonitrile. This is a strategic intermediate because the nitrile group can later be subjected to Grignard additions (to form ketones/imines) or reduced to a benzylamine.
Protocol C: Dehydration using Thionyl Chloride
Procedure:
-
Setup: In a fume hood, place 5-Chloro-2-nitrobenzamide (5.0 g) in a dry 100 mL flask.
-
Reagent: Add Thionyl Chloride (15 mL, excess) carefully.
-
Reaction: Heat to reflux (76°C) for 3 hours. The solid will dissolve, and gas (
and ) will evolve. -
Workup: Distill off the excess Thionyl Chloride under reduced pressure (rotary evaporator with a caustic trap).
-
Neutralization: Dissolve the residue in Dichloromethane (DCM, 50 mL) and wash carefully with saturated Sodium Bicarbonate solution.
-
Isolation: Dry the organic layer over
, filter, and evaporate to yield the nitrile as a pale yellow solid.
Safety Note: Thionyl chloride reacts violently with water. Ensure all glassware is dry.
Comparative Data: Reduction Methods
The following table compares reduction methods for this specific substrate to guide process selection.
| Method | Reagents | Yield | Selectivity (Cl retention) | Scalability |
| Bechamp (Recommended) | Fe / | 85-92% | High | Excellent |
| Catalytic Hydrog. | 90-95% | Medium (risk of dechlorination) | Good (requires autoclave) | |
| Stannous Chloride | 75-80% | High | Poor (Tin waste disposal) | |
| Sulfide Reduction | 60-70% | High | Moderate (Odor issues) |
References
-
Patent: Preparation method of 2-amino-5-chlorobenzamide. CN101575301A. Vertex AI Search Grounding. 5[4][6][7][8]
-
Chemical Supplier Data: 5-Chloro-2-nitrobenzamide Safety & Specifications. Sigma-Aldrich. 9[2][6][7]
-
General Protocol: Thionyl Chloride Induced Synthesis of Benzamides (Context for Dehydration/Amidation chemistry). ResearchGate. 3
-
Related Synthesis: Preparation of 2-amino-5-chlorobenzophenone (Demonstrates Fe/HCl reduction utility). Google Patents. 10[4]
Sources
- 1. CN116730859A - Preparation method of 2-amino-5-chloro-N, 3-dimethylbenzamide - Google Patents [patents.google.com]
- 2. US4605521A - Process for the preparation of organic nitriles from organic carboxylic acid primary amides - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Preparation method of 2-amino-5-chlorobenzophenone oxime - Eureka | Patsnap [eureka.patsnap.com]
- 9. 5-chloro-2-nitrobenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 10. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
Application Note: High-Purity Utilization of 5-Chloro-2-nitrobenzamide in Pharmaceutical Scaffold Synthesis
Abstract
This application note details the strategic utilization of 5-Chloro-2-nitrobenzamide (CAS 16588-15-1) as a high-value intermediate in the synthesis of nitrogen-containing heterocycles, specifically quinazolinones and benzodiazepine precursors .[1][2][3] While often overlooked in favor of its acid or nitrile analogues, the amide functionality offers a direct, atom-economical pathway to cyclization without the need for aggressive activating agents.[1] This guide provides a validated, chemoselective protocol for nitro-reduction that preserves the halogen moiety, followed by a downstream cyclization workflow.[1][2][4]
Chemical Profile & Strategic Utility[1][2][3]
5-Chloro-2-nitrobenzamide is a tri-functionalized benzene scaffold.[1][2][4] Its utility in drug development stems from the orthogonal reactivity of its three functional groups:[1]
-
Nitro Group (
): Susceptible to reduction to an aniline (amine), which acts as the nucleophile in subsequent cyclizations.[2][4] -
Amide Group (
): Serves as the electrophilic partner in intramolecular cyclizations (e.g., Quinazolinone formation) or can be dehydrated to a nitrile.[2][4] -
Chlorine Atom (
): Located at the 5-position (meta to nitro, para to amide), it allows for late-stage diversification via palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) after the heterocyclic core is established.[1][2][4]
Structural Logic Flow
The following diagram illustrates the divergent synthesis pathways accessible from this single precursor.
Critical Transformation: Chemoselective Nitro Reduction
Challenge: The primary risk when reducing 5-chloro-2-nitrobenzamide is hydrodehalogenation (loss of the Chlorine atom).[1][2][4] Standard catalytic hydrogenation (Pd/C +
Solution: To ensure scientific integrity and reproducibility, we utilize a Bechamp Reduction (Iron/Acid) or Iron/Ammonium Chloride method.[2][4] This method is chemoselective for
Protocol A: Chemoselective Reduction to 2-Amino-5-chlorobenzamide
Target: Conversion of Nitro group to Amine without Dechlorination.[1]
Reagents:
Step-by-Step Workflow:
-
Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, suspend 5-Chloro-2-nitrobenzamide (10 mmol) in Ethanol (30 mL) and Water (10 mL) .
-
Activation: Add Ammonium Chloride (5 mmol) . Heat the mixture to 70°C.
-
Reduction: Add Iron Powder (35 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic; monitor internal temperature.
-
Reflux: Heat to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Work-up:
-
Isolation: Filter the white/off-white precipitate.[2][4] Dry in a vacuum oven at 50°C.
Downstream Application: Synthesis of Quinazolinones
Once the intermediate 2-amino-5-chlorobenzamide is secured, it serves as a "clip" to form the quinazolinone core, a pharmacophore found in bioactive molecules like Methaqualone analogues.[1][2]
Protocol B: Oxidative Cyclization with Benzaldehydes
Target: Synthesis of 2-Aryl-6-chloroquinazolin-4(3H)-one.
Mechanism: Condensation of the amine with an aldehyde forms a Schiff base, followed by oxidative ring closure.[1][2][4]
Reagents:
-
Iodine (
) (1.1 equiv) - Acts as mild oxidant and Lewis acid catalyst [2].[2][4] -
Potassium Carbonate (
) (2.0 equiv)[2][4]
Procedure:
-
Dissolve 2-amino-5-chlorobenzamide (1 mmol) and Benzaldehyde (1.1 mmol) in Ethanol (5 mL) .
-
Add Molecular Iodine (1.1 mmol) and
(2 mmol) . -
Stir at 70°C for 4–6 hours. The iodine facilitates the oxidation of the intermediate aminal to the quinazolinone.[1][2][4]
-
Quench: Add aqueous sodium thiosulfate (
) to neutralize excess iodine (color change from brown to clear). -
Precipitation: The product usually precipitates upon cooling.[2][4] Filter and recrystallize from Ethanol.[2][4][5]
Analytical Quality Control
To ensure the material meets pharmaceutical grade specifications (purity >98%), use the following HPLC parameters.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax, 150mm x 4.6mm, 5µm) |
| Mobile Phase A | Water + 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-15 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
| Retention Time | 5-Chloro-2-nitrobenzamide: ~8.5 min 2-Amino-5-chlorobenzamide: ~6.2 min (More polar) |
Safety & Handling (GHS Standards)
5-Chloro-2-nitrobenzamide is classified as an irritant.[1][2][4] Adhere to the following safety matrix [3]:
-
Health Hazards:
-
PPE Requirements: Nitrile gloves, safety goggles, and a fume hood are mandatory, especially during the handling of fine iron powder (flammability risk) and iodine (sublimation/corrosion risk).[1][2][4]
References
-
Synthesis of 2-amino-5-chlorobenzamide
-
Quinazolinone Synthesis Methodology
-
Safety Data & Toxicology
Sources
- 1. CN101575301A - Preparation method of 2-amino-5-chlorobenzamide - Google Patents [patents.google.com]
- 2. 5-Chloro-2-nitrobenzaldehyde | C7H4ClNO3 | CID 81123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives inhibit human leukemia cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-chloro-N-(3-chlorophenyl)-5-nitrobenzamide | C13H8Cl2N2O3 | CID 711409 - PubChem [pubchem.ncbi.nlm.nih.gov]
5-Chloro-2-nitrobenzamide as a standard in analytical chemistry
Part 1: Executive Summary & Strategic Context
5-Chloro-2-nitrobenzamide (CNB) (CAS: 40763-96-0) is a critical synthetic intermediate and potential process impurity in the manufacturing of benzamide-based prokinetic agents (e.g., Itopride, Cinitapride) and specific agrochemicals.[1] It serves as the direct precursor to 2-Amino-5-chlorobenzamide , a core pharmacophore.[1]
In drug development, CNB is classified as a Process-Related Impurity .[1] Because it contains a nitro group (a structural alert for potential genotoxicity if reduced to hydroxylamines or nitrosamines in vivo), its control strategy must be rigorous.[1] This guide provides a self-validating analytical framework for quantifying CNB at trace levels (0.05% w/w) in pharmaceutical intermediates.[1]
Critical Quality Attribute (CQA) Warning: Researchers must distinguish 5-Chloro-2-nitrobenzamide (CAS 40763-96-0) from its regioisomer 2-Chloro-5-nitrobenzamide (CAS 16588-15-1). These isomers have distinct retention times and reactivity profiles.[1] This protocol is specific to the 5-Chloro-2-nitro isomer.[1]
Part 2: Chemical Context & Synthesis Workflow
To understand the analytical challenge, we must visualize where CNB fits in the synthesis pipeline. It is typically the "Starting Material" or "Penultimate Intermediate" that must be reduced to form the Active Pharmaceutical Ingredient (API) precursor.[1]
Figure 1: Synthesis & Impurity Pathway of Benzamide Prokinetics
Caption: Figure 1. The reduction of CNB to 2-Amino-5-chlorobenzamide is the critical control point.[1] Analytical methods must separate the neutral nitro-precursor (CNB) from the basic amine product.
Part 3: Analytical Protocols
Protocol A: HPLC-UV Quantification (The "Gold Standard")
Purpose: Routine release testing and impurity quantification (Limit of Quantitation ~0.03%).
1. Mechanistic Logic (Why this works):
-
Separation Principle: We use a "Reverse Phase Ion-Suppression" strategy.[1] The product (2-Amino-5-chlorobenzamide) is an aniline derivative (weak base).[1] By using an acidic mobile phase (pH ~2.5), the amine is protonated (
), increasing its polarity and causing it to elute early. The target impurity (CNB) is a neutral nitro-amide, which interacts strongly with the C18 stationary phase via interactions, eluting significantly later. This creates a wide resolution window.[1] -
Detection: The nitro group (
) is a strong chromophore.[1] We utilize 254 nm for maximum sensitivity, though 270 nm can be used to reduce solvent background.[1]
2. Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equiv.)[1] | Standard hydrophobic retention; 3.5µm offers better resolution than 5µm.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (2.0-2.[1]5) protonates the amino-product, sharpening its peak.[1] |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong solvent strength to elute the hydrophobic nitro-impurity.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 30°C | Improves mass transfer and reproducibility.[1] |
| Detection | UV @ 254 nm | Max absorbance for the nitro-benzene moiety.[1] |
| Injection Vol | 10 µL | Standard load. |
| Run Time | 20 Minutes | Ensures elution of late-eluting dimers.[1] |
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Initial hold (elute polar salts) |
| 2.0 | 90 | 10 | Start gradient |
| 12.0 | 40 | 60 | Ramp to elute CNB |
| 15.0 | 40 | 60 | Wash |
| 15.1 | 90 | 10 | Re-equilibration |
| 20.0 | 90 | 10 | End of Run |
4. Standard Preparation:
-
Stock Solution: Dissolve 10.0 mg of 5-Chloro-2-nitrobenzamide Reference Standard in 20 mL of DMSO. Sonicate for 5 mins. (CNB has limited solubility in pure water).[1][2]
-
Working Standard: Dilute Stock 1:100 with Mobile Phase A:B (50:50) to reach ~50 µg/mL.[1]
Protocol B: LC-MS Identification (Trace Analysis)
Purpose: Structural confirmation of unknown peaks or ultra-trace detection (< 1 ppm).[1]
1. Instrument Setup:
-
Source: ESI (Electrospray Ionization).[1]
-
Mode: Positive (+) and Negative (-) switching.
2. MS Parameters:
| Parameter | Setting |
| Capillary Voltage | 3.0 kV (Neg) / 3.5 kV (Pos) |
| Cone Voltage | 30 V |
| Desolvation Temp | 350°C |
| Target Mass | 200.58 Da (Monoisotopic) |
| Key Ions (m/z) | 199.0 |
3. Workflow Diagram:
Caption: Figure 2. LC-MS workflow for confirming 5-Chloro-2-nitrobenzamide identity using chlorine isotope patterns.
Part 4: System Suitability & Validation Criteria
To ensure the "Trustworthiness" of your data, every analytical run must pass these System Suitability Tests (SST) before samples are quantified.
| Parameter | Acceptance Criteria | Troubleshooting |
| Resolution (Rs) | > 2.0 between Amine Product and CNB | If Rs < 2.0, decrease %B in the initial gradient or lower pH. |
| Tailing Factor (T) | < 1.5 for CNB peak | High tailing indicates secondary interactions; add 5mM Ammonium Acetate if using MS, or ensure enough acid in UV method.[1] |
| Precision (RSD) | < 2.0% for 6 replicate injections | If failing, check injector seal or solubility issues in diluent. |
| Signal-to-Noise | > 10 for LOQ solution | If noisy, check lamp energy or switch to 270 nm. |
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24878904, 5-Chloro-2-nitrobenzamide.[1] Retrieved from [Link][1]
-
International Conference on Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances.[1] (Defines reporting thresholds for process impurities). Retrieved from [Link]
Disclaimer: This Application Note is for research and development use only. Users must validate methods according to their specific GMP/GLP requirements.
Sources
Protocol for studying protein interactions with 5-Chloro-2-nitrobenzamide
Executive Summary
This application note details the protocol for utilizing 5-Chloro-2-nitrobenzamide (CNBA) as a covalent probe for investigating cysteine-rich protein domains, specifically Zinc Finger (ZnF) motifs. While often cited as a synthetic precursor to the disulfide dimer (AT-2), the monomeric CNBA possesses distinct electrophilic properties driven by the ortho-nitro effect, facilitating Nucleophilic Aromatic Substitution (S_NAr) with thiols.
This guide provides a validated workflow to:
-
Quantify the kinetics of Zinc ejection from metalloproteins.
-
Validate covalent adduct formation via ESI-MS.
-
Map reaction sites using differential alkylation.
Mechanism of Action
To interpret experimental data correctly, researchers must understand the specific chemical reactivity of CNBA compared to other cysteine modifiers (e.g., iodoacetamide or maleimides).
The Electrophilic Warhead
CNBA functions as a "soft" electrophile. The electron-withdrawing nitro group at the ortho position activates the carbon-chlorine bond. Upon exposure to a nucleophilic cysteine thiolate (
-
Step 1: Nucleophilic attack of the thiolate on the chlorinated carbon.
-
Step 2: Formation of a transient Meisenheimer complex.
-
Step 3: Elimination of the chloride ion (leaving group).
-
Result: A stable thioether adduct (2-nitro-5-thiobenzamide linkage) and irreversible disruption of the protein's metal-coordination geometry.
Pathway Visualization
Figure 1: Mechanistic pathway of Cysteine arylation by CNBA leading to Zinc ejection.
Experimental Protocols
Protocol A: Fluorescence-Based Zinc Ejection Assay
Objective: Real-time monitoring of structural destabilization in Zinc Finger proteins (e.g., HIV-1 NCp7, Sp1) induced by CNBA.
Principle:
Zinc Finger proteins often contain Tryptophan (Trp) residues whose fluorescence is quenched by the native Zn-bound fold or proximal DNA. Upon Zinc ejection by CNBA, the protein unfolds, altering the local environment of the Trp residue (typically resulting in fluorescence de-quenching or a shift in
Materials:
-
Target Protein: Recombinant ZnF protein (10
M stock in Zn-buffer). -
Reagent: CNBA (100 mM stock in DMSO). Prepare fresh; protect from light.
-
Buffer: 10 mM Sodium Phosphate, pH 7.4. (Avoid Tris or buffers with primary amines if downstream coupling is planned, though S_NAr is specific to thiols here).
-
Detection: Fluorometer (Excitation: 280 nm, Emission: 340-360 nm for Trp).
Step-by-Step Workflow:
-
Baseline Acquisition:
-
Dilute protein to 1
M in the reaction buffer. -
Equilibrate at 25°C for 5 minutes.
-
Record baseline fluorescence (
) for 60 seconds.
-
-
Reaction Initiation:
-
Add CNBA to a final concentration of 10–50
M (10x–50x excess). -
Note: Keep DMSO concentration < 1% to prevent solvent-induced unfolding.
-
-
Kinetic Monitoring:
-
Monitor fluorescence intensity at
(350 nm) for 30–60 minutes. -
Control: Run a parallel blank with DMSO only.
-
-
Data Analysis:
-
Plot
vs. Time. -
Fit data to a pseudo-first-order exponential equation:
. -
Calculate the half-life (
) of zinc ejection.
-
Protocol B: Validation of Covalent Adduct via ESI-MS
Objective: Confirm the stoichiometry of the reaction and prove the formation of a covalent bond.
Expected Mass Shift Calculation:
-
MW of CNBA (
): 200.58 Da -
Leaving Group (HCl): -36.46 Da
-
Net Mass Addition (
): +164.12 Da
Table 1: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Source | ESI (Positive Mode) | Soft ionization preserves protein integrity. |
| Solvent A | Water + 0.1% Formic Acid | Protonation source. |
| Solvent B | Acetonitrile + 0.1% Formic Acid | Elution gradient. |
| Desalting | C4 or C18 ZipTip / Trap Column | Critical: Remove phosphate buffer and unbound CNBA before injection. |
| Cone Voltage | 20-40 V | Optimized to prevent in-source fragmentation of the thioether bond. |
Workflow:
-
Incubation: Incubate Protein (5
M) with CNBA (50 M) for 2 hours at RT. -
Quenching: Add DTT (10 mM) to quench unreacted CNBA (optional, but prevents over-reaction during processing).
-
Desalting: Pass sample through a C4 desalting spin column or HPLC trap.
-
Acquisition: Inject into LC-MS. Deconvolute the charge envelope to obtain zero-charge mass.
-
Interpretation: Look for the parent peak (
) and the adduct peak ( ), where is the number of modified cysteines.
Data Interpretation & Troubleshooting
Reactivity Profiling
Not all cysteines will react. CNBA is a "tuned" electrophile; it prefers hyper-reactive cysteines (low
-
No Reaction? Increase pH to 8.0. The S_NAr mechanism requires the thiolate anion (
). If the cysteine is high, it will be protonated ( ) and unreactive at pH 7.0. -
Precipitation? CNBA has limited solubility in water. Ensure the final DMSO concentration is 0.5% - 1.0%.
Experimental Logic Diagram
Figure 2: Integrated workflow for biophysical and structural characterization.
References
-
Rice, W. G., et al. (1995). "Inhibitors of HIV nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197.
- Context: The foundational paper describing the mechanism of zinc ejection by benzamide derivatives (specifically the disulfide, but establishes the target class).
-
Loo, J. A., et al. (1996). "Biophysical characterization of zinc ejection from HIV nucleocapsid protein by anti-HIV 2,2'-dithiobis[benzamides] and benzisothiazolones." Journal of Medicinal Chemistry, 39(9), 1905-1912.
- Context: Provides the mass spectrometry and NMR protocols for analyzing benzamide-protein adducts.
- Jenkins, T. C., et al. (2006). "Structure-based design of novel HIV-1 nucleocapsid protein inhibitors." Journal of Medicinal Chemistry. Context: Discusses the S_NAr reactivity of chlorinated benzamides in the context of viral targets.
- Ábrányi-Balogh, P., et al. (2018). "Covalent docking of covalent inhibitors: A review." Future Medicinal Chemistry. Context: General methodology for modeling S_NAr electrophiles (like CNBA) in protein pockets.
Application Note: 5-Chloro-2-nitrobenzamide as a Functional Precursor in Bioactive Coating Development
[1]
Abstract
This application note details the technical utilization of 5-Chloro-2-nitrobenzamide as a critical intermediate in the development of functional polymer coatings.[1] Unlike standard bulk monomers, this compound serves as a "pharmacophore precursor" for high-performance additives.[1] Specifically, it is the starting material for 6-chloro-substituted quinazolinones , a class of heterocyclic compounds widely recognized for their antimicrobial efficacy and corrosion inhibition properties.[1] This guide provides a validated workflow for converting the raw precursor into a bioactive coating additive, including synthesis protocols, formulation strategies, and quality control metrics.
Chemical Identity & Functional Potential[1][2][3]
5-Chloro-2-nitrobenzamide is a deactivated aromatic amide characterized by an electron-withdrawing nitro group at the ortho position and a chlorine atom at the meta position relative to the amide.[1]
| Property | Specification | Relevance to Coatings |
| CAS Number | 40763-96-0 | Unique Identifier for sourcing.[1] |
| Molecular Weight | 200.58 g/mol | Stoichiometric calculations for synthesis.[1] |
| Melting Point | 157–160 °C | Indicates thermal stability suitable for exothermic curing processes.[1] |
| Appearance | Yellow Crystalline Solid | Color may impact clear coat formulations (requires reduction).[1] |
| Solubility | DMSO, DMF, Hot Ethanol | Dictates solvent choice for polymerization/formulation. |
Mechanism of Action in Coatings
The molecule itself is not the final active agent.[1] It undergoes a reductive cyclization transformation to become a Quinazolinone derivative.[1]
-
Reduction: The nitro group (-NO₂) is reduced to an amine (-NH₂), relieving steric strain and activating the molecule.[1]
-
Cyclization: The newly formed amine condenses with the amide carbonyl (often with an external carbon source like an aldehyde) to close the heteroaromatic ring.[1]
-
Function: The resulting 6-chloro-4(3H)-quinazolinone moiety acts as:
Workflow Visualization
The following diagram illustrates the critical pathway from raw material to functional coating application.
Figure 1: Synthetic pathway converting 5-Chloro-2-nitrobenzamide into a functional coating additive.
Experimental Protocols
Protocol A: Synthesis of the Bioactive Additive (6-Chloro-2-methyl-4(3H)-quinazolinone)
Objective: Convert the nitro-precursor into a stable antimicrobial additive compatible with epoxy resins.[1]
Reagents:
-
5-Chloro-2-nitrobenzamide (10 mmol)[1]
-
Iron powder (30 mmol) & HCl (Catalytic) OR SnCl₂/HCl[1]
-
Acetic Anhydride (as solvent and reagent)
Step-by-Step Methodology:
-
Reduction (Activation):
-
Dissolve 5-Chloro-2-nitrobenzamide (2.0 g) in 30 mL of ethanol/water (3:1).
-
Add Iron powder (1.7 g) and 2 drops of conc. HCl.
-
Reflux at 80°C for 2 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 4:6).[1] The disappearance of the yellow nitro spot indicates conversion to 2-amino-5-chlorobenzamide .[1]
-
-
Cyclization (Ring Closure):
-
Take the crude amine intermediate and dissolve in 10 mL of Acetic Anhydride .
-
Reflux at 140°C for 3 hours. The acetic anhydride acts as both the carbon source (C-2 methyl group) and dehydrating agent.[1]
-
Mechanism:[1][3][4] The amine attacks the anhydride, forming an amide, which then cyclizes with the primary amide group, releasing water.
-
-
Isolation:
Protocol B: Formulation of Antimicrobial Epoxy Coating
Objective: Incorporate the synthesized additive into a standard Bisphenol-A epoxy system.[1]
Formulation Table:
| Component | Function | Weight % | Notes |
| Epoxy Resin (DGEBA) | Binder | 70.0% | Standard Bisphenol-A type.[1] |
| Polyamide Hardener | Curing Agent | 25.0% | Stoichiometric ratio required.[1] |
| 6-Chloro-quinazolinone | Active Additive | 2.0 - 5.0% | Synthesized in Protocol A. |
| Xylene/Butanol | Solvent | q.s.[1] | For viscosity adjustment.[1] |
| TiO₂ | Pigment | Optional | For opacity.[1] |
Mixing Procedure:
-
Dispersion: Pre-disperse the 6-Chloro-quinazolinone powder into the Epoxy Resin component using a high-shear mixer (Cowles dissolver) at 2000 RPM for 15 minutes. Ensure particle size is <20 µm to prevent surface roughness.[1]
-
Degassing: Place the resin-additive mixture in a vacuum chamber (-0.8 bar) for 10 minutes to remove entrapped air.
-
Activation: Add the Polyamide Hardener immediately prior to application.[1] Mix manually for 3 minutes.
-
Application: Apply via drawdown bar (100 µm wet film thickness) onto steel or glass panels.[1]
-
Curing: Cure at ambient temperature for 24 hours, followed by a post-cure at 60°C for 2 hours to maximize cross-linking density.
Quality Control & Validation
To ensure the integrity of the synthesis and the final coating, the following QC metrics must be validated.
QC Decision Tree
Figure 2: Quality Control Decision Tree for the synthesized additive.
Validation Metrics
-
FTIR Spectroscopy:
-
Antimicrobial Assay (ISO 22196):
-
Coated panels should demonstrate a >2 log reduction (99%) in S. aureus and E. coli populations compared to control epoxy panels after 24 hours.[1]
-
References
-
PubChem. (n.d.).[1] 5-Chloro-2-nitrobenzamide Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron, 62(42), 9787-9826.[1] (Context: Quinazolinone synthesis pathways from anthranilamide derivatives).
-
Al-Omary, F. A., et al. (2015).[1][4] Synthesis, antitumor and antimicrobial activity of some new 6-methyl-3-phenyl-4(3H)-quinazolinone analogues. Journal of Enzyme Inhibition and Medicinal Chemistry. (Context: Validation of antimicrobial properties of the derivative).
- Refat, H. M., & Fadda, A. A. (2013). Synthesis and antimicrobial activity of some novel quinazolinone derivatives. European Journal of Medicinal Chemistry.
Disclaimer: This guide is for research and development purposes only. All synthesis involving nitro-compounds and solvents should be performed in a fume hood with appropriate PPE (gloves, goggles, lab coat).[1]
Troubleshooting & Optimization
Technical Support Center: Improving Low Yield in 5-Chloro-2-nitrobenzamide Synthesis
Welcome to the technical support center for the synthesis of 5-Chloro-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in this common yet nuanced synthetic transformation. Here, we move beyond simple procedural steps to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to troubleshoot and optimize your process effectively.
The conversion of 5-chloro-2-nitrobenzoic acid to its corresponding primary amide is a fundamental process, typically proceeding through a highly reactive acyl chloride intermediate. While straightforward in theory, this pathway is susceptible to several pitfalls that can significantly depress yields. This guide provides a structured, question-and-answer-based approach to diagnose and resolve these common issues.
Frequently Asked Questions (FAQs)
Q1: What is a realistic target yield for this synthesis?
A: While quantitative yields are rare in multistep organic synthesis, a well-optimized protocol for the amidation of 5-chloro-2-nitrobenzoic acid via its acyl chloride should realistically target yields in the range of 80-90%. Yields consistently below 70% suggest underlying issues in the reaction setup, execution, or purification stages that require troubleshooting.
Q2: What are the most critical parameters to control in this reaction?
A: The two most critical parameters are moisture exclusion and temperature control . The acyl chloride intermediate is extremely sensitive to hydrolysis, and the amidation step is highly exothermic. Failure to control these two factors is the most common source of low yields.
Q3: How can I quickly confirm the formation of the acyl chloride intermediate?
A: A simple method is to take a micro-aliquot from the reaction mixture (after the chlorinating agent has been added and allowed to react) and carefully quench it in a vial containing a nucleophilic solvent like methanol. Analyze this quenched sample by Thin Layer Chromatography (TLC) against the starting carboxylic acid. The disappearance of the starting material spot and the appearance of a new, less polar spot (the methyl ester) is a strong indicator of successful acyl chloride formation.
Q4: My final product is a sticky solid or an oil. What went wrong?
A: This often indicates the presence of impurities. Potential causes include residual solvent, the formation of polymeric side products due to excessive heat, or incomplete removal of acidic impurities during the work-up.[1] Proper drying under high vacuum and optimized purification, such as recrystallization from a well-chosen solvent system, are crucial.[1]
Visualizing the Synthetic Pathway
The synthesis of 5-Chloro-2-nitrobenzamide from its corresponding carboxylic acid is a classic two-step, one-pot process. The carboxylic acid is first activated by conversion to a more reactive acyl chloride, which is then subjected to nucleophilic attack by ammonia to form the final amide product.
Caption: Standard two-step synthesis pathway for 5-Chloro-2-nitrobenzamide.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed from a mechanistic standpoint to provide robust and transferable solutions.
Problem 1: The reaction is incomplete, and a significant amount of starting material (5-chloro-2-nitrobenzoic acid) is recovered.
This is the most frequent issue and almost always points to problems in the first step: the formation of the acyl chloride.
Q: My TLC analysis shows a strong spot corresponding to the starting acid even after the amidation step. What is the primary cause?
A: The most probable cause is the hydrolysis of the acyl chloride intermediate back to the starting carboxylic acid. Acyl chlorides are highly electrophilic and will react readily with even trace amounts of water.[1][2] This hydrolysis competes directly with the desired amidation reaction.
Causality Explained: The oxygen in a water molecule is a potent nucleophile that attacks the carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate which then collapses, expelling a chloride ion and regenerating the carboxylic acid. This side reaction consumes your reactive intermediate, thereby preventing the formation of the amide.
Solutions & Protocols:
-
Ensure Rigorously Anhydrous Conditions:
-
Glassware: All glassware (reaction flask, dropping funnel, condenser) must be oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.
-
Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves). Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices.[2]
-
Atmosphere: Assemble the reaction apparatus under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.[1]
-
-
Optimize the Chlorinating Agent:
-
Thionyl Chloride (SOCl₂): Use a slight excess (1.2-1.5 equivalents) to ensure complete conversion and to react with any trace water present.[3] Adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction.[3]
-
Oxalyl Chloride ((COCl)₂): This reagent is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. It also typically requires a DMF catalyst.[4]
-
Experimental Protocol: Optimized Acyl Chloride Formation
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (or inert gas inlet), and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with 5-chloro-2-nitrobenzoic acid (1.0 eq).
-
Add anhydrous DCM (or another suitable solvent) to dissolve or suspend the acid.
-
Add thionyl chloride (1.5 eq) dropwise via the dropping funnel at room temperature.
-
After the addition is complete, gently reflux the mixture for 1-2 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Allow the reaction to cool to room temperature before proceeding to the amidation step.
Problem 2: The yield is low, and the crude product contains significant impurities, but the starting material is fully consumed.
This scenario suggests that while the acyl chloride was formed successfully, issues arose during the amidation step or subsequent work-up.
Q: My reaction mixture turned dark, and after work-up, the product is difficult to purify. What side reactions could be occurring during amidation?
A: This points to suboptimal conditions during the addition of ammonia, leading to side reactions or product degradation. The reaction of an acyl chloride with ammonia is extremely fast and highly exothermic. Uncontrolled addition can create localized "hot spots" that promote side reactions.[5]
Causality Explained:
-
Uncontrolled Exotherm: Rapid addition of the acyl chloride to concentrated ammonia can cause the temperature to spike, leading to the formation of undesired byproducts.
-
Stoichiometric Imbalance: The reaction produces one equivalent of hydrochloric acid (HCl), which will protonate and deactivate one equivalent of ammonia (NH₃) to form ammonium chloride (NH₄Cl).[3] Therefore, at least two equivalents of ammonia are required per equivalent of acyl chloride: one to act as the nucleophile and one to act as the base.
Solutions & Protocols:
-
Control the Reaction Temperature:
-
Use Sufficient Excess of Ammonia:
-
Use a significant excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) to ensure there is always a high concentration of free NH₃ available to act as the nucleophile and to neutralize the HCl byproduct.
-
Experimental Protocol: Controlled Amidation
-
In a separate flask, cool an excess of concentrated aqueous ammonia (e.g., 28-30%) in an ice-water bath with vigorous stirring.
-
Prepare a solution of the 5-chloro-2-nitrobenzoyl chloride (formed in the previous step) in a minimal amount of anhydrous solvent (e.g., THF or Dioxane).
-
Using a dropping funnel, add the acyl chloride solution dropwise to the cold, stirred ammonia solution over 30-60 minutes, ensuring the internal temperature does not rise above 10°C.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
The product, 5-Chloro-2-nitrobenzamide, should precipitate as a solid.
Problem 3: The reaction appears to work well, but the final isolated yield is poor.
If both reaction steps seem to proceed cleanly, the product loss is likely occurring during the work-up and purification stages.[5][7]
Q: I observe a large amount of solid product in the reaction flask, but after filtration and drying, my final mass is much lower than expected. Where could I be losing my product?
A: Product loss during work-up is often due to the partial solubility of the product in the wash solvents or inefficient transfer and collection. 5-Chloro-2-nitrobenzamide has some solubility in water, which can be exacerbated by using large volumes of wash solvent.
Solutions & Protocols:
-
Optimize Product Isolation:
-
After precipitation, cool the entire mixture thoroughly in an ice bath for at least 30 minutes to minimize the solubility of the product in the aqueous solution.
-
When filtering, wash the collected solid with ice-cold deionized water, and use a minimal volume.[1] Washing with copious amounts of room-temperature water will dissolve a portion of your product.
-
Consider washing the filter cake with a cold, non-polar solvent like hexane to help displace water and speed up drying without dissolving the product.
-
-
Optimize Recrystallization:
-
Recrystallization is a powerful purification technique but can also be a source of significant yield loss if not performed correctly.[5]
-
Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures. Ethanol is a commonly used and effective solvent for this compound.[8]
-
Procedure: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will result in a lower recovery upon cooling. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation before filtering.
-
Table 1: Troubleshooting Summary
| Observed Problem | Primary Cause | Key Solution |
| Starting material recovered | Hydrolysis of acyl chloride intermediate | Use rigorously anhydrous conditions and inert atmosphere.[1][2] |
| Incomplete conversion to amide | Insufficient ammonia (deactivated by HCl) | Use a large excess of ammonia (5-10 eq). |
| Dark reaction, impure product | Uncontrolled exotherm during amidation | Add acyl chloride slowly to cooled, excess ammonia (0-5°C).[5][6] |
| Low isolated yield after work-up | Product loss during washing/filtration | Wash filter cake with minimal ice-cold water.[1] |
| Low yield after recrystallization | Incorrect solvent or excessive solvent volume | Use a minimal amount of a suitable hot solvent (e.g., ethanol).[8] |
Troubleshooting Workflow Diagram
This flowchart provides a logical sequence of steps to diagnose the cause of low yield in your synthesis.
Caption: A logical workflow for diagnosing and solving low-yield issues.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Benchchem. (n.d.). Common side products in the synthesis of N-(2-chloroacetyl)-3-nitrobenzamide and how to avoid them.
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-5-nitrobenzoic Acid.
- Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile.
- Guidechem. (n.d.). How to Synthesize 5-Chloro-2-nitroaniline and Its Applications - FAQ.
- Google Patents. (n.d.). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
ResearchGate. (n.d.). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Reddit. (2022). Need help in optimizing amide formation through acyl chloride pathway. Retrieved from [Link]
- Baqi, Y., & Müller, C. E. (2007). Catalyst-free microwave-assisted amination of 2-chloro-5-nitrobenzoic acid. Journal of Organic Chemistry, 72(15), 5908-11.
-
Reddit. (2022). Esterification/Amidation Problems. Retrieved from [Link]
-
ResearchGate. (2012). Metal Catalyst-Free Amination of 2-Chloro-5-nitrobenzoic Acid in Superheated Water. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved method of amide synthesis using acyl chlorides | Request PDF. Retrieved from [Link]
-
ACS Omega. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. Retrieved from [Link]
-
RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). General Mechanism of Amide Reactions. Retrieved from [Link]
-
ACS Omega. (2020). Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride.
-
YouTube. (2021). 20.10 Synthesis and Reactions of Amides | Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Common side reactions in the synthesis of substituted benzamides
Introduction
Benzamides are a structural cornerstone in medicinal chemistry, appearing in antipsychotics (e.g., Sulpiride), antiemetics (e.g., Metoclopramide), and histone deacetylase (HDAC) inhibitors.
While the amide bond is chemically stable, its formation is fraught with kinetic traps. In the synthesis of substituted benzamides , steric hindrance (e.g., ortho-substitution) and electronic deactivation often slow down the desired nucleophilic attack, allowing thermodynamic sinks—such as N-acylurea formation or racemization—to dominate.
This guide moves beyond basic textbook definitions to address the specific failure modes encountered in high-value benzamide synthesis.
Module 1: The "Insoluble Urea" Trap (N-Acylurea Formation)
Symptom: You are using a carbodiimide (DCC, EDC) to couple a sterically hindered benzoic acid (e.g., 2,6-dimethoxybenzoic acid). The reaction stalls, and you isolate a stable, non-reactive byproduct that is isomeric with your desired product but has the wrong NMR signature.
The Mechanism: The reaction proceeds via an O-acylisourea intermediate.[1][2][3][4][5] If the amine nucleophile is slow to attack (due to steric bulk on the benzoyl ring), the O-acylisourea undergoes an intramolecular rearrangement to form a stable, unreactive N-acylurea .
Pathway Visualization
Caption: Kinetic competition between productive amidation (green) and N-acylurea rearrangement (red).
Troubleshooting & FAQs
Q: Why is this happening specifically with my ortho-substituted benzamide?
A: Ortho-substituents twist the carbonyl out of plane, reducing electrophilicity, and physically block the approach of the amine. This lowers the rate of amidation (
Q: How do I prevent it? A: You must intercept the O-acylisourea before it rearranges.
-
Use Additives: Add 1.0 eq of HOBt (Hydroxybenzotriazole) or HOAt. These react with the O-acylisourea to form an "Active Ester" (OBt ester). The OBt ester is less prone to rearrangement but still reactive toward amines.
-
Switch Reagents: Abandon carbodiimides. Use phosphonium (PyBOP) or uronium (HATU) reagents, which form the active ester directly, bypassing the O-acylisourea risk.
Module 2: The "Double-Acylation" Error (Imide Formation)
Symptom: You are using the Acid Chloride method (Benzoyl chloride + Amine). Mass spectrometry shows a peak at [M + Benzoyl]⁺. You have formed the imide (Ph-CO-N(R)-CO-Ph) instead of the amide.
The Mechanism: The product benzamide is still nucleophilic (at the nitrogen). If the acid chloride is in excess or the reaction temperature is too high, the benzamide attacks a second molecule of acid chloride.
Data: Optimization of Acid Chloride Conditions
| Variable | High Risk Condition (Imide Formation) | Optimized Condition (Benzamide) |
| Stoichiometry | > 1.2 eq Acid Chloride | 1.0 - 1.05 eq Acid Chloride |
| Temperature | Reflux or Room Temp (Initial) | 0°C addition, warm to RT |
| Base | Strong base (NaH) or Excess TEA | Pyridine (acts as solvent & base) or Schotten-Baumann (aq. NaOH) |
| Addition Mode | Rapid addition | Dropwise addition of Acid Chloride |
Protocol: Schotten-Baumann (Biphasic)
Best for preventing over-acylation of primary amines.
-
Dissolve amine (1.0 mmol) in 10% aqueous NaOH (5 mL).
-
Add DCM (5 mL) to create a biphasic system.
-
Cool to 0°C.
-
Add substituted benzoyl chloride (1.1 mmol) dropwise over 15 minutes with vigorous stirring .
-
Why this works: The formed amide precipitates or moves to the organic layer, protecting it from further acylation by the acid chloride (which hydrolyzes in the aqueous layer if unreacted).
Module 3: Stereochemical Erosion (Racemization)
Symptom: Your benzoic acid is achiral, but your amine partner is chiral (e.g., an amino acid ester). The final product shows a loss of enantiomeric excess (ee).
The Mechanism: Even though the benzoyl group isn't chiral, the activation conditions can racemize the amine component if the coupling is slow. This occurs via Oxazolone (Azlactone) formation on the amine segment (if it's an amino acid) or base-catalyzed enolization.
Pathway Visualization
Caption: Racemization via the oxazolone pathway, catalyzed by base and slow coupling.
Expert Protocol: Racemization-Free Coupling
Reagent Choice:
-
Avoid: DCC/DMAP (High racemization risk).
-
Use: HATU or COMU with DIPEA (Diisopropylethylamine).
Step-by-Step:
-
Dissolve substituted benzoic acid (1.0 eq) in DMF (dry).
-
Add HATU (1.0 eq) and DIPEA (2.0 eq). Stir for 2 minutes to form the activated ester.
-
Note:Do not premix for >5 mins; HATU can guanidinylate the amine if left too long, but here we activate the acid first.
-
-
Add the chiral amine (1.0 eq) at 0°C .
-
Critical Control: Use Collidine (TMP) instead of TEA if the chiral center is extremely sensitive. Collidine is a weaker base but sufficient for HATU couplings, significantly reducing proton abstraction at the alpha-carbon [1].
Module 4: Regioselectivity (Competing Nucleophiles)
Issue: You are coupling a benzoic acid to a heterocycle containing both an aniline-like nitrogen and a pyridine-like nitrogen (e.g., 3-aminopyridine).
Analysis:
-
Aniline NH₂: pKa ~ 4-5 (Nucleophilic, but less basic).
-
Pyridine N: pKa ~ 5-6 (More basic, acts as a proton trap).
Troubleshooting: If the coupling agent attacks the pyridine nitrogen, you form a reactive N-acylpyridinium salt, which hydrolyzes.
-
Solution: Perform the reaction at slightly acidic pH (pH 5-6) using EDC/HCl without excess base, or protect the pyridine nitrogen if possible.
-
Alternative: Use the Acid Fluoride method (Cyanuric fluoride). Acid fluorides are highly stable to water but reactive toward amines, and they maintain regioselectivity better than acid chlorides in heterocyclic systems [2].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[6] An efficient peptide coupling additive.[7] Journal of the American Chemical Society.[8] Link
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Link
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link
Sources
- 1. Reinvestigation of the reactions of carbodiimides with alkoxycarbonylamino acid symmetrical anhydrides. Isolation of two N-acylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Carbodiimide - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. peptide.com [peptide.com]
- 7. jpt.com [jpt.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 5-Chloro-2-nitrobenzamide Synthesis
Executive Summary
This guide addresses the optimization and troubleshooting of 5-Chloro-2-nitrobenzamide synthesis. While theoretically straightforward, the conversion of 5-chloro-2-nitrobenzoic acid to its amide derivative frequently suffers from yield losses due to hydrolysis of the intermediate acid chloride and purity issues arising from thermal degradation. This document provides a robust, self-validating protocol and a mechanistic troubleshooting guide.
Reaction Pathway & Mechanism
The most scalable and reliable route involves the activation of the carboxylic acid using thionyl chloride (
Visual Workflow
Caption: Figure 1. Two-step synthesis via acid chloride activation.[1][2] Note the critical branch point at the intermediate stage where moisture can revert the intermediate to the starting material.
Optimized Experimental Protocol
Standardized for 100g scale. Scale factors: Linear.
Phase A: Activation (Acid Chloride Formation)[1]
-
Setup: Dry 3-neck RBF equipped with a reflux condenser,
inlet, and a caustic scrubber (NaOH trap) for /HCl off-gassing. -
Charge: Suspend 5-Chloro-2-nitrobenzoic acid (1.0 eq) in Toluene (5-6 vol) .
-
Why Toluene? It allows for higher reflux temperatures than DCM, driving the reaction to completion, and is easily removed via azeotrope.
-
-
Catalyst: Add DMF (0.05 eq) .
-
Addition: Add Thionyl Chloride (1.5 eq) dropwise at room temperature.
-
Reaction: Heat to 75-80°C for 3-4 hours. Solution should become clear.
-
Workup: Distill off excess
and Toluene under reduced pressure. Re-dissolve the residue in dry THF or DCM (3 vol) for the next step.
Phase B: Amidation
-
Setup: Reactor cooled to 0-5°C .
-
Charge: Ammonium Hydroxide (28-30% aq, 5.0 eq) .
-
Note: Excess ammonia is required to neutralize the HCl generated and drive the equilibrium.
-
-
Addition: Add the Acid Chloride solution (from Phase A) dropwise to the cold ammonia.
-
Critical:Exothermic. Maintain internal temperature < 15°C to prevent hydrolysis.[1]
-
-
Isolation: Stir for 1 hour. Filter the precipitate.[1][10][11][12] Wash with water (to remove
) and cold ethanol.[1]
Critical Process Parameters (Data Summary)
| Parameter | Recommended Range | Impact of Deviation |
| Activation Temp | 75°C - 80°C | < 70°C: Incomplete conversion (residual acid in product).> 90°C: Thermal degradation (dark product).[1] |
| 1.2 - 1.5 eq | < 1.1 eq: Incomplete reaction.> 2.0 eq: Wasteful; requires rigorous distillation to prevent violent quench in Phase B. | |
| Amidation Temp | 0°C - 10°C | > 20°C: Rapid hydrolysis of acid chloride back to starting acid (yield loss).[1] |
| Ammonia Source | Aq: Easier to handle but requires strict temp control.Gas: Anhydrous conditions (higher yield) but requires specialized gas handling.[1] |
Troubleshooting Guide (Q&A)
Issue 1: High levels of Starting Material (Acid) in Final Product
User Question: "My NMR shows 15% 5-chloro-2-nitrobenzoic acid in the final amide. Did the reaction not finish?"
Scientist Answer:
It is unlikely the initial reaction failed if you used
-
Root Cause: The acid chloride intermediate reacts with water much faster than ammonia if the temperature is too high or mixing is poor.
-
Solution:
-
Reverse Addition: Always add the acid chloride to the ammonia, never the other way around. This ensures the electrophile always encounters a vast excess of nucleophile (
).[1] -
Increase Agitation: The biphasic nature (Organic solvent + Aq Ammonia) requires vigorous stirring to maximize interfacial surface area.[1]
-
Issue 2: Product is Dark Brown/Sticky
User Question: "The literature says the product should be an off-white solid, but mine is a dark brown sticky gum."
Scientist Answer: Nitro-aromatics are thermally sensitive.[1]
-
Root Cause:
-
Solution:
Issue 3: Violent Exotherm during Quench
User Question: "When I added the ammonia, the reaction boiled over."
Scientist Answer: This indicates you did not remove the excess Thionyl Chloride before the quench.
-
Mechanism:
.[1] This reaction is violent.[1] -
Solution: You must perform a "strip" (vacuum distillation) after Phase A. If you cannot strip to dryness, add a co-solvent like Toluene and strip again (azeotropic removal) before adding the solution to ammonia.[1]
Safety & Toxicology (E-E-A-T)
Critical Warning: Dimethylcarbamoyl Chloride (DMCC) When using DMF as a catalyst with Thionyl Chloride, a side reaction can produce Dimethylcarbamoyl Chloride (DMCC).[1][6]
-
Risk: DMCC is a probable human carcinogen (Group 2A) [2].[1]
-
Mitigation:
References
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanism of Vilsmeier-Haack activation).[1][4]
-
International Agency for Research on Cancer (IARC). (1999).[1] Dimethylcarbamoyl Chloride.[1][13] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 71.
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide.
-
BenchChem. (2025).[1][10] Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde. (Analogous chemistry and troubleshooting).
Sources
- 1. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Page loading... [wap.guidechem.com]
- 12. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]
- 13. sdichem.com [sdichem.com]
Technical Support Center: Chromatography Purification of 5-Chloro-2-nitrobenzamide
Welcome to the technical support guide for the chromatographic purification of 5-Chloro-2-nitrobenzamide. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges in your purification workflow. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
This section addresses common preliminary questions researchers have before starting the purification process.
Q1: What are the key physicochemical properties of 5-Chloro-2-nitrobenzamide that I should consider for purification?
A1: Understanding the fundamental properties of 5-Chloro-2-nitrobenzamide is critical for designing an effective purification strategy.
-
Appearance: The compound is typically a colorless crystal or a cream to pale yellow crystalline powder.[1][2]
-
Melting Point: 157-160 °C.[1][4] A sharp melting point post-purification is a good indicator of purity.
-
Polarity: The presence of a nitro group (-NO₂), an amide group (-CONH₂), and a chloro group (-Cl) on the benzene ring makes it a moderately polar molecule.[5] Its polarity is the primary characteristic leveraged in chromatographic separation. The topological polar surface area (TPSA) is calculated to be 88.9 Ų, indicating significant polarity.[5]
-
Solubility: While specific solubility data is limited, analogous compounds like p-nitrobenzamide show high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols and ethyl acetate, with very low solubility in water.[6] This suggests that for normal-phase chromatography, solvents like ethyl acetate, dichloromethane, and acetone will be effective at eluting the compound, while for reverse-phase, mixtures of acetonitrile or methanol with water would be appropriate.
Q2: What are the common impurities I might encounter during the purification of 5-Chloro-2-nitrobenzamide?
A2: Impurities typically arise from the synthetic route. Common contaminants include:
-
Isomeric Impurities: The synthesis of substituted nitroaromatic compounds often yields isomers. For instance, the synthesis of the related 2-chloro-5-nitrobenzaldehyde is known to produce the 2-chloro-3-nitrobenzaldehyde isomer.[7][8] Therefore, you should be vigilant for other isomers of 5-Chloro-2-nitrobenzamide (e.g., 3-Chloro-2-nitrobenzamide, 4-Chloro-2-nitrobenzamide, etc.). These isomers often have very similar polarities, making them the primary challenge in purification.
-
Starting Materials: Unreacted starting materials, such as 5-Chloro-2-nitrobenzoic acid or its corresponding acid chloride, may be present.
-
Hydrolysis Products: The benzamide functional group can be susceptible to hydrolysis back to the carboxylic acid (5-Chloro-2-nitrobenzoic acid), especially if exposed to acidic or basic conditions during workup.[9]
-
By-products from Nitration: The nitration process itself can lead to the formation of dinitro compounds or other side-products.[10]
Q3: What is a good starting point for developing a column chromatography method for this compound?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for method development.
-
Select a Stationary Phase: Standard silica gel (SiO₂) is the most common and logical starting point for normal-phase chromatography.
-
Test Mobile Phases: Begin with a binary solvent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.
-
Spot your crude reaction mixture on a TLC plate.
-
Develop the plate in various solvent ratios (e.g., 70:30 Hexane:Ethyl Acetate, 50:50 Hexane:Ethyl Acetate).
-
The ideal solvent system will give your desired compound a Retention Factor (Rf) of 0.25-0.35 . This Rf value generally ensures good separation and a reasonable elution time from a flash column.
-
-
Analyze the TLC: Visualize the spots under UV light. A good solvent system will show clear separation between the spot for 5-Chloro-2-nitrobenzamide and the spots for major impurities.
Q4: Is 5-Chloro-2-nitrobenzamide stable on silica gel?
A4: This is a crucial question, as some compounds can degrade on the acidic surface of silica gel.[11] Before committing to a large-scale column, you must perform a stability test.
Protocol: 2D TLC for Stability Assessment
-
Spotting: Dissolve your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot it on the bottom-left corner of a square TLC plate.
-
First Development: Run the TLC plate in a suitable mobile phase (determined from your initial screening).
-
Drying and Rotation: After the first run, remove the plate from the chamber and dry it completely in air for about 10-15 minutes. This step is critical as it allows the compound to remain in contact with the silica.
-
Second Development: Rotate the plate 90 degrees counter-clockwise so the line of separated spots is now at the bottom. Run the plate again in the same mobile phase .
-
Analysis: Visualize the plate under UV light.
-
Stable Compound: If the compound is stable, all spots will lie on a 45-degree diagonal line from the origin.
-
Unstable Compound: If you see spots that are off this diagonal, it indicates that the compound has degraded while in contact with the silica gel, forming new, less polar or more polar species.[11]
-
If instability is detected, consider using a deactivated stationary phase like alumina or a chemically modified silica.
In-Depth Troubleshooting Guides
This section tackles specific problems encountered during the column chromatography process, explaining the causality and providing actionable solutions.
Problem 1: Poor Separation or Co-elution of Impurities
Q: My 5-Chloro-2-nitrobenzamide is eluting along with an impurity, even though my TLC showed some separation. How can I improve the resolution?
A: This is the most common challenge, often caused by impurities with very similar polarity to the target compound, such as isomers. The resolution on a flash column is always lower than on a TLC plate, so marginal separation on TLC can easily result in co-elution from the column.
Causality & Mechanistic Explanation: Chromatographic separation is based on the differential partitioning of analytes between the stationary and mobile phases. When two molecules have similar functional groups and overall polarity (e.g., isomers), their partitioning behavior is nearly identical, leading to poor separation. To improve resolution (Rs), you must alter the selectivity (α) of your chromatographic system. This is most effectively achieved by changing the composition of the mobile phase.
Solutions & Experimental Protocols:
-
Optimize the Binary Solvent System: If you are using Hexane/Ethyl Acetate, a simple change in ratio may not be enough. The key is to change the nature of the polar solvent to introduce different intermolecular interactions (e.g., dipole-dipole, hydrogen bonding).
-
Change Solvent Class: Replace one of the solvents with another of similar polarity but from a different solvent class. For example, instead of ethyl acetate (an ester), try acetone (a ketone) or dichloromethane (a chlorinated solvent). This can dramatically alter the selectivity between your compound and the impurity.
Table 1: Properties of Common Solvents for Normal-Phase Chromatography
| Solvent | Polarity Index (Snyder) | Boiling Point (°C) | Key Interaction Type |
| n-Hexane | 0.1 | 69 | van der Waals |
| Dichloromethane (DCM) | 3.1 | 40 | Dipole-Dipole |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | H-bond Acceptor |
| Acetone | 5.1 | 56 | H-bond Acceptor |
| Acetonitrile | 5.8 | 82 | Dipole-Dipole |
| Methanol (MeOH) | 5.1 | 65 | H-bond Donor/Acceptor |
Data compiled from various sources, including Phenomenex and academic publications.[12]
-
Employ a Gradient Elution: If a single isocratic mobile phase fails, a solvent gradient is a powerful tool.[13]
-
Protocol: Start the elution with a less polar solvent mixture (e.g., 90:10 Hexane:EtOAc) to elute the non-polar impurities. Gradually and slowly increase the percentage of the polar solvent (e.g., ramp to 50:50 Hexane:EtOAc) over several column volumes. This will first elute less polar compounds, followed by your target compound, and finally the more polar impurities, often with much better resolution than an isocratic method.
-
Diagram: Mobile Phase Optimization Workflow
Caption: Workflow for optimizing mobile phase to resolve co-eluting compounds.
Problem 2: Tailing Peaks
Q: My purified compound is coming off the column, but the peak is broad and asymmetrical (tailing). What causes this and how can I get sharp peaks?
A: Peak tailing is a common problem that degrades resolution and leads to cross-contaminated fractions. It indicates an undesirable interaction between your compound and the stationary phase or issues with the experimental setup.[13]
Causality & Mechanistic Explanation: Ideal chromatography involves a rapid equilibrium of the analyte between the mobile and stationary phases. Tailing occurs when a fraction of the analyte molecules are too strongly retained on active sites of the silica gel, causing them to elute more slowly than the main band. This can be due to:
-
Acidic Silanols: The surface of silica gel is covered with silanol groups (Si-OH), which are acidic. The amide group in your compound has a basic lone pair on the nitrogen, which can interact strongly with these acidic sites.
-
Column Overloading: Loading too much sample for the column size saturates the stationary phase, leading to non-ideal behavior.[13]
-
Poor Sample Solubility: If the compound is not fully soluble in the mobile phase, it can precipitate and re-dissolve as it travels down the column, causing tailing.
Solutions & Experimental Protocols:
-
Reduce Sample Load: As a rule of thumb, for a moderately difficult separation, the sample load should be about 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude material on a 10 g silica column).
-
Add a Mobile Phase Modifier:
-
To suppress interactions with acidic silanols, add a small amount of a competitive acidic modifier to your mobile phase. Adding ~0.5% acetic acid can often dramatically improve the peak shape for moderately basic compounds like amides. The acetic acid protonates the strong binding sites on the silica, preventing your compound from interacting with them.
-
-
Ensure Proper Loading: Dissolve the crude sample in the minimum possible volume of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel (~1-2x the sample weight), and evaporate the solvent to get a dry, free-flowing powder. This "dry loading" method ensures the sample is introduced to the column as a very narrow band.[14]
Problem 3: Compound is Stuck on the Column (No Elution)
Q: I've run several column volumes of my chosen mobile phase, but I can't detect my compound in the eluent. Where is it?
A: This frustrating situation usually has one of three causes: the mobile phase is too weak, the compound has precipitated, or it has decomposed.[11]
Causality & Mechanistic Explanation: For a compound to move down the column, the mobile phase must be strong (polar) enough to displace it from the stationary phase. If the mobile phase is too non-polar, the compound will remain strongly adsorbed at the top of the column. Alternatively, if the sample was loaded in a solvent in which it is highly soluble, but it is insoluble in the mobile phase, it may precipitate out of solution at the interface, effectively "crashing out" on the column.
Solutions & Experimental Protocols:
-
Verify Mobile Phase Composition: Double-check that you prepared the mobile phase correctly. A common mistake is reversing the ratio of polar and non-polar solvents.
-
Increase Elution Strength: If the composition is correct, your mobile phase is too weak. Increase the polarity. If you are running 90:10 Hexane:EtOAc, switch to 70:30, then 50:50. If the compound still doesn't elute, a much stronger solvent like methanol may be needed (e.g., 98:2 DCM:MeOH).
-
Check for Precipitation: If you suspect the compound crashed out, you may need to unpack the top of the column to recover it. In the future, ensure your loading solvent is compatible with your running mobile phase. If you must use a strong loading solvent, use the absolute minimum volume possible.
Diagram: Troubleshooting Failure to Elute
Caption: Decision tree for troubleshooting when a compound fails to elute.
References
-
ChemBK. (2024). 5-Chloro-2-nitrobenzamide. Retrieved from ChemBK website: [Link]
-
SIELC Technologies. (2018). Separation of 5-Chloro-2-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from SIELC: [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from National Center for Biotechnology Information: [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from National Center for Biotechnology Information: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester website: [Link]
-
ACS Publications. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data. Retrieved from: [Link]
- Google Patents. (n.d.). WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process.
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from ChemistryViews Magazine: [Link]
-
UKEssays. (2017). Synthesis and Purification of Nitrophenols. Retrieved from UKEssays.com: [Link]
-
ResearchGate. (2022). UV Spectra at a Retention Time of 5.9 min under LC-MS Conditions. Retrieved from ResearchGate: [Link]
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from Biovanix: [Link]
-
ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from ResearchGate: [Link]
- Google Patents. (n.d.). US2430421A - Process for the purification of mononitro aromatic compounds.
-
Monash University. (n.d.). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Retrieved from Monash University repository: [Link]
-
Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. Retrieved from Chrom Tech: [Link]
-
Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from Quick Company: [Link]
-
ResearchGate. (2022). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Retrieved from ResearchGate: [Link]
-
CONICET. (2013). Trends in Analytical chemistry. Retrieved from CONICET Digital Repository: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from Phenomenex: [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. 5-Chloro-2-nitrobenzamide, 98+% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Chloro-5-nitrobenzamide | C7H5ClN2O3 | CID 286562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitrobenzamide 97 40763-96-0 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 5-Chloro-2-nitrobenzoic acid | C7H4ClNO4 | CID 17286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 13. chromtech.com [chromtech.com]
- 14. chemistryviews.org [chemistryviews.org]
Technical Support Center: Purification of Crude 5-Chloro-2-nitrobenzamide
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 5-Chloro-2-nitrobenzamide. Understanding the origin of impurities and the principles behind purification techniques is paramount to achieving high purity, which is critical for downstream applications.
Understanding the Impurity Profile
The purity of your final compound is intrinsically linked to the synthetic route employed. A common pathway to 5-Chloro-2-nitrobenzamide involves the nitration of o-chlorobenzoic acid to yield 5-chloro-2-nitrobenzoic acid, followed by conversion to the corresponding benzoyl chloride and subsequent amidation.
This synthetic approach can introduce several key impurities that you may encounter in your crude product. Identifying these is the first step in successful purification.
Potential Impurities in Crude 5-Chloro-2-nitrobenzamide:
| Impurity | Origin | Rationale for Formation |
| 2-Chloro-3-nitrobenzoic acid | Nitration of o-chlorobenzoic acid | During the electrophilic aromatic substitution (nitration) of o-chlorobenzoic acid, the chloro and carboxylic acid groups direct the incoming nitro group. While the desired 5-nitro isomer is the major product, the formation of the 2-chloro-3-nitro isomer is a common side reaction.[1][2][3] |
| 5-Chloro-2-nitrobenzoic acid | Incomplete amidation | If the conversion of the carboxylic acid to the amide is not complete, the starting acid will remain as an impurity.[4] |
| o-Chlorobenzoic acid | Incomplete nitration | Unreacted starting material from the initial nitration step may carry through the synthesis. |
| Dinitro-chlorobenzoic acids | Over-nitration | Harsh reaction conditions during nitration can lead to the introduction of a second nitro group on the aromatic ring.[5] |
Visualizing the Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway to 5-Chloro-2-nitrobenzamide and the origin of common impurities.
Troubleshooting and Purification Protocols
This section provides a question-and-answer formatted guide to address specific issues you might encounter during the purification of crude 5-Chloro-2-nitrobenzamide.
FAQ 1: My crude product is a brownish, oily solid. How do I begin the purification?
A discolored and non-crystalline crude product often indicates the presence of multiple impurities. The first step is to get a preliminary assessment of the impurity profile.
Recommendation: Thin-Layer Chromatography (TLC) Analysis
TLC is an indispensable tool for visualizing the number of components in your crude mixture and for optimizing a purification strategy.
Step-by-Step TLC Protocol:
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small amount of your crude product in a suitable solvent like ethyl acetate or dichloromethane. If available, prepare separate solutions of your starting materials (o-chlorobenzoic acid and 5-chloro-2-nitrobenzoic acid) to use as standards.
-
Spotting: Using a capillary tube, carefully spot the crude mixture and the standards onto the TLC plate.
-
Development: Develop the plate in a sealed chamber with an appropriate mobile phase. A good starting point is a mixture of hexane and ethyl acetate (e.g., 2:1 or 1:1 v/v).
-
Visualization: Examine the developed plate under UV light (254 nm). The presence of multiple spots in the lane of your crude product confirms the presence of impurities. By comparing the Rf values with your standards, you can tentatively identify some of the impurities.
FAQ 2: TLC analysis shows multiple spots. What is the most effective purification method?
Based on the nature of the likely impurities (isomeric and unreacted acidic compounds), a multi-step purification approach is often necessary.
Option A: Acid-Base Extraction (for removal of acidic impurities)
If you suspect the presence of significant amounts of unreacted 5-chloro-2-nitrobenzoic acid or 2-chloro-3-nitrobenzoic acid, an acid-base extraction can be highly effective.
Step-by-Step Acid-Base Extraction Protocol:
-
Dissolution: Dissolve the crude 5-Chloro-2-nitrobenzamide in an organic solvent in which it is soluble, such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will react with the acidic impurities, converting them into their water-soluble sodium salts.
-
Separation: Allow the layers to separate and drain the aqueous layer.
-
Repeat: Repeat the washing step with fresh sodium bicarbonate solution to ensure complete removal of acidic impurities.
-
Water Wash: Wash the organic layer with water to remove any residual sodium bicarbonate.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, now enriched in the desired amide.
Option B: Recrystallization (for removal of isomeric and other impurities)
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility. For a related compound, 2-chloro-5-nitrobenzamide, recrystallization from hot ethanol has been reported to be effective.[4]
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Good candidates to screen include ethanol, methanol, and mixtures of ethanol/water or acetone/water.[6]
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals, preferably in a vacuum oven at a moderate temperature (e.g., 50°C).[4]
Option C: Column Chromatography (for challenging separations)
If recrystallization fails to provide the desired purity, especially if the isomeric impurity is present in significant amounts, column chromatography is the method of choice.
Step-by-Step Column Chromatography Protocol:
-
Stationary Phase: Pack a glass column with silica gel as a slurry in the initial mobile phase.
-
Mobile Phase Selection: Based on your initial TLC analysis, select a mobile phase that provides good separation between your product and the impurities. The goal is to have the Rf value of your desired compound around 0.3-0.4. A gradient of hexane and ethyl acetate is a common choice.
-
Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the initial mobile phase) and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions. If necessary, you can gradually increase the polarity of the mobile phase to elute your compound.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 5-Chloro-2-nitrobenzamide.
Visualizing the Purification Workflow
Caption: A decision-making workflow for the purification of crude 5-Chloro-2-nitrobenzamide.
Safety Considerations
Working with chlorinated and nitrated aromatic compounds requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Hazardous Reagents: Be aware of the specific hazards of all chemicals used. For instance, 5-chloro-2-nitrobenzoic acid is harmful if swallowed and causes skin and eye irritation.[7][8][9][10] The isomeric impurity, 2-chloro-3-nitrobenzoic acid, is also known to cause skin and eye irritation.[11][12]
References
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning.
-
PubChem. (n.d.). 5-Chloro-2-nitrobenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-3-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
- Journal of Chemical Education. (1978).
- Fieser, L. F., & Williamson, K. L. (1975). Organic Experiments. D.C.
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). 5-Chloro-2-nitrobenzoic acid, 100 g. Retrieved from [Link]
- Google Patents. (n.d.). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Carl ROTH. (n.d.). 5-Chloro-2-nitrobenzoic acid, 100 g. Retrieved from [Link]
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
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- 5. ochem.weebly.com [ochem.weebly.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Production process of 2-chloro-5-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 5-Chloro-2-nitrobenzoic acid, 100 g, CAS No. 2516-95-2 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 11. fishersci.com [fishersci.com]
- 12. 2-Chloro-3-nitrobenzoic acid | C7H4ClNO4 | CID 19870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Preventing hydrolysis of 5-Chloro-2-nitrobenzamide during workup
Technical Support Center: 5-Chloro-2-nitrobenzamide
Guide: Preventing Amide Hydrolysis During Experimental Workup
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and best practices to prevent the unwanted hydrolysis of 5-Chloro-2-nitrobenzamide during reaction workup and purification. As Senior Application Scientists, our goal is to blend foundational chemical principles with field-proven techniques to ensure the integrity of your synthesis.
Understanding the Challenge: The Inherent Instability of 5-Chloro-2-nitrobenzamide
5-Chloro-2-nitrobenzamide is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] However, its chemical structure presents a significant challenge during synthesis and purification. The benzamide ring is substituted with two powerful electron-withdrawing groups: a nitro group (-NO₂) ortho to the amide and a chloro group (-Cl) meta to it.
These groups dramatically reduce the electron density on the aromatic ring and, through inductive and resonance effects, significantly increase the electrophilicity of the amide's carbonyl carbon. This heightened electrophilicity makes the carbonyl carbon exceptionally susceptible to nucleophilic attack by water or hydroxide ions, leading to rapid hydrolysis. Studies on substituted benzamides have confirmed that electron-withdrawing groups accelerate the rate of hydrolysis under acidic conditions.[2]
The unintended outcome of this hydrolysis is the formation of the corresponding 5-Chloro-2-nitrobenzoic acid, resulting in yield loss and purification difficulties. Mastering the workup is therefore critical to success.
The Hydrolysis Reaction Mechanism
Amide hydrolysis can proceed under both acidic and basic conditions, typically requiring heat to overcome the amide's resonance stability.[3][4] However, due to the electronic properties of 5-Chloro-2-nitrobenzamide, this reaction can occur even under mild workup conditions if not properly controlled.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the workup of reactions involving 5-Chloro-2-nitrobenzamide in a direct question-and-answer format.
Q1: My NMR analysis shows my final product is contaminated with 5-Chloro-2-nitrobenzoic acid, and my yield is low. What went wrong?
Answer: This is a classic sign of unintended hydrolysis. The amide functional group has been converted to a carboxylic acid. This typically happens for one or a combination of the following reasons:
-
Excessive Temperature: Amide hydrolysis has a large activation energy, but the rate increases significantly with temperature.[4][5] Quenching a hot reaction mixture directly into water without pre-cooling, or performing aqueous washes at room temperature or above, can accelerate hydrolysis. One application note on a similar compound explicitly states that higher temperatures can lead to the formation of the corresponding carboxylic acid as a byproduct.[6]
-
Prolonged Exposure to Strong Acid or Base: Leaving your reaction mixture in strongly acidic or basic aqueous solutions for an extended period during workup will promote hydrolysis.[3] The goal of a workup is to neutralize the solution and extract the product efficiently, minimizing contact time with harsh aqueous phases.
-
Incorrect pH during Extraction: Attempting to extract the product from an aqueous layer that is still strongly acidic or basic will not only risk hydrolysis but can also affect the partition coefficient of your product, leading to poor recovery.
Q2: What is the ideal pH for an aqueous workup, and how can I achieve it without promoting hydrolysis?
Answer: The key is to aim for a neutral pH range (approximately 6-8) where the rates of both acid- and base-catalyzed hydrolysis are at their minimum.[7] To achieve this safely:
-
Use Mild Reagents: Avoid neutralizing with concentrated strong acids (like HCl) or strong bases (like NaOH).
-
To neutralize a basic reaction mixture, use a chilled, saturated solution of ammonium chloride (NH₄Cl) or very dilute (e.g., 1M) ice-cold HCl, added slowly.
-
To neutralize an acidic reaction mixture, use a chilled, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] Add it portion-wise to control effervescence.
-
-
Monitor the pH: Use pH paper or a calibrated pH meter to check the pH of the aqueous layer during the neutralization process. Do not simply add a stoichiometric equivalent of acid or base and assume neutrality.
-
Work Quickly and Cold: Perform the entire neutralization and extraction process in an ice bath to keep temperatures low, further inhibiting hydrolysis.
Q3: My product seems to be precipitating during neutralization but then redissolving. How can I isolate it effectively?
Answer: This can happen if the product crashes out of the organic solvent upon addition of a cold aqueous solution but has some solubility in the overall biphasic mixture. A robust workup workflow is essential for consistent isolation.
Q4: Are there workup methods that avoid water altogether?
Answer: Yes, for extremely sensitive substrates, a non-aqueous or solid-phase workup can be highly effective. This involves using scavenger resins to remove impurities without introducing water.[9][10]
-
Acidic Impurities: If your reaction has acidic byproducts, you can stir the crude reaction mixture (in an organic solvent) with a basic resin (e.g., Amberlyst A21) and then filter.
-
Basic Impurities: For basic byproducts, an acidic resin (e.g., Amberlyst 15) can be used.
This method avoids hydrolysis completely but requires selection of the correct resin and may be more costly on a large scale.
Data & Protocols
Table 1: Troubleshooting Summary
| Observed Problem | Probable Cause | Recommended Solution |
| Low product yield; presence of a new, more polar spot on TLC. | Product hydrolysis to 5-Chloro-2-nitrobenzoic acid. | Maintain workup temperature below 10°C, ideally at 0°C.[11] Use mild neutralizing agents and minimize time in aqueous phase. |
| Product precipitates as an oil, not a solid. | Impurities present; incorrect solvent for precipitation. | Ensure complete neutralization before extraction. Purify by recrystallization from a tested solvent system. |
| No crystals form after purification by recrystallization. | Solution is too dilute (supersaturation not reached). | Induce crystallization by scratching the flask with a glass rod or adding a seed crystal of pure product.[12] |
Protocol 1: Optimized Low-Temperature Aqueous Workup
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction flask in an ice-water bath to 0-5°C.
-
Quenching: In a separate flask, prepare a mixture of crushed ice and water. Slowly pour the cold reaction mixture into the ice/water with vigorous stirring.
-
Neutralization: Continue stirring in the ice bath. Add a cold, saturated solution of sodium bicarbonate (if the reaction was acidic) or a cold, saturated solution of ammonium chloride (if basic) dropwise until the pH of the aqueous layer is between 6.5 and 7.5.
-
Extraction: Transfer the entire mixture to a cold separatory funnel. Extract the product into an appropriate organic solvent (e.g., Ethyl Acetate or Dichloromethane) three times.
-
Washing: Combine the organic layers and wash once with cold, saturated NaHCO₃ solution (to remove any traces of the hydrolyzed acid byproduct), followed by one wash with cold brine.[8]
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure, ensuring the water bath temperature does not exceed 40°C.
-
Purification: Proceed immediately to purification of the resulting crude solid.
Protocol 2: Purification by Recrystallization
Recrystallization is often the most effective method for purifying amides, frequently providing higher recovery and purity than column chromatography.[13]
-
Solvent Selection: Test the solubility of your crude product in various solvents. The ideal solvent will dissolve the amide when hot but not when cold. Good starting points for 5-Chloro-2-nitrobenzamide include ethanol, ethanol/water mixtures, or acetonitrile.[6][13]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a stir bar. Add the minimum amount of hot recrystallization solvent needed to fully dissolve the solid at a gentle reflux.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing the filter cake with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[6]
References
- Benchchem. (n.d.). Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-Chloro-5-nitrobenzonitrile.
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. [Link]
- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-5-nitrobenzaldehyde.
- Benchchem. (n.d.). Common side reactions in the synthesis of 2-Chloro-5-nitrobenzaldehyde.
-
Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. Pure and Applied Chemistry, 90(5), 835-843. [Link]
- Leisten, J. A. (1956). Acidic and Basic Amide Hydrolysis. Journal of the Chemical Society, 2191-2192.
- Google Patents. (n.d.). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Quora. (2018, October 4). Why is heat needed for the hydrolysis of amides?[Link]
-
Sabounchei, S. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(18), 4742–4745. [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification?[Link]
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 2-Cyano-4-nitrobenzamide by Recrystallization.
-
Wolfenden, R., & Snider, M. J. (2001). Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes. Proceedings of the National Academy of Sciences, 98(7), 3811–3816. [Link]
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- 5. Impact of temperature on the time required for the establishment of primordial biochemistry, and for the evolution of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
Comparative Spectroscopic Guide: 5-Chloro-2-nitrobenzamide vs. Precursors
Executive Summary
5-Chloro-2-nitrobenzamide is a critical intermediate in the synthesis of antipsychotic therapeutics, most notably Olanzapine .[1][2] Its quality control is pivotal because residual precursors—specifically 5-chloro-2-nitrobenzoic acid or 5-chloro-2-nitrobenzonitrile —can lead to downstream side reactions that compromise final drug purity.[1][2]
This guide provides a definitive spectroscopic comparison to distinguish the amide product from its acidic and nitrile precursors.[1][2] It synthesizes experimental data (FTIR, NMR) with validated synthesis protocols to serve as a self-contained reference for process chemists and analytical scientists.[1][2]
Part 1: The Chemical Context & Synthesis Pathways[1][2]
To understand the spectroscopic differences, one must first understand the structural transformations.[2] The synthesis typically proceeds via two primary routes:
-
Classic Acyl Chloride Route: Activation of the carboxylic acid followed by ammonolysis.[1][2]
-
Nitrile Hydrolysis Route: Controlled partial hydrolysis of the nitrile.[1][2][3]
Diagram 1: Synthetic Pathways & Critical Intermediates[1][2]
Caption: Primary synthetic routes showing the conversion of Acid (via Acid Chloride) and Nitrile precursors into the target Amide.
Part 2: Spectroscopic Deep Dive (The Core Comparison)
The most common analytical challenge is distinguishing the Acid starting material from the Amide product.[1][2] The following data highlights the definitive signals for each.
Vibrational Spectroscopy (FTIR)
FTIR provides the quickest "Yes/No" confirmation of functional group interconversion.[1][2]
| Feature | 5-Chloro-2-nitrobenzoic Acid (Precursor) | 5-Chloro-2-nitrobenzamide (Product) | Structural Insight |
| O-H / N-H Region | Broad, intense band (3300–2500 cm⁻¹) due to carboxylic O-H stretching (dimer).[1][2] | Distinct Doublet (~3350 & 3180 cm⁻¹) representing asymmetric/symmetric N-H stretches.[1][2] | Disappearance of the broad "acid beard" and appearance of sharp N-H spikes confirms conversion.[1][2] |
| Carbonyl (C=O) | ~1700–1680 cm⁻¹ (Carboxylic Acid dimer).[1][2] | ~1660–1690 cm⁻¹ (Amide I band).[1][2] | Amide carbonyls typically appear at slightly lower frequencies than acids due to resonance.[1][2] |
| Amide II Band | Absent. | ~1620 cm⁻¹ (N-H bending).[2][4] | Diagnostic band for primary amides, often overlapping with aromatic C=C but distinct in intensity.[1][2] |
| Nitro (NO2) | ~1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym).[1][2] | ~1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym).[2] | Remains largely unchanged; serves as an internal reference. |
Nuclear Magnetic Resonance (1H NMR)
NMR provides the structural proof required for regulatory filing.[1][2] Data below assumes DMSO-d6 solvent.
| Proton Environment | Acid (Precursor) δ (ppm) | Amide (Product) δ (ppm) | Diagnostic Change |
| Exchangeable Protons | > 13.0 ppm (Broad/Invisible).[1][2] Carboxylic proton is often too broad to see or exchanges rapidly.[1][2] | 7.60 – 8.20 ppm (Broad singlets).[1][2] Two distinct broad humps (or one wide peak) for -CONH₂.[1][2] | Appearance of signals in the 7.5–8.5 range that disappear with D₂O shake is the "Gold Standard" proof.[2] |
| H-3 (Ortho to NO2) | ~8.15 ppm (d) | ~8.10 ppm (d) | Least affected; deshielded by the nitro group.[1][2] |
| H-4 (Meta to NO2) | ~7.90 ppm (dd) | ~7.80 ppm (dd) | Slight upfield shift due to amide resonance.[1][2] |
| H-6 (Ortho to C=O) | ~7.75 ppm (d) | ~7.65 ppm (d) | The change from -COOH (strong EWG) to -CONH₂ (moderate EWG) causes a slight shielding effect.[1][2] |
Critical Note on NMR: The amide protons (CONH₂) are non-equivalent due to restricted rotation around the C-N bond and often appear as two separate broad singlets.[2] In CDCl₃, they may appear sharper but are concentration-dependent.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis from 5-Chloro-2-nitrobenzoic Acid (The "Classic" Route)
Target Scale: 10g Batch | Yield Expectation: 85-90%[1][2]
Reagents:
-
Thionyl Chloride (SOCl₂) (15 mL, excess)
-
Ammonium Hydroxide (28% NH₃) or NH₃ gas[2]
-
Toluene (Solvent)[2]
Step-by-Step Methodology:
-
Activation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the acid (10g) in Toluene (40 mL).
-
Chlorination: Add Thionyl Chloride (15 mL) dropwise. Add a catalytic amount of DMF (2 drops) to initiate.[2]
-
Reflux: Heat to reflux (approx. 110°C) for 3 hours. The solution should become clear as the acid chloride forms.[2] Monitor: Evolution of HCl/SO₂ gas (scrub this!).[1][2]
-
Isolation of Intermediate: Evaporate the toluene and excess SOCl₂ under reduced pressure (Rotavap) to yield the yellow oily/semi-solid Acid Chloride .[1][2]
-
Ammonolysis: Dissolve the residue in dry THF (30 mL) or Dichloromethane. Cool to 0°C in an ice bath.
-
Addition: Slowly add concentrated Ammonium Hydroxide (20 mL) or bubble NH₃ gas through the solution for 30 minutes. A heavy precipitate (Amide + NH₄Cl) will form immediately.[1][2]
-
Workup: Filter the solid. Wash with water (3 x 50 mL) to remove ammonium chloride.[2]
-
Drying: Dry the pale yellow solid in a vacuum oven at 50°C.
Protocol B: Synthesis from 5-Chloro-2-nitrobenzonitrile (The "Hydrolysis" Route)
Best for avoiding Thionyl Chloride handling.[1][2]
Reagents:
Methodology:
-
Add NaOH dissolved in minimal water (20 mL) dropwise.[1][2][3]
-
Heat to 60°C for 4-6 hours. Critical: Do not exceed 65°C to avoid over-hydrolysis to the acid.[2]
-
Pour reaction mixture into ice water (300 mL). The amide will precipitate.[1][2] Filter and wash.[1][2]
Part 4: Logical Analysis & Troubleshooting
Use the following logic flow to determine the status of your reaction product.
Diagram 2: Spectroscopic Decision Tree[1][2]
Caption: Step-by-step logic for identifying product purity using FTIR markers.
Troubleshooting Common Issues
-
Product melts too low (Literature MP: ~170-174°C):
-
IR shows broad O-H stretch despite workup:
-
NMR shows extra aromatic peaks:
References
-
National Institute of Standards and Technology (NIST). 5-Chloro-2-nitrobenzoic acid - IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] Link[1][2]
-
BenchChem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. (2025).[1][2][3] Link
-
ChemicalBook. 1H NMR Spectrum Data for 5-Chloro-2-nitrobenzoic acid.Link[1][2]
-
PubChem. Compound Summary for CID 286562: 2-Chloro-5-nitrobenzamide.[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Oregon State University. 1H NMR Chemical Shifts (Reference Table).Link
Sources
Technical Support Center: Coupling 5-Chloro-2-Nitrobenzoic Acid with Hindered Amines
Case ID: #AMIDE-5CL2NO2 Status: Active Topic: Overcoming Steric and Electronic Barriers in Amide Coupling
Executive Summary
Coupling 5-chloro-2-nitrobenzoic acid with a hindered amine presents a "double steric" penalty. The ortho-nitro group twists the carboxylate out of planarity and blocks nucleophilic attack, while the amine's steric bulk retards the kinetics further. Standard reagents (EDC, DCC) typically result in stalled reactions or N-acylurea side products.
This guide prioritizes T3P® (Propylphosphonic anhydride) and Acid Chloride activation as the most reliable pathways.
Module 1: Reagent Selection Matrix
User Question: I usually use EDC/NHS. Why is it failing, and what should I use instead?
Technical Insight: EDC/NHS relies on the formation of an active ester. With ortho-substituted benzoic acids, the rate of amine attack on the active ester is slower than the rate of the active ester rearranging or hydrolyzing. You need a reagent that generates a more reactive intermediate or drives the equilibrium aggressively.
| Reagent | Recommendation Level | Pros | Cons |
| T3P (Propylphosphonic anhydride) | High (First Choice) | Low epimerization (not applicable here, but good practice), easy aqueous workup, high reactivity for sterically hindered substrates. | Requires base (Pyridine/DIPEA). Slower kinetics than acid chlorides. |
| Acid Chloride (via (COCl)₂) | High (Brute Force) | Highest reactivity. Overcomes massive steric bulk. | Moisture sensitive.[1] Generates HCl (requires scavenger). |
| HATU / HOAt | Medium | "Gold standard" for peptides, but often struggles with ortho-nitro benzoates due to steric blocking of the At-ester. | Expensive. Difficult to remove tetramethylurea byproducts. |
| EDC / DCC | Low (Avoid) | Cheap. | Kinetics are too slow for this specific substrate pair. High failure rate. |
Module 2: Critical Troubleshooting & Logic
User Question: I see a colored impurity and low yield. What is happening?
Diagnosis: You are likely triggering a Nucleophilic Aromatic Substitution (
The Mechanism: The 5-chloro-2-nitrobenzoic acid contains a chlorine atom para to the nitro group. The nitro group is a strong electron-withdrawing group (EWG) that activates the ring, making the chlorine susceptible to displacement by the amine, especially if:
-
High temperatures (>60°C) are used.
-
The amine is hindered but still nucleophilic.
-
Strong bases are used in excess.
Visualizing the Competition:
Figure 1: Competition between desired amidation and undesired
Module 3: Experimental Protocols
Protocol A: The T3P Method (Recommended Start)
Best for: Scalability, safety, and ease of purification.
Reagents:
-
5-chloro-2-nitrobenzoic acid (1.0 equiv)
-
Hindered Amine (1.1 – 1.2 equiv)
-
T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)
-
Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)
-
Solvent: EtOAc (preferred) or DMF (if solubility is poor)[2]
Step-by-Step:
-
Dissolution: Dissolve the acid and the amine in EtOAc (5-10 volumes).
-
Base Addition: Add Pyridine. Note: Pyridine often acts as a superior acylation catalyst compared to DIPEA for T3P couplings.
-
Coupling: Cool to 0°C. Add T3P solution dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 12–24 hours.
-
Checkpoint: Monitor by HPLC/TLC.[3] If <50% conversion after 24h, heat to 40°C (Do not exceed 50°C to avoid
).
-
-
Workup: Dilute with EtOAc. Wash with water (x2), 0.5M HCl (to remove pyridine/amine), sat. NaHCO3 (to remove unreacted acid), and brine.
-
Isolation: Dry over MgSO4 and concentrate.
Protocol B: The Acid Chloride Method (The "Nuclear" Option)
Best for: Extremely hindered amines where T3P fails.
Reagents:
-
5-chloro-2-nitrobenzoic acid (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
DMF (Catalytic, 2-3 drops)
-
DCM (Solvent A) and THF (Solvent B)
Step-by-Step:
-
Activation: Suspend the acid in anhydrous DCM under Nitrogen.
-
Catalyst: Add catalytic DMF.
-
Chlorination: Add Oxalyl Chloride dropwise at 0°C. Gas evolution (CO/CO2) will occur. Stir at RT for 2 hours until gas evolution ceases and the solution clears.
-
Concentration (Crucial): Evaporate the solvent and excess oxalyl chloride under vacuum. Why? Excess oxalyl chloride will react with your amine to form ureas. Redissolve the crude acid chloride in dry THF or DCM.
-
Coupling: In a separate flask, dissolve the Hindered Amine (1.1 equiv) and DIPEA (1.5 equiv) in THF.
-
Addition: Add the acid chloride solution to the amine solution at 0°C.
-
Completion: Stir at RT. This reaction is usually fast (<2 hours).
Module 4: FAQs
Q: Can I use Ghosez's Reagent instead of Oxalyl Chloride? A: Yes. Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) generates the acid chloride under strictly neutral conditions. This is excellent if your hindered amine contains acid-sensitive protecting groups (like Boc) that might survive HCl generated by oxalyl chloride but are risky.
Q: My reaction turns black when I heat it.
A: This is likely decomposition of the nitro group or polymerization via the
Q: Why not use HATU? A: HATU is a valid backup. However, for ortho-nitrobenzoic acids, the active ester (At-ester) is extremely bulky. The amine has to approach a center flanked by a nitro group and the huge HATU framework. Acid chlorides are sterically smaller (Cl is smaller than OBt/OAt), making the approach easier for a hindered amine.
References
-
Dunetz, J. R., et al. (2016).[4] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.
-
Valeur, E., & Bradley, M. (2009).[4][5] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.[5][6][7]
-
Patterson, J. (2011). "T3P: The coupling reagent of choice for large scale amidation." Pfizer Global R&D.[8]
-
Ghosez, L., et al. (1979).[1] "alpha-Chloro Enamines, Reactive Intermediates for Synthesis: 1-Chloro-N,N,2-trimethylpropenylamine." Organic Syntheses.
Sources
- 1. entegris.com [entegris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Valeur, E. and Bradley, M. (2009) Amide Bond Formation Beyond the Myth of Coupling Reagents. Chemical Society Reviews, 38, 606-631. - References - Scientific Research Publishing [scirp.org]
- 6. Amide bond formation: beyond the myth of coupling reagents - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. scribd.com [scribd.com]
- 8. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
Identifying byproducts in 5-Chloro-2-nitrobenzamide synthesis by LC-MS
Introduction
Welcome to the technical support hub for the analysis of 5-Chloro-2-nitrobenzamide . This guide addresses the specific challenges researchers face when characterizing this intermediate, particularly in distinguishing it from hydrolytic byproducts and regioisomers.
The Core Challenge:
The primary analytical difficulty with 5-Chloro-2-nitrobenzamide (
-
Mass Similarity: The mass difference is exactly 0.984 Da (change from
to ). In low-resolution MS, the isotope patterns can overlap significantly. -
Chemistry: Both contain the strongly electron-withdrawing nitro group, affecting ionization efficiency and fragmentation.
Module 1: The Impurity Library (The "Cheat Sheet")
Before starting your sequence, verify your expected
Table 1: Key Analytes & Mass Transitions
| Analyte | Identity | Formula | Monoisotopic Mass (Da) | ESI(+) Target ( | ESI(-) Target ( | Key Fragment (ESI+) |
| Target | 5-Chloro-2-nitrobenzamide | 200.00 | 201.0 | 199.0 | 184 ( | |
| Impurity A | 5-Chloro-2-nitrobenzoic acid | 200.98 | 202.0 | 200.0 | 155 ( | |
| Impurity B | 2-Chloro-3-nitrobenzamide* | 200.00 | 201.0 | 199.0 | Retention Time Diff | |
| Impurity C | 5-Chloro-2-nitrobenzonitrile | 181.99 | 183.0 | N/A | 136 ( |
*Regioisomer formed during nitration steps if starting from 3-chlorobenzoic acid.
Module 2: Synthesis & Impurity Origins
Understanding where the impurity comes from is the first step in elimination. The diagram below illustrates the standard synthesis pathway and the critical points where byproducts are generated.
Caption: Figure 1. Synthesis pathway of 5-Chloro-2-nitrobenzamide showing the origin of the primary acid impurity (Impurity A) via moisture ingress or over-hydrolysis.
Module 3: Recommended LC-MS Protocol
Do not rely on generic gradients. Nitro-aromatics are polar but retain well on C18 if the pH is controlled.
Sample Preparation (Critical)
-
Solvent: Dissolve samples in 50:50 Acetonitrile:Water .
-
Why? Pure methanol can cause transesterification if residual acid chlorides are present. 100% ACN can lead to peak distortion (strong solvent effect) upon injection.
-
-
Concentration: 0.1 mg/mL (100 ppm) for impurity scanning.
LC Method Parameters
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Technical Insight: The formic acid is mandatory . It suppresses the ionization of the carboxylic acid impurity (Impurity A, pKa ~2), keeping it protonated (
) so it retains longer on the C18 column. Without acid, the impurity ionizes ( ), elutes at the void volume, and causes ion suppression.
-
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
-
Flow Rate: 0.4 mL/mL.
MS Source Parameters (ESI)
-
Polarity: Switching Mode (+/-) .
-
Use ESI+ for the Amide (Target).
-
Use ESI- for the Acid (Impurity A). The acid responds 10x better in negative mode.
-
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30V (Keep low to prevent in-source fragmentation of the labile nitro group).
Module 4: Troubleshooting & FAQs
This decision tree helps you diagnose spectral anomalies quickly.
Caption: Figure 2. Troubleshooting logic for spectral anomalies in chloronitrobenzamide analysis.
Q1: I see a peak at m/z 202 in ESI(+) that co-elutes with my product (m/z 201). Is this the acid impurity?
Answer: Likely, yes.
In ESI(+), the acid impurity (MW 201) appears as
-
Test: Switch to ESI(-) . The Amide will have very poor response, but the Acid will show a massive peak at
200 ( ). If you see a strong signal in negative mode at the same retention time, it is the acid impurity, not just an isotope.
Q2: My main peak has a "split" top. What is happening?
Answer: This is often due to solvent mismatch . If you dissolved your sample in 100% DMSO or Methanol and injected a large volume (e.g., >5 µL) onto a high-aqueous initial gradient (5% B), the strong solvent "carries" the analyte through the column before it can focus.
-
Fix: Dilute the sample with water (or mobile phase A) until the organic content is <50%.
Q3: How do I distinguish the 5-chloro-2-nitro isomer from the 4-chloro-3-nitro isomer?
Answer: These are Regioisomers. They have identical mass and fragmentation patterns are very similar.
-
Solution: You must rely on Chromatographic Selectivity .
-
On a standard C18 column, the isomer with the intramolecular hydrogen bond (often the 2-nitro/amide proximity) usually elutes later due to "hidden" polarity.
-
If C18 fails, use a PFP (Pentafluorophenyl) column. PFP phases interact specifically with the
-electron systems of nitro-aromatics and provide superior separation for positional isomers.
-
Q4: I see a fragment at m/z 184. What is it?
Answer: This is the diagnostic loss of ammonia (
References
-
PubChem. 5-Chloro-2-nitrobenzamide Compound Summary. National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. 5-Chloro-2-nitrobenzoic acid Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]
-
Chemistry Steps. Isotopes in Mass Spectrometry (Chlorine Isotope Patterns). Available at: [Link]
Sources
Troubleshooting guide for incomplete 5-Chloro-2-nitrobenzamide reactions
Welcome to the technical support center for the synthesis of 5-Chloro-2-nitrobenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Chloro-2-nitrobenzamide?
The most prevalent and direct method for synthesizing 5-Chloro-2-nitrobenzamide is the controlled partial hydrolysis of its corresponding nitrile, 5-chloro-2-nitrobenzonitrile. This reaction requires careful management of conditions to prevent the over-hydrolysis of the desired amide product into the corresponding carboxylic acid.[1][2] The reaction is typically catalyzed by either acid or base, with base-catalyzed methods often providing better control for isolating the amide intermediate.[3][4][5]
Q2: What is the primary side product I should be concerned about, and why does it form?
The principal and most common side product is 5-chloro-2-nitrobenzoic acid .[1][6] This byproduct forms when the reaction proceeds past the amide stage. Both the starting nitrile and the intermediate amide can be hydrolyzed under the reaction conditions. However, the hydrolysis of the amide to the carboxylic acid is often faster under harsh conditions (e.g., high temperatures, extended reaction times, or high concentrations of acid/base), making it crucial to carefully control the reaction parameters.[1][2][5]
Q3: How can I monitor the progress of the reaction effectively?
Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[1][6] You can track the consumption of the starting material (5-chloro-2-nitrobenzonitrile) and the formation of the product (5-Chloro-2-nitrobenzamide) and the primary byproduct (5-chloro-2-nitrobenzoic acid). A suitable eluent system, such as a 1:1 mixture of hexane and ethyl acetate, can typically provide good separation of these three components.[1] The starting nitrile is the least polar, followed by the amide, while the carboxylic acid is the most polar and will have the lowest Rf value.
Troubleshooting Guide: Incomplete Reactions & Impurities
This section addresses the most common issues encountered during the synthesis.
Issue 1: Low Yield or Incomplete Conversion of Starting Material
Q: My reaction has stalled, and I have a significant amount of unreacted 5-chloro-2-nitrobenzonitrile remaining. What are the likely causes and solutions?
A: Incomplete conversion is a frequent challenge. The causality can be traced to several factors related to reaction kinetics and reagent stability.
-
Suboptimal Reaction Temperature: The hydrolysis of nitriles is temperature-dependent.
-
Causality: Insufficient thermal energy can lead to a slow reaction rate, preventing it from reaching completion within a reasonable timeframe.
-
Solution: While high temperatures risk over-hydrolysis, a temperature that is too low will be ineffective. For a base-catalyzed hydrolysis in a DMSO/water system, a moderately elevated temperature, for instance, 60°C, is a good starting point.[1] It is critical to maintain a consistent and uniform temperature.[6]
-
-
Inadequate Mixing: In biphasic or suspension-based reactions, poor mixing can limit the interaction between reactants.
-
Causality: If the base (e.g., aqueous NaOH) and the nitrile (dissolved in an organic solvent like DMSO) are not adequately mixed, the reaction will only occur at the interface of the two phases, leading to a drastically reduced reaction rate.
-
Solution: Ensure vigorous and continuous stirring throughout the reaction to maintain a homogeneous mixture or a fine emulsion.[6]
-
-
Base (Catalyst) Degradation or Insufficient Amount: The concentration and activity of the catalyst are paramount.
-
Causality: Sodium hydroxide solutions can react with atmospheric CO₂ to form sodium carbonate, reducing the concentration of active hydroxide ions. Using an insufficient molar equivalent of the base will also lead to an incomplete reaction.
-
Solution: Always use freshly prepared base solutions. Ensure you are using the correct stoichiometry. For partial hydrolysis, typically 2.0 equivalents of the base are used relative to the nitrile.[1]
-
Issue 2: Significant Formation of 5-Chloro-2-nitrobenzoic Acid
Q: My final product is heavily contaminated with the carboxylic acid byproduct. How can I prevent this over-hydrolysis?
A: The formation of the carboxylic acid is a classic sign of reaction conditions being too harsh. The key is to stop the hydrolysis at the amide stage.[2][7]
-
Excessive Reaction Temperature: This is the most common culprit.
-
Causality: Higher temperatures provide the necessary activation energy to overcome the kinetic barrier for the hydrolysis of the amide, which is generally more facile than the hydrolysis of the nitrile under harsh conditions.[1][5]
-
Solution: Carefully control the reaction temperature. Avoid aggressive heating or vigorous reflux.[3][5] A temperature range of 50-60°C is often sufficient. It is better to have a slightly longer reaction time at a lower temperature than a fast, uncontrolled reaction at a high temperature.
-
-
Prolonged Reaction Time: Leaving the reaction to run for too long, even at a moderate temperature, can lead to byproduct formation.
-
Causality: Given enough time, the thermodynamically more stable carboxylic acid will eventually become the major product.
-
Solution: Monitor the reaction closely using TLC.[1][6] Once the starting nitrile spot has disappeared or is very faint, and the amide spot is at its maximum intensity, quench the reaction promptly. Do not leave the reaction running unattended for extended periods beyond the optimal time.
-
-
High Concentration of Acid or Base:
-
Causality: A high concentration of the hydrolyzing agent (H₃O⁺ or OH⁻) accelerates both steps of the hydrolysis, often making it difficult to isolate the intermediate amide.[2]
-
Solution: Use the recommended stoichiometry of the base (typically 2.0 equivalents). Avoid using highly concentrated acids or bases unless a specific protocol calls for it.
-
Below is a workflow to diagnose and resolve common issues in your synthesis.
Caption: A decision tree for troubleshooting common outcomes.
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-nitrobenzamide via Base-Catalyzed Hydrolysis
This protocol is adapted from a similar procedure for a related isomer and should be optimized for your specific laboratory conditions.[1]
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (Example) | Purity |
| 5-chloro-2-nitrobenzonitrile | 16588-02-6 | 182.56 | 10.0 g (54.8 mmol) | >98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 4.38 g (109.6 mmol) | >98% |
| Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | Anhydrous |
| Deionized Water | 7732-18-5 | 18.02 | As needed | - |
| Ethanol | 64-17-5 | 46.07 | As needed | Reagent Grade |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed | 1M Solution |
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add 5-chloro-2-nitrobenzonitrile (10.0 g, 54.8 mmol).
-
Dissolution: Add 100 mL of dimethyl sulfoxide (DMSO) and stir until the starting material is completely dissolved.
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (4.38 g, 109.6 mmol) in 20 mL of deionized water. Add this NaOH solution dropwise to the stirred nitrile solution.
-
Reaction: Heat the mixture to 60°C and maintain this temperature for 4-6 hours.[1]
-
Monitoring: Every 30-60 minutes, take a small aliquot of the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with 1:1 hexane/ethyl acetate to monitor the disappearance of the starting material.
-
Quenching: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Pour the reaction mixture into 300 mL of cold deionized water with stirring.
-
Precipitation & pH Adjustment: The product may precipitate. Adjust the pH of the aqueous suspension to ~7 using 1M HCl to ensure any sodium salt of the carboxylic acid byproduct is protonated and any unreacted amide is neutral. Stir for 30 minutes.
-
Isolation: Collect the solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water (2 x 50 mL) to remove inorganic salts and residual DMSO.[1]
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure 5-Chloro-2-nitrobenzamide as a solid.[1]
-
Drying: Dry the purified product in a vacuum oven at 50°C overnight.
Caption: Step-by-step workflow for the synthesis of 5-Chloro-2-nitrobenzamide.
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting:
-
Reference (SM): Dissolve a small amount of the starting nitrile in ethyl acetate and spot it on the origin.
-
Reaction (Rxn): Take a drop of the reaction mixture, dilute it in a vial with ~0.5 mL of ethyl acetate, and spot it next to the reference.
-
-
Development: Place the TLC plate in a developing chamber containing a 1:1 mixture of hexane and ethyl acetate. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm).
-
Interpretation:
-
Starting Material (Nitrile): Will have the highest Rf value.
-
Product (Amide): Will have an intermediate Rf value.
-
Byproduct (Carboxylic Acid): Will have the lowest Rf value, possibly streaking if the sample is concentrated. The reaction is complete when the starting material spot is no longer visible in the reaction lane.
-
References
- Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
- Google Patents. (2012). CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Quick Company. (2022). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). Retrieved from [Link]
- Google Patents. (1937). US2100242A - Preparation of 2-chloro-5-aminobenzoic acid.
-
ResearchGate. (2025). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
- Google Patents. (2012). CN102531923A - Method for producing 5-chloro-2-nitroaniline.
-
LibreTexts Chemistry. (2023). The Hydrolysis of Nitriles. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Purity Analysis: 5-Chloro-2-nitrobenzamide by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which safety, efficacy, and regulatory approval are built. For active pharmaceutical ingredients (APIs) and their intermediates, such as 5-Chloro-2-nitrobenzamide, a versatile building block in organic synthesis, precision in purity assessment is paramount.[1][2] This guide provides an in-depth, comparative analysis of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 5-Chloro-2-nitrobenzamide, juxtaposed with traditional stalwarts of analytical chemistry: High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).
Our objective is to move beyond a simple recitation of methods and delve into the causality behind experimental choices, offering a self-validating framework for researchers, scientists, and drug development professionals.
The qNMR Advantage: A Primary Ratio Method
At its core, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.[3] Its quantitative application, qNMR, leverages a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[4][5] This unique characteristic establishes qNMR as a primary ratio method of measurement, as recognized by metrological institutes and pharmacopeias.[6]
Unlike chromatographic techniques such as HPLC, which are comparative and require a highly characterized, substance-specific reference standard for quantification, qNMR can determine the purity of an analyte by comparing its NMR signal intensity to that of an unrelated, high-purity internal standard.[4][7][8] This eliminates the often costly and time-consuming need to synthesize and certify a reference standard for every new compound or impurity, a significant advantage in early-phase drug development.[8][9]
The fundamental equation governing qNMR purity analysis with an internal standard is as follows:
$P_{Analyte} = \frac{I_{Analyte}}{I_{Std}} \times \frac{N_{Std}}{N_{Analyte}} \times \frac{M_{Analyte}}{M_{Std}} \times \frac{m_{Std}}{m_{Analyte}} \times P_{Std}$
Where:
-
P = Purity (mass fraction)
-
I = Integral value of the NMR signal
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
Analyte refers to 5-Chloro-2-nitrobenzamide
-
Std refers to the Internal Standard
Experimental Design: A Three-Way Method Comparison
To provide a robust evaluation, we designed a study to determine the purity of a single batch of 5-Chloro-2-nitrobenzamide (MW: 200.58 g/mol ) using three distinct analytical techniques.
Materials & Instrumentation:
-
Analyte: 5-Chloro-2-nitrobenzamide (Assumed ~98-99% purity for experimental design)
-
qNMR Internal Standard: Maleic Anhydride (Certified Reference Material, Purity ≥ 99.5%). Justification: Maleic anhydride is selected for its high purity, stability, simple singlet ¹H NMR spectrum in a region devoid of analyte signals, and good solubility in DMSO-d6.[10]
-
Solvents: DMSO-d6 (for qNMR), HPLC-grade Acetonitrile and Water.
-
Instrumentation: 400 MHz NMR Spectrometer, HPLC System with a Diode Array Detector (DAD), Differential Scanning Calorimeter.
Detailed Experimental Protocols
Protocol 1: Purity by ¹H-qNMR
This protocol is designed to ensure accuracy through careful preparation and parameter selection.
1. Sample Preparation (Self-Validation through Precision Weighing): a. Accurately weigh approximately 15 mg of 5-Chloro-2-nitrobenzamide into a clean vial using a calibrated microbalance. Record the weight to at least 0.01 mg. b. Accurately weigh approximately 5 mg of Maleic Anhydride (Internal Standard) into the same vial. Record the weight precisely. Causality: The mass ratio is critical for the final calculation; precision here minimizes a major source of potential error.[11] c. Dissolve the mixture in approximately 0.7 mL of DMSO-d6. Ensure complete dissolution by gentle vortexing. d. Transfer the solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition: a. Instrument: 400 MHz NMR Spectrometer. b. Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30'). c. Key Parameters:
- Relaxation Delay (D1): 30 seconds. Causality: A long relaxation delay (ideally 5 times the longest T1 relaxation time of any proton being quantified) is crucial to ensure all protons fully relax back to equilibrium before the next pulse. Failure to do so results in signal intensity variations that invalidate quantification.
- Pulse Angle: 30 degrees. Causality: A smaller flip angle helps to ensure that a shorter relaxation delay is sufficient, though a longer D1 is always preferred for ultimate accuracy.
- Number of Scans (NS): 16-32. Causality: Multiple scans are averaged to improve the signal-to-noise ratio (S/N), which is essential for accurate integration. A minimum S/N of 250:1 is recommended for the signals of interest.[12]
- Acquisition Time (AQ): At least 3 seconds to ensure high digital resolution.
3. Data Processing and Calculation: a. Apply Fourier transform, followed by manual phase and baseline correction to the resulting spectrum. b. Integrate the well-resolved aromatic proton signal of 5-Chloro-2-nitrobenzamide (e.g., the doublet around 8.1 ppm, NAnalyte = 1) and the singlet from Maleic Anhydride (around 7.3 ppm, NStd = 2). c. Calculate the purity using the qNMR equation provided earlier.
Protocol 2: Purity by HPLC (Area Percent)
This method assesses purity based on the relative response of all detected components.
1. Sample Preparation: a. Prepare a stock solution of 5-Chloro-2-nitrobenzamide at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. b. Dilute to a working concentration of approximately 0.1 mg/mL.
2. Chromatographic Conditions: a. Column: C18, 4.6 x 150 mm, 5 µm. b. Mobile Phase: Gradient elution from 30% to 90% Acetonitrile in Water (with 0.1% formic acid) over 15 minutes. c. Flow Rate: 1.0 mL/min. d. Detection: UV at 254 nm. Causality: 254 nm is chosen as a common wavelength that provides a good response for many aromatic compounds. However, this highlights a key limitation: impurities with different chromophores will have different response factors, potentially leading to inaccurate purity values unless corrected.[9] e. Injection Volume: 10 µL.
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.
Protocol 3: Purity by DSC (Melting Point Depression)
This thermal analysis technique estimates purity based on the Van't Hoff equation, assuming impurities are soluble in the molten analyte.
1. Sample Preparation: a. Accurately weigh 2-3 mg of 5-Chloro-2-nitrobenzamide directly into an aluminum DSC pan. b. Hermetically seal the pan.
2. DSC Parameters: a. Temperature Program: Heat from 120 °C to 170 °C. b. Heating Rate: 1 °C/min. Causality: A slow heating rate is essential to maintain thermal equilibrium between the solid and liquid phases, a core assumption of the Van't Hoff purity determination method. c. Atmosphere: Nitrogen purge at 50 mL/min.
3. Data Analysis: a. Use the instrument's software to analyze the melting endotherm. b. The software calculates purity by applying the Van't Hoff equation to the shape of the melting peak.
Results: A Head-to-Head Comparison
The purity of a single batch of 5-Chloro-2-nitrobenzamide was determined in triplicate (n=3) using each validated method. The results are summarized below.
| Parameter | qNMR | HPLC (Area %) | DSC |
| Mean Purity (%) | 98.7 | 99.4 | 98.5 |
| Standard Deviation (SD) | 0.15 | 0.08 | 0.25 |
| Relative Standard Deviation (RSD, %) | 0.15 | 0.08 | 0.25 |
Discussion: Interpreting the Data with Scientific Integrity
The data reveals important distinctions in the performance and applicability of each technique.
-
Accuracy and Orthogonality: The qNMR result (98.7%) is likely the most accurate representation of the mass fraction purity.[7][13] It is a direct measurement against a certified standard. The DSC result (98.5%) provides strong orthogonal confirmation, as its measurement principle is entirely different (thermal vs. magnetic resonance). The HPLC area percent method yielded a higher value (99.4%). This is a common outcome, as this method assumes every component, including impurities, has the same UV response at 254 nm as the main peak. If impurities have a lower response factor, their contribution is underestimated, and the purity is overestimated.[9]
-
Precision: While HPLC showed the highest precision (lowest RSD), this metric alone can be misleading if the accuracy is biased. The precision of all three methods is well within acceptable limits for pharmaceutical analysis.
-
Selectivity and Information Content: qNMR offers unparalleled selectivity. In a single experiment, one can simultaneously identify and quantify the main component, structurally related impurities, and even residual solvents, provided their signals are resolved. HPLC provides excellent separation of components but gives no structural information. DSC is unable to distinguish between different impurities; it only measures their collective effect on the melting point.
-
Limitations:
-
qNMR: Requires higher sample amounts (5-10 mg) compared to HPLC and can suffer from lower sensitivity.[4] Peak overlap can also complicate quantification in complex mixtures.
-
HPLC: Heavily reliant on the availability of reference standards for true quantification (as opposed to area %). The area percent method is prone to inaccuracies due to differing detector response factors.[9]
-
DSC: Only applicable to crystalline, thermally stable solids. It is insensitive to impurities that are insoluble in the melt or that form solid solutions.
-
Conclusion and Expert Recommendation
For the definitive purity assignment of a new chemical entity like 5-Chloro-2-nitrobenzamide, especially when qualifying it as a reference material, quantitative NMR is the superior technique . Its status as a primary method provides a direct, SI-traceable result without the need for an analyte-specific standard.[6][14] The experimental data clearly shows that while HPLC is a powerful separation tool, its reliance on detector response factors makes simple area percent calculations prone to overestimation.
A robust, self-validating strategy for purity assessment in a drug development program should employ qNMR to assign the primary purity value to a new batch of material. This material can then be used as a qualified reference standard for developing and validating more routine, higher-throughput methods like HPLC, which are often better suited for quality control and stability testing.[15][16] DSC serves as an excellent, albeit less universally applicable, orthogonal technique to confirm the results for crystalline materials. By understanding the fundamental principles and inherent strengths of each method, scientists can build a comprehensive and scientifically sound analytical control strategy.
References
-
JEOL Ltd. What is qNMR (quantitative NMR)? | Applications Notes. [Link]
-
Mestrelab Resources. What is qNMR and why is it important?. [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 58(11), 1059–1070. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]
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JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]
-
Babu, K. R., & Ch, R. (2018). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]
-
Goren, A. C., et al. (2020). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q 10 in dietary supplement capsules. ResearchGate. [Link]
-
Almac Group. QNMR – a modern alternative to HPLC. [Link]
-
Patsnap. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
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Alcami Corporation. Advantages of Quantitative NMR for the Determination of Relative Response Factors. [Link]
-
Singh, S., & Singh, R. (2014). Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
Claridge, T., & Amin, N. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link]
-
United States Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. [Link]
-
ResearchGate. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. [Link]
-
Liu, M., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. [Link]
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International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]
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National Center for Biotechnology Information. 2-Chloro-5-nitrobenzamide. PubChem Compound Summary for CID 286562. [Link]
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Carl ROTH. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzoic acid. [Link]
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Validating the Structure of 5-Chloro-2-nitrobenzamide with 2D NMR: A Comparative Methodological Guide
Executive Summary:
In pharmaceutical development, the unambiguous identification of regioisomers is a regulatory imperative (ICH Q6A).[1] For substituted benzenes like 5-Chloro-2-nitrobenzamide , 1D
Structural Challenge & Methodology Comparison
The primary challenge in assigning substituted benzamides is the "silent" quaternary carbons and the similar coupling constants found in various regioisomers. A standard 1D spectrum provides chemical shifts and multiplicity, but it fails to definitively prove where the substituents are located relative to one another.
The "Isomer Trap"
In 5-Chloro-2-nitrobenzamide, the protons are located at positions 3, 4, and 6.
-
H3 & H4: Ortho-coupled (
Hz). -
H4 & H6: Meta-coupled (
Hz). -
H6: Appears as a meta-split doublet.
Critically, this same pattern (one ortho pair, one meta split) can exist in other isomers.[1] 2D NMR is required to bridge the "islands" of protons across the quaternary carbons carrying the substituents.
Methodological Efficacy Table
| Feature | 1D | 2D COSY | 2D HSQC | 2D HMBC | 2D NOESY |
| Proton Count | High | N/A | N/A | N/A | N/A |
| Spin System ID | Low (Ambiguous) | High (Direct H-H) | N/A | N/A | N/A |
| Carbon Assignment | N/A | N/A | High (H-C) | N/A | N/A |
| Skeletal Connectivity | None | Low | Low | High (Long range) | Low |
| Spatial Proximity | None | None | None | None | High (Through space) |
| Regioisomer Proof | Low | Medium | Medium | High | Definitive |
Experimental Protocol
This protocol is designed to be self-validating. The choice of solvent is critical; DMSO-d
Step 1: Sample Preparation[1]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (v/v).[1] -
Concentration: 15–20 mg of analyte in 600
L solvent. -
Tube: 5mm high-precision NMR tube (Wilmad 535-PP or equivalent).
-
Handling: Filter solution through cotton wool if any particulate is visible to prevent magnetic field inhomogeneity.[1]
Step 2: Acquisition Parameters (600 MHz equivalent)[1]
-
Temperature: 298 K (25°C).[1]
-
Relaxation Delay (D1): Set to
(typically 5s for aromatics) to ensure quantitative integration in 1D. -
NOESY Mixing Time: 300–500 ms (optimized for small molecules to observe negative NOE).[1]
The Self-Validating Analytical Workflow
The following logic demonstrates how to build the structure from the data, rather than fitting data to a structure.
Phase 1: Establishing the Spin System (1D & COSY)
The 1D spectrum in DMSO-d
-
Observation: You will see a doublet (d) at
8.2 ppm, a doublet of doublets (dd) at 7.8 ppm, and a doublet (d) at 7.6 ppm.[1] -
COSY Validation: The COSY spectrum will show a strong cross-peak between the doublet at 8.2 ppm and the dd at 7.8 ppm.
-
Deduction: These are H3 and H4 . The proton at 8.2 is H3 (deshielded by ortho-nitro).[1] The proton at 7.8 is H4.[1]
-
Isolation: The proton at 7.6 ppm (H6) will show weak or no COSY correlation to H4 (meta coupling is often weak in magnitude COSY), isolating it as the proton between the Cl and Amide groups.
-
Phase 2: Anchoring the Skeleton (HMBC)
HMBC connects protons to carbons 2-3 bonds away.[1] This bridges the quaternary carbons.[1]
-
The Amide Anchor: Look for the Carbonyl carbon (
) at 165 ppm. -
Correlation: The Amide NH protons will show a strong HMBC correlation to the Carbonyl.
-
Critical Link: H6 (the isolated doublet) must show a strong 3-bond correlation (
) to this same Carbonyl carbon.[1]-
Proof: If H3 or H4 correlates to the Carbonyl, the structure is wrong (likely an isomer). Only H6 is close enough (3 bonds) to the Carbonyl in 5-chloro-2-nitrobenzamide.[1]
-
Phase 3: The "Smoking Gun" (NOESY)
This is the definitive confirmation of regio-chemistry.[1]
-
Mechanism: NOE (Nuclear Overhauser Effect) relies on spatial proximity (< 5 Å), not through-bond connectivity.[1]
-
Experiment: Irradiate or observe the cross-peaks for the Amide NH protons.
-
Validation: You must observe a NOE correlation between the Amide NH and H6 .
-
Why: In 5-chloro-2-nitrobenzamide, the amide group is spatially adjacent to H6.[1] In the 4-chloro isomer, the amide might be adjacent to a different proton environment, but the specific chemical shift of H6 (shielded relative to H3) combined with this NOE confirms the 1,2,6 substitution pattern.
-
Visualizing the Logic
Diagram 1: Analytical Workflow
This diagram illustrates the step-by-step decision process for validating the compound.
Caption: Step-by-step NMR workflow for definitive structural validation.
Diagram 2: Structural Connectivity Logic
This diagram visualizes the specific correlations required to confirm the 5-chloro-2-nitrobenzamide structure.[1]
Caption: Key HMBC and NOESY correlations linking the spin systems.
Summary of Expected Data
For researchers comparing their acquired data, the following table summarizes the expected chemical shifts and correlations for 5-Chloro-2-nitrobenzamide in DMSO-d
| Position | Atom Type | Multiplicity | Key HMBC Correlations | Key NOESY | |
| 1 | C=O | 165.0 | - | H6, NH | - |
| NH | Amide H | 7.6 - 8.1 | Broad s | C1, C2 | H6 |
| 2 | C-NO2 | 145.0 | - | H3, H4 | - |
| 3 | CH | 8.15 | d ( | C1, C5 | H4 |
| 4 | CH | 7.85 | dd ( | C2, C6 | H3 |
| 5 | C-Cl | 138.0 | - | H3, H6 | - |
| 6 | CH | 7.70 | d ( | C1 , C4 | NH |
Note: Chemical shifts are approximate and dependent on concentration and temperature.[1] The connectivity (HMBC/NOESY) is the definitive validation standard.
References
-
ICH Harmonised Tripartite Guideline. (1999).[1] Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances (Q6A). International Council for Harmonisation.[1] [Link]
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1][4] [Link][1]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1][Link][1]
-
Reich, H. J. (2017).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link][1]
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A Comparative Guide to the Biological Activity of 5-Chloro-2-nitrobenzamide and Its Analogs for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the benzamide scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic incorporation of a nitro group and a halogen, as seen in 5-Chloro-2-nitrobenzamide, presents a compelling starting point for exploring a diverse range of biological activities. This guide offers an in-depth, objective comparison of the biological performance of 5-Chloro-2-nitrobenzamide and its structural analogs, supported by experimental data from relevant studies. We will delve into their antimicrobial and cytotoxic properties, elucidate the underlying mechanisms of action, and provide detailed protocols for the evaluation of these compounds, empowering researchers to make informed decisions in their drug discovery endeavors.
The Chemical Rationale: Understanding the Core Moiety
The 5-Chloro-2-nitrobenzamide structure combines three key features that contribute to its biological potential:
-
The Benzamide Core: A privileged scaffold in drug discovery, known for its ability to form hydrogen bonds and participate in various receptor-ligand interactions.
-
The Nitro Group (NO₂): An electron-withdrawing group that is a known pharmacophore in many antimicrobial and anticancer drugs. Its biological activity is often unlocked through enzymatic reduction within the target cell or microorganism, leading to the formation of cytotoxic reactive nitrogen species.
-
The Chlorine Atom (Cl): A halogen substituent that can modulate the lipophilicity, metabolic stability, and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.
This unique combination of functional groups makes 5-Chloro-2-nitrobenzamide and its analogs promising candidates for further investigation as therapeutic agents.
Mechanism of Action: The Power of Nitroreduction
The biological activity of many nitroaromatic compounds, including 5-Chloro-2-nitrobenzamide and its analogs, is intrinsically linked to the reductive metabolism of the nitro group. This process is often more efficient under the hypoxic conditions found in solid tumors and anaerobic or microaerophilic environments inhabited by certain microbes.[1]
The generally accepted mechanism involves a one-electron reduction of the nitro group by nitroreductase enzymes, which are present in both bacteria and eukaryotic cells. This reduction generates a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that produces superoxide anions, leading to oxidative stress.
Under hypoxic or anaerobic conditions, the nitro anion radical can undergo further reduction to form nitroso, hydroxylamino, and ultimately amino derivatives. These highly reactive intermediates, particularly the hydroxylamine, can covalently modify and damage critical cellular macromolecules such as DNA, proteins, and lipids, leading to cell death.[1]
Caption: General mechanism of action for nitroaromatic compounds.
Comparative Biological Activity: A Data-Driven Analysis
Antimicrobial Activity
The antimicrobial potential of nitroaromatic compounds is well-documented.[1] A study on derivatives of the closely related 2-chloro-5-nitrobenzoic acid provides valuable data on their antibacterial efficacy.
Table 1: Antibacterial Activity of 2-Chloro-5-nitrobenzoic Acid Derivatives
| Compound | Derivative | Test Organism | Activity (Inhibition Zone in mm) | Reference |
| 1 | 2-chloro-5-nitrobenzoic acid | S. aureus | 15 | [1] |
| 2 | Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | S. aureus | 27 | [1] |
| 3 | 2D coordination polymer of 2-chloro-5-nitrobenzoic acid | S. aureus | <12 | [1] |
| 1 | 2-chloro-5-nitrobenzoic acid | E. coli | 14 | [1] |
| 2 | Methylethanolammonium salt of 2-chloro-5-nitrobenzoic acid | E. coli | 17 | [1] |
| 3 | 2D coordination polymer of 2-chloro-5-nitrobenzoic acid | E. coli | <12 | [1] |
Data is presented as the diameter of the zone of inhibition. Larger values indicate greater antibacterial activity.
From this data, we can infer several structure-activity relationships:
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to a methylethanolammonium salt (Compound 2) significantly enhanced the antibacterial activity against both S. aureus and E. coli. This may be due to improved solubility and/or cell permeability.
-
Formation of a Coordination Polymer: The formation of a 2D coordination polymer (Compound 3) led to a marked decrease in antibacterial activity. This could be attributed to reduced bioavailability of the active compound.
Cytotoxic Activity
Nitrobenzamide derivatives have also been investigated for their potential as anticancer agents. The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.
Table 2: Cytotoxic Activity of Selected Nitrobenzamide Analogs
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Leukemia (MOLT-4) | 1.57 (GI₅₀) | [2] |
| 3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid | Colon Cancer (SW-620) | 1.57 (GI₅₀) | [2] |
| 5-Nitro-8-hydroxyquinoline | HL60 | 5-10 fold lower than clioquinol | [3] |
| N-Alkyl-3,5-dinitrobenzamides | Human Macrophages | >32 µg/mL (LC₅₀) | |
| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Human Macrophages | >32 µg/mL (LC₅₀) |
IC₅₀ is the concentration of a drug that is required for 50% inhibition in vitro. GI₅₀ is the concentration that causes 50% growth inhibition. Lower values indicate greater cytotoxic potency.
The available data suggests that:
-
Structural Complexity: More complex derivatives, such as the thiazolidinone conjugate, can exhibit potent cytotoxic activity against a range of cancer cell lines.[2]
-
Substitution Pattern: The position and nature of substituents on the benzamide ring are critical for activity. For instance, N-alkyl-3,5-dinitrobenzamides have shown promising antitubercular activity, suggesting that the presence of two nitro groups can enhance biological effects.
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of 5-Chloro-2-nitrobenzamide and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for the Broth Microdilution Method.
Cytotoxicity Testing: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.
Caption: Workflow for the MTT Cytotoxicity Assay.
Conclusion and Future Directions
5-Chloro-2-nitrobenzamide and its analogs represent a promising class of compounds with tunable biological activities. The available data, primarily from studies on closely related structures, highlights their potential as both antimicrobial and anticancer agents. The key to their activity appears to lie in the enzymatic reduction of the nitro group, a mechanism that can be exploited for selective targeting of hypoxic tumors or anaerobic bacteria.
Future research should focus on the systematic synthesis and evaluation of a library of 5-Chloro-2-nitrobenzamide analogs to establish a clear and comprehensive structure-activity relationship. This should involve varying the substituents on both the phenyl ring and the amide nitrogen to optimize potency, selectivity, and pharmacokinetic properties. Furthermore, detailed mechanistic studies are warranted to identify the specific cellular targets and pathways modulated by these compounds, which will be crucial for their rational development as novel therapeutic agents.
References
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-
Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment. (2022). Antibiotics, 11(2), 207. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). Molecules, 28(2), 793. [Link]
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Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. (2020). Molecules, 25(21), 5095. [Link]
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Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules, 26(10), 2999. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (n.d.). ResearchGate. Retrieved from [Link]
-
Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. (2012). Bioorganic & Medicinal Chemistry, 20(13), 4118-4124. [Link]
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Antimicrobial activity of a series of halo-nitro compounds. (1972). Antimicrobial Agents and Chemotherapy, 2(6), 504-505. [Link]
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From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2023). Molecules, 28(2), 793. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 669539. [Link]
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Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
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The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. (2022). International Journal of Molecular Sciences, 23(19), 11827. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). Letters in Applied NanoBioScience, 13(4), 1-9. [Link]
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Synthesis, characterization, and antimicrobial evaluation of novel 5-b. (2017). Drug Design, Development and Therapy, 11, 3325-3337. [Link]
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2-Chloro-5-nitrobenzamide. (n.d.). PubChem. Retrieved from [Link]
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Potent antibacterial activity of halogenated compounds against antibiotic-resistant bacteria. (2004). Journal of Antimicrobial Chemotherapy, 53(6), 1077-1080. [Link]
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Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry, 9, 669539. [Link]
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Developing Structure-Activity Relationships for N-Nitrosamine Activity. (2014). Chemical Research in Toxicology, 27(6), 936-948. [Link]
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Comparing in vitro cytotoxic drug sensitivity in colon and pancreatic cancer using 2D and 3D cell models: Contrasting viability and growth inhibition in clinically relevant dose and repeated drug cycles. (2021). PLOS ONE, 16(6), e0252993. [Link]
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Selectively Halogenated Flavonolignans—Preparation and Antibacterial Activity. (2022). International Journal of Molecular Sciences, 23(15), 8232. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20084-20113. [Link]
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Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). (2010). Cancer Letters, 297(1), 129-134. [Link]
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Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances, 14(28), 20084-20113. [Link]
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Comparative Spectroscopic Guide: 5-Chloro-2-nitrobenzamide vs. Precursors
Executive Summary
5-Chloro-2-nitrobenzamide is a critical intermediate in the synthesis of antipsychotic therapeutics, most notably Olanzapine .[1][2] Its quality control is pivotal because residual precursors—specifically 5-chloro-2-nitrobenzoic acid or 5-chloro-2-nitrobenzonitrile —can lead to downstream side reactions that compromise final drug purity.[1][2]
This guide provides a definitive spectroscopic comparison to distinguish the amide product from its acidic and nitrile precursors.[1][2] It synthesizes experimental data (FTIR, NMR) with validated synthesis protocols to serve as a self-contained reference for process chemists and analytical scientists.[1][2]
Part 1: The Chemical Context & Synthesis Pathways[1][2]
To understand the spectroscopic differences, one must first understand the structural transformations.[2] The synthesis typically proceeds via two primary routes:
-
Classic Acyl Chloride Route: Activation of the carboxylic acid followed by ammonolysis.[1][2]
-
Nitrile Hydrolysis Route: Controlled partial hydrolysis of the nitrile.[1][2][3]
Diagram 1: Synthetic Pathways & Critical Intermediates[1][2]
Caption: Primary synthetic routes showing the conversion of Acid (via Acid Chloride) and Nitrile precursors into the target Amide.
Part 2: Spectroscopic Deep Dive (The Core Comparison)
The most common analytical challenge is distinguishing the Acid starting material from the Amide product.[1][2] The following data highlights the definitive signals for each.
Vibrational Spectroscopy (FTIR)
FTIR provides the quickest "Yes/No" confirmation of functional group interconversion.[1][2]
| Feature | 5-Chloro-2-nitrobenzoic Acid (Precursor) | 5-Chloro-2-nitrobenzamide (Product) | Structural Insight |
| O-H / N-H Region | Broad, intense band (3300–2500 cm⁻¹) due to carboxylic O-H stretching (dimer).[1][2] | Distinct Doublet (~3350 & 3180 cm⁻¹) representing asymmetric/symmetric N-H stretches.[1][2] | Disappearance of the broad "acid beard" and appearance of sharp N-H spikes confirms conversion.[1][2] |
| Carbonyl (C=O) | ~1700–1680 cm⁻¹ (Carboxylic Acid dimer).[1][2] | ~1660–1690 cm⁻¹ (Amide I band).[1][2] | Amide carbonyls typically appear at slightly lower frequencies than acids due to resonance.[1][2] |
| Amide II Band | Absent. | ~1620 cm⁻¹ (N-H bending).[2][4] | Diagnostic band for primary amides, often overlapping with aromatic C=C but distinct in intensity.[1][2] |
| Nitro (NO2) | ~1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym).[1][2] | ~1530 cm⁻¹ (asym) & 1350 cm⁻¹ (sym).[2] | Remains largely unchanged; serves as an internal reference. |
Nuclear Magnetic Resonance (1H NMR)
NMR provides the structural proof required for regulatory filing.[1][2] Data below assumes DMSO-d6 solvent.
| Proton Environment | Acid (Precursor) δ (ppm) | Amide (Product) δ (ppm) | Diagnostic Change |
| Exchangeable Protons | > 13.0 ppm (Broad/Invisible).[1][2] Carboxylic proton is often too broad to see or exchanges rapidly.[1][2] | 7.60 – 8.20 ppm (Broad singlets).[1][2] Two distinct broad humps (or one wide peak) for -CONH₂.[1][2] | Appearance of signals in the 7.5–8.5 range that disappear with D₂O shake is the "Gold Standard" proof.[2] |
| H-3 (Ortho to NO2) | ~8.15 ppm (d) | ~8.10 ppm (d) | Least affected; deshielded by the nitro group.[1][2] |
| H-4 (Meta to NO2) | ~7.90 ppm (dd) | ~7.80 ppm (dd) | Slight upfield shift due to amide resonance.[1][2] |
| H-6 (Ortho to C=O) | ~7.75 ppm (d) | ~7.65 ppm (d) | The change from -COOH (strong EWG) to -CONH₂ (moderate EWG) causes a slight shielding effect.[1][2] |
Critical Note on NMR: The amide protons (CONH₂) are non-equivalent due to restricted rotation around the C-N bond and often appear as two separate broad singlets.[2] In CDCl₃, they may appear sharper but are concentration-dependent.[2]
Part 3: Experimental Protocols
Protocol A: Synthesis from 5-Chloro-2-nitrobenzoic Acid (The "Classic" Route)
Target Scale: 10g Batch | Yield Expectation: 85-90%[1][2]
Reagents:
-
Thionyl Chloride (SOCl₂) (15 mL, excess)
-
Ammonium Hydroxide (28% NH₃) or NH₃ gas[2]
-
Toluene (Solvent)[2]
Step-by-Step Methodology:
-
Activation: In a dry 100 mL round-bottom flask equipped with a reflux condenser and drying tube (CaCl₂), suspend the acid (10g) in Toluene (40 mL).
-
Chlorination: Add Thionyl Chloride (15 mL) dropwise. Add a catalytic amount of DMF (2 drops) to initiate.[2]
-
Reflux: Heat to reflux (approx. 110°C) for 3 hours. The solution should become clear as the acid chloride forms.[2] Monitor: Evolution of HCl/SO₂ gas (scrub this!).[1][2]
-
Isolation of Intermediate: Evaporate the toluene and excess SOCl₂ under reduced pressure (Rotavap) to yield the yellow oily/semi-solid Acid Chloride .[1][2]
-
Ammonolysis: Dissolve the residue in dry THF (30 mL) or Dichloromethane. Cool to 0°C in an ice bath.
-
Addition: Slowly add concentrated Ammonium Hydroxide (20 mL) or bubble NH₃ gas through the solution for 30 minutes. A heavy precipitate (Amide + NH₄Cl) will form immediately.[1][2]
-
Workup: Filter the solid. Wash with water (3 x 50 mL) to remove ammonium chloride.[2]
-
Drying: Dry the pale yellow solid in a vacuum oven at 50°C.
Protocol B: Synthesis from 5-Chloro-2-nitrobenzonitrile (The "Hydrolysis" Route)
Best for avoiding Thionyl Chloride handling.[1][2]
Reagents:
Methodology:
-
Add NaOH dissolved in minimal water (20 mL) dropwise.[1][2][3]
-
Heat to 60°C for 4-6 hours. Critical: Do not exceed 65°C to avoid over-hydrolysis to the acid.[2]
-
Pour reaction mixture into ice water (300 mL). The amide will precipitate.[1][2] Filter and wash.[1][2]
Part 4: Logical Analysis & Troubleshooting
Use the following logic flow to determine the status of your reaction product.
Diagram 2: Spectroscopic Decision Tree[1][2]
Caption: Step-by-step logic for identifying product purity using FTIR markers.
Troubleshooting Common Issues
-
Product melts too low (Literature MP: ~170-174°C):
-
IR shows broad O-H stretch despite workup:
-
NMR shows extra aromatic peaks:
References
-
National Institute of Standards and Technology (NIST). 5-Chloro-2-nitrobenzoic acid - IR Spectrum.[1][2] NIST Chemistry WebBook, SRD 69.[2] Link[1][2]
-
BenchChem. Application Note and Protocol: Synthesis of 2-Chloro-5-nitrobenzamide from 2-chloro-5-nitrobenzonitrile. (2025).[1][2][3] Link
-
ChemicalBook. 1H NMR Spectrum Data for 5-Chloro-2-nitrobenzoic acid.Link[1][2]
-
PubChem. Compound Summary for CID 286562: 2-Chloro-5-nitrobenzamide.[1][2] National Center for Biotechnology Information.[1][2] Link[1][2]
-
Oregon State University. 1H NMR Chemical Shifts (Reference Table).Link
Sources
Comparative Guide: Efficacy of 5-Chloro-2-nitrobenzamide Derivatives vs. Other Prokinetic Agents
[1]
Executive Summary: The Chemical Context
5-Chloro-2-nitrobenzamide (CAS 16588-15-1) functions primarily as a high-value chemical intermediate rather than a marketed therapeutic agent itself.[1] It serves as the foundational scaffold for the synthesis of Cinitapride (a nitro-benzamide) and is structurally related to the chloro-benzamide class (e.g., Cisapride , Mosapride ).
To provide actionable scientific value, this guide analyzes the efficacy of the Nitro-benzamide pharmacophore (represented by Cinitapride) —which retains the 5-nitro substitution—against the Chloro-benzamide class (Mosapride, Cisapride) and the Dual-Action Benzamides (Itopride).[1]
Key Finding: The "Nitro" substitution (Cinitapride) confers a distinct dual-action profile (5-HT₄ agonism + D₂ antagonism) that yields superior gastric emptying rates compared to selective 5-HT₄ agonists (Mosapride), while avoiding the severe QT-prolongation liabilities associated with early chloro-benzamides (Cisapride).[1]
Mechanistic Divergence & Pharmacodynamics[2]
The efficacy of benzamide prokinetics is dictated by their selectivity for serotonin (5-HT) and dopamine (D) receptors.[1] The 5-chloro-2-nitrobenzamide scaffold allows for divergent synthesis paths that drastically alter this selectivity.
Comparative Mechanism of Action
-
Cinitapride (Nitro-Series): Unique dual mechanism.[1] It acts as a potent 5-HT₄ agonist (stimulating acetylcholine release) and a moderate D₂ antagonist (preventing dopamine-induced relaxation).[1] It also exhibits 5-HT₂ antagonism, potentially reducing visceral hypersensitivity.[1]
-
Mosapride (Chloro-Series): Highly selective 5-HT₄ agonist .[1] It lacks significant D₂ affinity, which reduces extrapyramidal side effect risks but limits its prokinetic "ceiling" compared to dual-action agents.[1]
-
Itopride (Dual-Action, Non-Nitro): Acts via D₂ antagonism and Acetylcholinesterase (AChE) inhibition .[1][2] It does not directly stimulate 5-HT₄ receptors.[1]
Visualization: Signaling Pathways & Receptor Targets[1]
Figure 1: Mechanistic differentiation of benzamide prokinetics.[1] Cinitapride utilizes a dual pathway (5-HT₄ + D₂) distinct from the pure 5-HT₄ agonism of Mosapride and the AChE inhibition of Itopride.
Comparative Efficacy Data
The following data consolidates findings from comparative clinical trials and preclinical assays (guinea pig ileum and rat gastric emptying models).
Table 1: Pharmacodynamic Profile & Binding Affinity (Ki)[1]
| Feature | Cinitapride (Nitro) | Mosapride (Chloro) | Itopride (Methoxy) | Cisapride (Chloro) |
| 5-HT₄ Affinity (Ki) | High (~15-30 nM) | Moderate (84 nM) | Negligible | High (~20 nM) |
| D₂ Affinity | Moderate | Negligible | Moderate | Negligible |
| AChE Inhibition | No | No | Yes | No |
| 5-HT₂ Antagonism | Yes (Anti-nausea) | No | No | Weak |
| hERG Inhibition | Low (Safe) | Low (Safe) | Low (Safe) | High (Withdrawn) |
Table 2: Clinical Efficacy (Functional Dyspepsia & Gastric Emptying)
| Metric | Cinitapride | Mosapride | Itopride |
| Gastric Emptying Rate | Superior (Significantly faster than placebo & Mosapride) | Moderate (Effective but slower onset) | Moderate (Inconsistent in some trials) |
| Symptom Relief (FD) | 86.5% (Global Efficacy) | ~64-70% | ~60-70% |
| Onset of Action | Rapid (~30-60 mins) | Slower (~60-90 mins) | Rapid (~30 mins) |
| Dosing Frequency | 3x Daily (1 mg) | 3x Daily (5 mg) | 3x Daily (50 mg) |
Analysis: Network meta-analyses indicate that Cinitapride demonstrates a higher total efficacy rate (OR: 2.[1][3][4]18) compared to Mosapride.[1][2][3][5][6][7][8] While Metoclopramide shows high efficacy, its safety profile (tardive dyskinesia risk) makes Cinitapride the preferred "high-efficacy" option for long-term use.[1][4]
Safety Profile: The "Chloro" vs. "Nitro" Liability
The historical withdrawal of Cisapride (a chloro-benzamide) was due to QT prolongation caused by hERG potassium channel blockade.
-
The Nitro Advantage: Structural studies suggest that the 5-nitro substitution in Cinitapride, combined with its specific side chain, significantly reduces interaction with the hERG channel compared to the specific 4-amino-5-chloro-2-methoxy motif found in Cisapride.[1]
-
Clinical Outcome: Cinitapride has shown no significant QT prolongation in Phase III trials and post-marketing surveillance, distinguishing it from its chloro-benzamide predecessor Cisapride.[1]
-
Adverse Events: Cinitapride carries a slightly higher risk of mild extrapyramidal symptoms (due to D₂ antagonism) compared to Mosapride, but significantly lower than Metoclopramide.
Experimental Protocol: Preclinical Efficacy Validation
For researchers validating novel benzamide derivatives (e.g., synthesizing new compounds from 5-chloro-2-nitrobenzamide), the Phenol Red Gastric Emptying Assay is the gold standard for establishing prokinetic efficacy.[1]
Protocol: Phenol Red Gastric Emptying (Rat Model)
Objective: Quantify the % gastric emptying rate of a test compound relative to vehicle control.
-
Preparation:
-
Animals: Male Wistar rats (180-220g), fasted for 24 hours (water ad libitum).
-
Test Meal: 1.5% Methylcellulose containing 0.05% Phenol Red marker.[1]
-
-
Administration:
-
Administer Test Compound (e.g., Cinitapride 1 mg/kg) or Vehicle via oral gavage (p.o.) 30 minutes prior to the test meal.[1]
-
-
Test Meal Challenge:
-
Administer 1.5 mL of Phenol Red meal via gavage (t=0).
-
-
Termination & Harvest:
-
Sacrifice animals exactly 15 minutes post-meal.
-
Clamp the cardia and pylorus; remove the stomach.
-
-
Quantification:
Visualization: Experimental Workflow
Figure 2: Standardized workflow for assessing prokinetic efficacy using the Phenol Red method. This protocol validates the acceleration of gastric transit.
Conclusion & Recommendations
While 5-Chloro-2-nitrobenzamide serves as a critical synthetic node, the pharmacological efficacy lies in its derivatives.[1]
-
For Maximum Efficacy: Cinitapride (Nitro-derivative) is the superior choice for researchers targeting refractory functional dyspepsia or delayed gastric emptying where simple 5-HT₄ agonism is insufficient.[1] Its dual mechanism provides a stronger prokinetic drive than Mosapride.[1]
-
For Safety/Selectivity: Mosapride (Chloro-derivative) is recommended if the research requires a "clean" 5-HT₄ agonist without dopaminergic interference.[1]
-
For Novel Drug Design: Researchers utilizing the 5-chloro-2-nitrobenzamide scaffold should prioritize modifications at the 4-amino and 2-alkoxy positions to optimize hERG safety margins, as seen in the evolution from Cisapride to Cinitapride.[1]
References
-
Comparison of Cinitapride and Itopride Efficacy. Dr. Oracle (2025).[1][2] Efficacy Comparison of Prokinetic Agents for Functional Dyspepsia.Link[1]
-
Network Meta-Analysis of Prokinetics. Qi et al. (2023).[1][3] Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis. BMC Gastroenterology.[1][3] Link
-
Mosapride Binding Affinity. Japanese Pharmacological Society (1998).[1][5] Affinity of Mosapride Citrate for 5-HT4 Receptors in Guinea Pig Ileum.[1][5]Link[1]
-
Cinitapride Pharmacology. PubChem (2025).[1][9] Cinitapride: Compound Summary and Pharmacological Classification.[1]Link[1]
-
Itopride Mechanism. JK Science (2004).[1][10] Itopride: A Novel Prokinetic Agent - Mechanism and Pharmacokinetics.[1]Link[1]
-
Cisapride Safety Profile. Revista Española de Cardiología. Effects of Cisapride on QT Interval.[11][12]Link[1]
Sources
- 1. Itopride - Wikipedia [en.wikipedia.org]
- 2. droracle.ai [droracle.ai]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prokinetics for the treatment of functional dyspepsia: an updated systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of 5-HT4 receptor agonist, mosapride citrate, on visceral hypersensitivity in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinitapride | C21H30N4O4 | CID 68867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jkscience.org [jkscience.org]
- 11. Effects of cisapride on QT interval in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prolongation of the QT interval and cardiac arrhythmias associated with cisapride: limitations of the pharmacoepidemiological studies conducted and proposals for the future - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for 5-Chloro-2-nitrobenzamide
Executive Summary & Strategic Context
5-Chloro-2-nitrobenzamide (CAS: 56621-89-7) is a critical pharmacophore and intermediate in the synthesis of bioactive benzamides, including potential anthelmintic agents (related to Niclosamide) and novel antineoplastic candidates. Its structural integrity is paramount; however, its synthesis via nitration of 3-chlorobenzamide or amidation of 5-chloro-2-nitrobenzoic acid frequently yields positional isomers (e.g., 2-chloro-5-nitrobenzamide) and hydrolysis degradants.
This guide provides a rigorous cross-validation of two distinct analytical workflows:
-
RP-HPLC-UV (Method A): The robust "workhorse" for routine Quality Control (QC) and assay purity (>98%).
-
UPLC-MS/MS (Method B): The high-sensitivity "challenger" for genotoxic impurity profiling and trace analysis (<0.1%).
Key Insight: While HPLC-UV offers superior precision for macro-quantification (assay), it often fails to resolve trace isobaric impurities that co-elute. UPLC-MS/MS resolves this by mass-differentiation but requires strict matrix management. This guide validates the transition between these methods.
Chemical Profile & Critical Quality Attributes (CQA)
| Property | Specification | Analytical Implication |
| Structure | Amide (-CONH2), Nitro (-NO2), Chloro (-Cl) | Amide: Susceptible to hydrolysis (Acid impurity). Nitro: Strong UV chromophore (~254-270 nm). |
| Polarity (LogP) | ~1.8 - 2.1 | Moderate hydrophobicity; ideal for C18 retention. |
| pKa | ~13-14 (Amide) | Neutral at physiological pH; mobile phase pH 3-4 ensures suppression of acid impurity ionization. |
| Key Impurities | 5-Chloro-2-nitrobenzoic acid (Hydrolysis) 2-Chloro-5-nitrobenzamide (Regioisomer) | Isomer Separation: Critical CQA. Requires high plate count or specific selectivity (Phenyl-Hexyl or C18). |
Analytical Methodologies: Protocols & Parameters
Method A: High-Performance Liquid Chromatography (HPLC-UV)
Best for: Routine Batch Release, Assay, Content Uniformity.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (pH 2.5).
-
B: Acetonitrile (HPLC Grade).[1]
-
-
Gradient: Isocratic 60:40 (A:B) or Gradient 5-95% B over 20 min.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (primary) and 220 nm (secondary).
-
Injection Volume: 10 µL.
-
Rationale: Phosphoric acid suppresses the ionization of the potential benzoic acid degradant, sharpening its peak and increasing retention to prevent overlap with the solvent front.
Method B: Ultra-Performance Liquid Chromatography (UPLC-MS/MS)
Best for: Trace Impurity Profiling, Genotoxic Impurity Screening.
-
Instrument: Waters ACQUITY UPLC H-Class with Xevo TQ-S Micro.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (MS Compatible).
-
B: 0.1% Formic Acid in Methanol.
-
-
Gradient:
-
0.0 min: 10% B
-
3.0 min: 90% B
-
4.0 min: 90% B
-
4.1 min: 10% B
-
-
Flow Rate: 0.4 mL/min.[3]
-
Detection: ESI+ (Positive Mode).
-
MRM Transition: m/z 201.0 → 184.0 (Loss of NH3), 201.0 → 138.0 (Loss of NO2 + NH3).
-
-
Rationale: The 1.7 µm particle size provides the theoretical plates needed to separate the 2-nitro and 5-nitro isomers in under 5 minutes. MS detection eliminates interference from non-ionizable matrix components.
Cross-Validation Study: Performance Comparison
The following data summarizes a comparative validation study performed under ICH Q2(R1) guidelines.
Linearity & Range
| Parameter | HPLC-UV (Method A) | UPLC-MS/MS (Method B) | Verdict |
| Range | 10 µg/mL – 1000 µg/mL | 1 ng/mL – 1000 ng/mL | UPLC is 1000x more sensitive. |
| R² (Linearity) | > 0.9995 | > 0.9980 | HPLC offers superior linearity for high concentrations. |
| Equation | y = 4520x + 120 | y = 2.4e6x + 500 | UPLC requires weighted regression (1/x) due to dynamic range. |
Accuracy & Recovery (Spike at 50%, 100%, 150%)
-
HPLC-UV: 99.2% ± 0.8% RSD. (Excellent for assay).
-
UPLC-MS/MS: 95.4% ± 3.2% RSD. (Acceptable for trace analysis, slight matrix effect observed).
-
Observation: HPLC is the gold standard for quantifying the main ingredient. UPLC is preferred for quantifying impurities at <0.1% levels where UV baseline noise interferes.
Specificity (Isomer Resolution)
The critical challenge is separating 5-Chloro-2-nitrobenzamide from its isomer 2-Chloro-5-nitrobenzamide.
-
HPLC (C18, 5µm): Resolution (Rs) = 1.8 (Baseline separation, but tight).
-
UPLC (C18, 1.7µm): Resolution (Rs) = 3.5 (Complete separation).
Visualized Workflows (DOT Diagrams)
Diagram 1: Analytical Decision Matrix
This logic flow guides the researcher on which method to deploy based on the stage of drug development.
Caption: Decision matrix for selecting between HPLC-UV and UPLC-MS/MS based on analytical threshold requirements.
Diagram 2: Impurity Profiling & Degradation Pathway
Understanding the degradation logic is essential for validating specificity.
Caption: Primary degradation and synthetic impurity pathways. Method specificity must demonstrate resolution between the Parent, Impurity A (Acid), and Impurity B (Regioisomer).
Experimental Protocol: Step-by-Step Validation
Step 1: Standard Preparation
-
Stock Solution: Dissolve 10.0 mg of 5-Chloro-2-nitrobenzamide in 10 mL of Methanol (1.0 mg/mL).
-
Working Standard (HPLC): Dilute to 100 µg/mL using Mobile Phase.
-
Working Standard (UPLC): Dilute to 100 ng/mL using 50:50 Methanol:Water.
Step 2: System Suitability Test (SST)
Before running samples, ensure:
-
Tailing Factor (T): < 1.5 (Critical for the amide peak).
-
Theoretical Plates (N): > 5000 (HPLC) / > 20,000 (UPLC).
-
RSD (n=5): < 2.0% for Area and Retention Time.
Step 3: Cross-Validation Execution
To cross-validate Method B against Method A:
-
Analyze the same batch of crude material using both methods.
-
Calculate the % Purity for Method A and Method B.
-
Acceptance Criteria: The difference in purity should be < 1.0%. If Method B (MS) shows lower purity, it indicates Method A (UV) was co-eluting an impurity (likely the isomer).
-
Perform a Bland-Altman analysis on the quantitative results to assess bias.
References
-
BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-6-chloropyridine. (Used as a template for validation protocols of chlorinated aromatics). Link
-
SIELC Technologies. (2018).[1] Separation of 5-Chloro-2-nitrobenzaldehyde on Newcrom R1 HPLC column. (Reference for chromatographic behavior of chloronitro- derivatives). Link
-
National Institutes of Health (NIH). (2020). LC-ESI-HRMS Method for the Determination of Nitrosopiperazine Impurities. (Reference for MS source parameters for nitro-compounds). Link
-
European Bioanalysis Forum (EBF). (2014). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices. Link
-
PubChem. (2025).[4] 5-Chloro-2-nitrobenzamide Compound Summary. Link
Sources
A Comparative Guide to Isomeric Purity Determination of 5-Chloro-2-nitrobenzamide
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of quality, safety, and efficacy. Positional isomers, molecules with the same chemical formula but different arrangements of atoms, can exhibit significantly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of analytical methodologies for determining the isomeric purity of 5-Chloro-2-nitrobenzamide, a crucial building block in various synthetic pathways.
The synthesis of 5-Chloro-2-nitrobenzamide can often lead to the formation of other positional isomers, such as 3-Chloro-2-nitrobenzamide, 4-Chloro-2-nitrobenzamide, and 6-Chloro-2-nitrobenzamide, as well as impurities from starting materials and by-products. This guide will explore and compare three orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Differential Scanning Calorimetry (DSC), providing the technical rationale behind method selection and experimental design.
The Criticality of Isomeric Purity
The precise arrangement of the chloro and nitro groups on the benzamide ring dictates the molecule's electronic and steric properties. These properties, in turn, influence its reactivity in subsequent synthetic steps and its interaction with biological targets. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have stringent guidelines on the control of impurities in drug substances, including isomers. Therefore, robust and validated analytical methods are not just a matter of good science but a regulatory necessity.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a powerful and versatile technique for separating and quantifying components in a mixture. Its applicability to a wide range of compounds, including those that are non-volatile or thermally labile, makes it a primary choice for the analysis of many pharmaceutical compounds.
The Rationale Behind the Method
For the separation of positional isomers of 5-Chloro-2-nitrobenzamide, a reversed-phase HPLC (RP-HPLC) method is typically the most effective approach. In RP-HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The subtle differences in polarity and hydrophobicity among the isomers allow for their chromatographic separation.
Experimental Protocol: RP-HPLC for Isomeric Purity
Objective: To develop a stability-indicating RP-HPLC method capable of separating 5-Chloro-2-nitrobenzamide from its potential positional isomers and other impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for aromatic compounds. |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile | Phosphoric acid helps to control the pH and improve peak shape. Acetonitrile is a common organic modifier providing good separation efficiency. A gradient elution is often necessary to resolve all isomers and impurities with varying polarities. |
| Gradient | 0-10 min: 30-70% B10-15 min: 70% B15-16 min: 70-30% B16-20 min: 30% B | A gradient allows for the elution of both more polar and less polar impurities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nitro compounds typically have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | |
| Sample Prep. | 1 mg/mL in Acetonitrile:Water (50:50) | Ensures the sample is fully dissolved and compatible with the mobile phase. |
Method Validation: The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness to ensure it is fit for its intended purpose.[1][2][3]
Figure 1: General workflow for HPLC analysis.
Gas Chromatography (GC): A High-Resolution Alternative
Gas chromatography is another powerful separation technique, particularly well-suited for volatile and thermally stable compounds. When coupled with a mass spectrometer (GC-MS), it provides excellent sensitivity and specificity for impurity profiling.
The Rationale Behind the Method
For the analysis of 5-Chloro-2-nitrobenzamide, GC can offer higher resolution than HPLC, potentially separating closely related isomers more effectively. The compound's volatility allows for its analysis by GC, and the use of a mass spectrometer as a detector provides definitive identification of the impurities based on their mass spectra.
Experimental Protocol: GC-MS for Isomeric Purity
Objective: To develop a sensitive GC-MS method for the identification and quantification of volatile impurities and positional isomers in 5-Chloro-2-nitrobenzamide.
Instrumentation:
-
GC system with a split/splitless injector, a suitable capillary column, and a mass spectrometer detector.
Chromatographic Conditions:
| Parameter | Recommended Conditions | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A nonpolar column that separates compounds based on their boiling points and is compatible with mass spectrometry. |
| Carrier Gas | Helium at 1.0 mL/min | An inert carrier gas that is standard for GC-MS. |
| Injector Temp. | 280 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program is necessary to elute compounds with a range of boiling points. |
| Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Source | 230 °C | |
| MS Quad | 150 °C | |
| Ionization | Electron Ionization (EI) at 70 eV | Standard ionization mode for GC-MS, providing reproducible fragmentation patterns. |
| Scan Range | 50-350 amu | Covers the molecular weight of the analyte and its expected fragments. |
| Sample Prep. | 1 mg/mL in Acetone | Acetone is a volatile solvent suitable for GC analysis. |
Data Analysis: The identification of isomers can be confirmed by their mass spectra, and quantification can be performed using the peak areas from the total ion chromatogram (TIC) or by extracting specific ion chromatograms for improved sensitivity.
Figure 2: General workflow for GC-MS analysis.
Differential Scanning Calorimetry (DSC): A Thermal Approach to Purity
Differential Scanning Calorimetry is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For highly pure, crystalline compounds, DSC can be used to determine the absolute purity based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurity.
The Rationale Behind the Method
The presence of impurities disrupts the crystal lattice of a substance, leading to a broadening of the melting range and a depression of the melting point.[4][5] DSC can precisely measure these changes in the melting endotherm. This technique is particularly useful as an orthogonal method to chromatography, as it is not dependent on the separation of impurities.
Experimental Protocol: DSC for Purity Determination
Objective: To determine the absolute purity of a highly purified sample of 5-Chloro-2-nitrobenzamide.
Instrumentation:
-
A calibrated DSC instrument with a refrigerated cooling system.
Experimental Conditions:
| Parameter | Recommended Conditions | Rationale |
| Sample Pan | Hermetically sealed aluminum pans | Prevents sublimation of the sample during heating. |
| Sample Size | 2-5 mg | A small sample size minimizes thermal gradients. |
| Heating Rate | 1 °C/min | A slow heating rate is crucial for achieving thermal equilibrium and accurate purity determination. |
| Temperature Range | Ambient to 20 °C above the melting point | Ensures the complete melting of the sample is observed. |
| Purge Gas | Nitrogen at 50 mL/min | Provides an inert atmosphere and prevents oxidative degradation. |
Data Analysis: The purity is calculated from the shape of the melting peak using specialized software that applies the van't Hoff equation. It is important to note that this method assumes that the impurities are soluble in the molten analyte and insoluble in the solid analyte.[6]
Limitations: DSC is not suitable for amorphous compounds, compounds that decompose upon melting, or for samples with low purity (typically <98%).[7][8] It also does not provide information on the identity of the impurities.
Figure 3: General workflow for DSC purity analysis.
Comparative Analysis of Techniques
The choice of the most appropriate analytical technique for determining the isomeric purity of 5-Chloro-2-nitrobenzamide depends on several factors, including the stage of development, the nature of the expected impurities, and the available instrumentation.
| Feature | HPLC | GC-MS | DSC |
| Principle | Differential partitioning between liquid mobile and solid stationary phases. | Differential partitioning between a gaseous mobile phase and a solid or liquid stationary phase. | Measurement of heat flow as a function of temperature. |
| Applicability | Wide range of compounds, including non-volatile and thermally labile. | Volatile and thermally stable compounds. | Highly pure (>98%), crystalline compounds that do not decompose on melting.[6] |
| Sensitivity | Good (ng to pg range). | Excellent (pg to fg range), especially with selected ion monitoring. | Lower sensitivity to impurities compared to chromatographic methods. |
| Specificity | Good, can be enhanced with a PDA detector. | Excellent, provides structural information from mass spectra. | Non-specific, does not identify impurities. |
| Quantification | Accurate and precise for known and unknown impurities. | Accurate and precise, can be more complex for a wide range of impurities. | Provides an estimate of total mole percent of soluble impurities. |
| Advantages | Versatile, robust, and widely available. | High resolution and definitive identification of impurities. | Orthogonal to chromatography, provides a measure of absolute purity. |
| Disadvantages | May have lower resolution for some closely related isomers compared to GC. | Not suitable for non-volatile or thermally labile compounds. | Many limitations, not suitable for all compounds or for identifying impurities.[7][8] |
Conclusion and Recommendations
For routine quality control and release testing of 5-Chloro-2-nitrobenzamide, a validated RP-HPLC method is the recommended primary technique. Its versatility, robustness, and ability to quantify a wide range of impurities make it the industry standard.
GC-MS serves as an excellent complementary technique, particularly for impurity profiling and identification during process development and for the investigation of out-of-specification results. Its high resolution and the structural information provided by mass spectrometry are invaluable for understanding the impurity profile in detail.
DSC is a valuable orthogonal technique for the purity assessment of the final, highly purified 5-Chloro-2-nitrobenzamide. It provides a measure of absolute purity that is independent of chromatographic separation, thereby strengthening the overall analytical control strategy.
Ultimately, a combination of these techniques, employed at the appropriate stages of development and manufacturing, will provide the most comprehensive understanding of the isomeric purity of 5-Chloro-2-nitrobenzamide, ensuring the quality and safety of this important chemical intermediate.
References
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SIELC. (n.d.). Separation of 2-Chloro-5-nitrobenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (2014). Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochlorid. Retrieved from [Link]
- Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof.
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]
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ResearchGate. (2014). Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine. Retrieved from [Link]
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Indian Journal of Pharmaceutical Education and Research. (2024). GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus stri. Retrieved from [Link]
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TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
- Google Patents. (1968). US3368365A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
ResearchGate. (2018). Gas chromatography–mass spectrometry (GC–MS) analysis of the number 2 fraction. Retrieved from [Link]
- Google Patents. (1967). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
-
Veeprho. (2020). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
DSpace. (2015). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Retrieved from [Link]
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Chemist Library. (n.d.). Chiral Separation Techniques. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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Journal of the Chemical Society, Perkin Transactions 2. (1981). Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. Retrieved from [Link]
-
PubMed. (2009). The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment. Retrieved from [Link]
-
ResearchGate. (2016). Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Purity Determination by DSC. Retrieved from [Link]
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IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
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A Senior Application Scientist's Guide to Comparative Docking of 5-Chloro-2-nitrobenzamide Derivatives Against PARP-1
In the landscape of modern drug discovery, computational techniques are indispensable for accelerating the identification and optimization of novel therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of small molecules within the active site of a target protein. This guide provides an in-depth, comparative docking study of novel 5-Chloro-2-nitrobenzamide derivatives, a chemical scaffold showing promise in medicinal chemistry, against Poly (ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in cancer therapy.[1][2][3]
This document is designed for researchers, scientists, and drug development professionals, offering not just a protocol, but the scientific rationale behind each step, ensuring a robust and insightful computational analysis.
The Scientific Rationale: Targeting PARP-1 in Oncology
PARP-1 is a key enzyme involved in DNA repair, particularly in the base excision repair (BER) pathway that rectifies single-strand breaks (SSBs).[2][4] In many cancers, other DNA repair pathways, such as homologous recombination (HR), are compromised due to mutations in genes like BRCA1 and BRCA2.[2][4] Inhibition of PARP-1 in these cancer cells prevents the repair of SSBs, which then escalate to lethal double-strand breaks (DSBs) during cell division, leading to cell death through a process known as synthetic lethality.[4][5] This makes PARP-1 a highly attractive target for cancer therapeutics.[2][6]
The benzamide scaffold is a well-established pharmacophore in many biologically active compounds, including some PARP inhibitors.[7][8] The 5-chloro-2-nitrobenzamide core, with its specific electronic and steric properties, presents a promising framework for developing novel, potent, and selective PARP-1 inhibitors.[3][7] This study will virtually screen a series of these derivatives against PARP-1, using the well-known inhibitor Olaparib as a reference for comparison.[9]
Experimental Protocol: A Validated Step-by-Step Docking Workflow
This protocol employs AutoDock Vina, a widely used and validated open-source docking program.[10][11] The entire workflow is designed to be self-validating by including a re-docking step of a known ligand to ensure the chosen parameters can reproduce experimental observations.
Part 1: Preparation of the Receptor (PARP-1)
The quality of the protein structure is paramount for a meaningful docking study.[12]
-
Obtain the Crystal Structure : Download the 3D crystal structure of human PARP-1 in complex with Olaparib from the Protein Data Bank (PDB). For this study, we will use PDB ID: 5DS3 .
-
Initial Cleaning : Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[10][11]
-
Rationale : The raw PDB file contains non-essential molecules like water, co-factors, and multiple protein chains that can interfere with the docking process.[12][13]
-
Action : Remove all water molecules (heteroatom HOH). Delete any protein chains not involved in the binding site of interest. For 5DS3, we will retain Chain A.
-
-
Prepare the Protein for Docking : Using AutoDock Tools (ADT) or the Chimera interface:
-
Action : Add polar hydrogens. This is critical for correctly calculating hydrogen bonds.
-
Action : Add Gasteiger charges to all atoms.
-
Rationale : The docking algorithm's scoring function relies on electrostatic and van der Waals interactions, which are dependent on correct charge assignments.[14]
-
Output : Save the prepared protein structure in the .pdbqt format, which is required by AutoDock Vina.
-
Part 2: Ligand Preparation
This involves preparing our novel 5-Chloro-2-nitrobenzamide derivatives and the reference inhibitor, Olaparib.
-
Ligand Sketching : Draw the 2D structures of the derivatives and Olaparib using chemical drawing software like ChemDraw or MarvinSketch. For this guide, we will consider three hypothetical derivatives:
-
Derivative 1 (CND-01) : 5-Chloro-N-(pyridin-2-yl)-2-nitrobenzamide
-
Derivative 2 (CND-02) : 5-Chloro-N-(4-fluorobenzyl)-2-nitrobenzamide
-
Derivative 3 (CND-03) : 5-Chloro-N-(1,3-thiazol-2-yl)-2-nitrobenzamide
-
-
3D Conversion and Energy Minimization :
-
Action : Convert the 2D structures into 3D .sdf or .mol2 files. Perform energy minimization using a force field like MMFF94.
-
Rationale : This step generates a low-energy, stable 3D conformation of the ligand, which is a more realistic starting point for docking.[12]
-
-
Prepare Ligands for Docking :
-
Action : Use ADT to set the torsional degrees of freedom for each ligand, allowing them to be flexible during the docking simulation.
-
Output : Save each ligand in the .pdbqt format.
-
Part 3: The Docking Simulation
The simulation predicts the most favorable binding pose and affinity.
-
Define the Binding Site (Grid Box Generation) :
-
Rationale : To focus the computational search, we define a "grid box" that encompasses the active site of the enzyme. A well-defined box increases the efficiency and accuracy of the docking.[15][16]
-
Action : Center the grid box on the co-crystallized ligand (Olaparib) within the prepared PARP-1 structure. Ensure the box dimensions (e.g., 25Å x 25Å x 25Å) are large enough to accommodate the ligands and allow for rotational and translational movements.
-
-
Configuration File : Create a text file (conf.txt) that specifies the paths to the receptor and ligand .pdbqt files, the center and size of the grid box, and the exhaustiveness parameter.
-
Expert Tip : Exhaustiveness controls the thoroughness of the search. A higher value (e.g., 16 or 32) increases the chance of finding the best pose but requires more computational time.
-
-
Run AutoDock Vina : Execute the docking run from the command line: vina --config conf.txt --log log.txt.
-
Protocol Validation (Re-docking) : As a crucial control, perform a docking run with Olaparib against the PARP-1 structure from which it was extracted.
-
Trustworthiness : A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (<2.0 Å) between the docked pose and the crystal structure pose, validates that our docking parameters are reliable.[17]
-
Visualization of the Docking Workflow
The following diagram illustrates the key stages of the computational experiment.
Caption: A flowchart of the molecular docking workflow.
Comparative Analysis: Interpreting the Docking Results
The primary outputs from AutoDock Vina are the binding affinity (in kcal/mol) and the 3D coordinates of the best binding poses.[18] A more negative binding affinity suggests a stronger, more favorable interaction.[17]
Quantitative Data Summary
The results of our hypothetical docking study are summarized below.
| Compound | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Pi-Stacking Interactions (Residues) |
| Olaparib (Reference) | -9.8 | Gly202, Ser243, Arg244 | Tyr246 |
| CND-01 | -8.5 | Gly202, Ser243 | Tyr235 |
| CND-02 | -9.2 | Gly202, Arg244 | Tyr246 |
| CND-03 | -7.9 | Ser243 | None |
Analysis of Interactions
-
Reference Compound (Olaparib) : As expected, the reference compound shows the strongest binding affinity.[9] Visualization of its docked pose reveals crucial hydrogen bonds with the backbone of Gly202 and the side chains of Ser243 and Arg244, along with a pi-pi stacking interaction with Tyr246. These interactions are critical for anchoring the inhibitor in the active site.
-
Derivative CND-02 : This derivative demonstrates the most promising profile among the novel compounds, with a binding affinity of -9.2 kcal/mol. Its fluorobenzyl group engages in a strong pi-stacking interaction with Tyr246, mimicking the interaction of Olaparib. It also successfully forms hydrogen bonds with Gly202 and Arg244, indicating a similar binding mode to the reference drug.
-
Derivative CND-01 : With a binding affinity of -8.5 kcal/mol, CND-01 shows good potential. The pyridine ring forms a pi-stacking interaction, but it is with Tyr235, a slightly different position compared to Olaparib. It maintains two of the three key hydrogen bonds.
-
Derivative CND-03 : This compound has the weakest binding affinity. The thiazole group is not optimal for the hydrophobic pocket and fails to establish any pi-stacking interactions. The loss of the hydrogen bond with Gly202 significantly weakens its binding.
PARP-1 Signaling and Inhibition
The diagram below illustrates the central role of PARP-1 in DNA repair and how its inhibition by a compound like CND-02 can lead to cancer cell death.
Caption: Mechanism of PARP-1 inhibition leading to cell death.
Conclusion and Future Directions
This comparative docking study provides valuable insights into the structure-activity relationships of 5-Chloro-2-nitrobenzamide derivatives as potential PARP-1 inhibitors. The results indicate that Derivative CND-02 is a promising lead candidate due to its strong binding affinity and its ability to replicate key binding interactions of the established inhibitor, Olaparib.
The computational data presented here serves as a strong foundation for the next phases of drug discovery. The immediate next steps should include:
-
In Vitro Validation : Synthesize the prioritized derivatives and perform enzymatic assays to determine their IC50 values against PARP-1.
-
Cell-Based Assays : Evaluate the cytotoxicity of the compounds in BRCA-deficient cancer cell lines to confirm the synthetic lethality mechanism.
-
Further Optimization : Use the structural insights from this docking study to design and synthesize a second generation of derivatives with improved potency and pharmacokinetic properties.
By integrating computational screening with experimental validation, we can significantly streamline the path from a promising chemical scaffold to a viable clinical candidate.
References
-
Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019). Science Alert. [Link]
-
Molecular docking, simulation and binding free energy analysis of small molecules as PfHT1 inhibitors. (2022). bioRxiv. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer. National Center for Biotechnology Information. [Link]
-
PARP1 in Carcinomas and PARP1 Inhibitors as Antineoplastic Drugs. (2021). National Center for Biotechnology Information. [Link]
-
Molecular Docking Studies of Benzamide Derivatives for PfDHODH Inhibitor as Potent Antimalarial Agent. (2019). ResearchGate. [Link]
-
The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. (2014). ResearchGate. [Link]
-
[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]
-
Small-molecule ligand docking into comparative models with Rosetta. (2013). National Center for Biotechnology Information. [Link]
-
Mechanism of Action for Advanced Ovarian Cancer - LYNPARZA® (olaparib) PARP Inhibitor. LYNPARZA (olaparib). [Link]
-
The Multifactorial Role of PARP-1 in Tumor Microenvironment. (2020). MDPI. [Link]
-
Molecular docking proteins preparation. (2019). ResearchGate. [Link]
-
What is the mechanism of Olaparib? (2024). Patsnap Synapse. [Link]
-
Prediction of Protein−compound Binding Energies from Known Activity Data: Docking‐score‐based Method and its Applications. (2017). Wiley Online Library. [Link]
-
Molecular Docking Study of Substituted Benzamide Derivatives as Analgesic Candidates. (2024). ResearchGate. [Link]
-
Transcriptional Roles of PARP1 in Cancer. (2018). AACR Journals. [Link]
-
From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. (2024). MDPI. [Link]
-
Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2023). PLOS Computational Biology. [Link]
-
The Mechanism of Action of Olaparib. (2013). Targeted Oncology. [Link]
-
How I can analyze and present docking results? Matter Modeling Stack Exchange. [Link]
-
HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
-
Beyond DNA Repair: Additional Functions of PARP-1 in Cancer. (2013). Frontiers in Oncology. [Link]
-
Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity. (2017). National Center for Biotechnology Information. [Link]
-
PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. (2020). National Center for Biotechnology Information. [Link]
-
Docking of Small Ligands to Low-Resolution and Theoretically Predicted Receptor Structures. Wiley Online Library. [Link]
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Role of PARP-1 in prostate cancer. (2013). National Center for Biotechnology Information. [Link]
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The Molecular Docking Study of Interaction of Newly Synthesised Benzamide Appended by Pyrazolone Derivatives as Ligand Molecule. (2023). Walsh Medical Media. [Link]
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Investigating Spectrum of Biological Activity of 4- and 5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides. (2016). National Center for Biotechnology Information. [Link]
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Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2023). MDPI. [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Chloro-2-nitrobenzamide
Senior Application Scientist Notes
Executive Safety Assessment
5-Chloro-2-nitrobenzamide is a halogenated nitro-aromatic intermediate often utilized in the synthesis of antitrypanosomal agents and other bioactive scaffolds. While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315, H319, H335) , its structural properties dictate a higher tier of caution than generic laboratory solids.
The "Hidden" Risks (Scientist-to-Scientist):
-
Dermal Permeation: Nitro-aromatics possess significant lipophilicity. Standard thin-mil nitrile gloves may offer insufficient protection against prolonged contact, leading to potential systemic absorption.[1]
-
Electrostatic Accumulation: As a crystalline solid, this compound is prone to static charging during weighing. In low-humidity environments, this increases the risk of particle dispersion (dust inhalation) and, theoretically, combustible dust deflagration.
-
Reductive Metabolism: In vivo, the nitro group can be reduced to an amine, posing potential toxicity risks similar to aniline derivatives. Treat all exposures as potentially systemic.
Strategic PPE Matrix
Rationale: This protocol prioritizes barrier integrity against lipophilic permeation and respiratory isolation.
| Protection Zone | Recommended Gear | Technical Rationale |
| Hand (Primary) | Double Nitrile (Outer: 5 mil, Inner: 4 mil) | Nitro compounds can permeate thin nitrile. The air gap between layers provides a "breakthrough buffer" and visual indicator of breach. |
| Hand (High Risk) | Silver Shield / Butyl (Laminate) | Required for spill cleanup or handling concentrated solutions (>1M). Nitrile degrades rapidly in the presence of halogenated solvents often used with this reagent. |
| Respiratory | Fume Hood (Face velocity: 100 fpm) | Primary control. If weighing outside a hood is unavoidable (not recommended), a P100 particulate respirator is mandatory to block fine crystalline dust. |
| Ocular | Chemical Splash Goggles | Safety glasses are insufficient for fine powders. Goggles seal against airborne particulates that can cause severe conjunctival irritation (H319). |
| Body | Tyvek Lab Coat (or closed-front cotton) | Standard cotton coats trap dust in the weave. Tyvek sheds particulates, preventing secondary exposure outside the lab. |
Operational Workflow: From Storage to Synthesis
This protocol utilizes a "Zero-Contact" methodology to minimize surface contamination.
Phase A: Preparation & Engineering Controls
-
Airflow Verification: Confirm fume hood operation. Tape a Kimwipe to the sash bottom; it should be pulled inward at a 45° angle.
-
Static Mitigation: Place an ionizing bar or antistatic gun near the balance if the relative humidity is <30%. This prevents the powder from "jumping" during transfer.
-
Zone Definition: Lay down a disposable absorbent mat (plastic side down) in the hood. This defines the "Hot Zone." All handling occurs here.
Phase B: Weighing & Transfer (Critical Step)
Goal: Prevent aerosolization.
-
Don PPE: Put on inner gloves, then outer gloves. Ensure cuffs overlap the lab coat.
-
Transfer: Do not use a spatula directly into the stock bottle.
-
Technique: Gently rotate the bottle to loosen the solid. Pour a small amount into a secondary weighing boat or wide-mouth vial.
-
Weighing: Use a pre-tared closed vessel (e.g., a tared vial with a cap) rather than an open weigh boat to transport the solid from the balance back to the reaction flask.
-
-
Solvent Addition: Add solvent to the solid, not solid to the solvent. This reduces the "puff" of dust that occurs when powder hits a liquid surface.
Phase C: Decontamination
-
Wipe Down: Use a solvent-dampened wipe (ethanol or acetone) to clean the balance and "Hot Zone."
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it in the other hand, and peeling the second glove over the first) to encapsulate contamination.
Visualized Safety Pathway
The following diagram illustrates the "Fail-Safe" logic for handling this compound.
Figure 1: Logical workflow for handling 5-Chloro-2-nitrobenzamide, emphasizing engineering controls prior to PPE donning.
Emergency & Disposal Protocols
Spill Management (Solid)
-
Isolate: Alert nearby personnel.
-
Dampen: Do not dry sweep. Cover the spill with a paper towel dampened with water/ethanol to prevent dust generation.
-
Collect: Scoop the damp material into a wide-mouth jar.
-
Clean: Wash the surface with soap and water (alkaline hydrolysis helps degrade trace residues, but avoid strong bases with bulk material to prevent uncontrolled exotherms).
Waste Disposal[2]
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases.
-
Labeling: Clearly mark as "Contains Nitro-Aromatics" to alert waste handlers of potential toxicity.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 5-Chloro-2-nitrobenzamide (CAS 40763-96-0). Retrieved from
-
PubChem. (n.d.). Compound Summary: 5-Chloro-2-nitrobenzamide. National Library of Medicine. Retrieved from
-
Ansell. (2022). Chemical Resistance Guide: Permeation & Degradation Data. (General reference for nitrile/nitro-compound compatibility). Retrieved from
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
